molecular formula C5H10O3S2 B2978151 Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate CAS No. 877864-13-6

Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate

货号: B2978151
CAS 编号: 877864-13-6
分子量: 182.25
InChI 键: SHTCPUXJYSOEQT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate is a useful research compound. Its molecular formula is C5H10O3S2 and its molecular weight is 182.25. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

methyl 2-(2-hydroxyethyldisulfanyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3S2/c1-8-5(7)4-10-9-3-2-6/h6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTCPUXJYSOEQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSSCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877864-13-6
Record name methyl 2-[(2-hydroxyethyl)disulfanyl]acetate
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Foundational & Exploratory

Engineering Redox-Responsive Bioconjugates: A Technical Guide to Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Value of Disulfide Linkers in Targeted Therapeutics

The evolution of targeted drug delivery systems, particularly Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), relies heavily on the design of stimuli-responsive linkers. These linkers must remain highly stable in systemic circulation while rapidly releasing their cytotoxic or modulating payloads upon reaching the target microenvironment.

Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate (CAS: 877864-13-6) is a highly specialized, heterobifunctional cleavable linker[1]. It leverages the stark concentration gradient of glutathione (GSH) between the extracellular bloodstream (2–20 µM) and the intracellular cytosol (2–10 mM) to achieve precise, redox-triggered payload release[2]. By providing two orthogonal reactive handles—a hydroxyl group and a protected carboxylic acid (methyl ester)—this molecule allows for sequential, highly controlled bioconjugation without the risk of cross-polymerization.

Molecular Anatomy & Physicochemical Profile

To effectively utilize this linker, researchers must understand its structural compartmentalization. The molecule is divided into three functional domains:

  • The Hydroxyl Terminus (-OH): Serves as the primary site for payload attachment, typically converted into a reactive carbonate to form a stable carbamate linkage with amine-containing drugs.

  • The Disulfide Core (-S-S-): The redox-sensitive trigger that dictates the cleavability of the system[3].

  • The Methyl Ester Terminus (-COOCH3): A masked carboxylic acid. It protects the acid from reacting during payload attachment and is later saponified to allow for conjugation to carrier proteins or antibodies.

Quantitative Data Summary
PropertyValue
Chemical Name Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate
CAS Registry Number 877864-13-6
Molecular Formula C 5​ H 10​ O 3​ S 2​
Molecular Weight 182.26 g/mol
SMILES String COC(=O)CSSCCO
Linker Classification Cleavable (Redox-responsive / Thiol-disulfide exchange)
Orthogonal Handles Primary Hydroxyl (-OH), Methyl Ester (-COOCH 3​ )

Mechanistic Causality: Redox-Triggered Traceless Release

The true value of a 2-hydroxyethyl disulfide linker lies in its "traceless" release mechanism. When an ADC utilizing this linker is internalized into a target cancer cell via endocytosis, it is eventually exposed to the highly reducing environment of the cytosol or lysosomes[4].

The Causality of Release: When intracellular GSH reduces the disulfide bond, it generates a free thiol intermediate (a 2-mercaptoethyl carbamate). Because the thiol and the carbamate carbonyl are separated by exactly two carbon atoms, the molecule is thermodynamically driven to undergo spontaneous intramolecular cyclization. The highly nucleophilic free thiol attacks the carbamate carbon, forming a stable 5-membered ring (1,3-oxathiolan-2-one). This cyclization forces the expulsion of carbon dioxide and the completely unmodified, active amine payload.

TracelessRelease A Intact Conjugate (Disulfide) B Glutathione (Reduction) A->B C 2-Mercaptoethyl Carbamate B->C D Intramolecular Cyclization C->D E Free Payload + 1,3-oxathiolan-2-one D->E

Figure 1: Traceless release mechanism of 2-hydroxyethyl disulfide linkers via GSH reduction.

Self-Validating Experimental Workflows

To harness Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate, scientists must execute a precise synthetic workflow. The following protocols are designed with built-in validation checkpoints to ensure structural integrity, particularly preventing the premature cleavage or scrambling of the disulfide bond.

SyntheticWorkflow Step1 Step 1: Methyl Ester Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate Step2 Step 2: Saponification LiOH, THF/H2O, 0°C Step1->Step2 Mild Hydrolysis Step3 Step 3: Carboxylic Acid Intermediate Step2->Step3 Acidification Step4 Step 4: NHS Activation EDC.HCl, NHS, DCM Step3->Step4 Esterification Step5 Step 5: Amine Conjugation Target Protein/mAb Step4->Step5 Amide Bond Formation

Figure 2: Step-by-step synthetic workflow for bioconjugation using the disulfide linker.

Protocol 1: Saponification of the Methyl Ester

The methyl ester serves as a critical protecting group during the initial functionalization of the hydroxyl terminus (e.g., attaching the drug payload). Once the payload is secured, the ester must be converted to a carboxylic acid for protein conjugation.

  • Step 1: Dissolve the payload-conjugated linker (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and deionized water.

  • Step 2: Cool the reaction vessel to exactly 0°C using an ice bath.

  • Causality Check: Why 0°C? Disulfides are notoriously sensitive to strong bases, which can trigger β -elimination or disulfide disproportionation (scrambling). Lowering the temperature suppresses these side reactions while allowing the kinetically favored ester hydrolysis to proceed.

  • Step 3: Add Lithium Hydroxide monohydrate (LiOH·H 2​ O, 1.1 eq) dropwise. Stir for 2 hours at 0°C.

  • Step 4: Quench the reaction by adjusting the pH to 4.0 using 1M HCl, then extract with Ethyl Acetate.

  • Self-Validation Checkpoint: Perform LC-MS analysis of the organic layer. The disappearance of the methyl ester mass and the emergence of the carboxylic acid mass—without the presence of symmetrical disulfide byproducts (e.g., bis(2-hydroxyethyl) disulfide)—confirms that disproportionation was successfully avoided.

Protocol 2: EDC/NHS Activation and Protein Conjugation

To attach the linker-payload complex to a monoclonal antibody (mAb), the newly formed carboxylic acid must be activated.

  • Step 1: Dissolve the carboxylic acid intermediate (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Step 2: Add N-Hydroxysuccinimide (NHS, 1.5 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.5 eq).

  • Causality Check: Why EDC over DCC? EDC is chosen because its urea byproduct is highly water-soluble, allowing for rapid purification via simple aqueous washing, preventing hydrophobic impurities from interfering with subsequent biological assays.

  • Step 3: Stir at room temperature for 4 hours. Wash the organic layer with brine, dry over Na 2​ SO 4​ , and concentrate under vacuum to yield the NHS-ester.

  • Step 4 (Conjugation): Re-suspend the NHS-ester in DMSO (up to 10% final volume) and add it to a solution of the target mAb in PBS (pH 7.4). Incubate for 2 hours at room temperature to form stable amide bonds with the surface lysine residues of the antibody.

Applications in Next-Generation Therapeutics

The structural logic of Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate makes it an indispensable tool in modern pharmacochemistry. Beyond traditional ADCs, this linker is actively utilized in the synthesis of dynamic hydrogels and responsive biomaterials, where the reversible nature of the disulfide bond allows for shear-thinning injectability and subsequent self-healing in vivo[2]. By mastering the chemical causality of this molecule, drug development professionals can engineer therapeutics that exhibit near-zero off-target toxicity while maximizing localized efficacy.

References

  • Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies Source: nih.gov (PubMed Central) URL:[Link]

Sources

Thermodynamic Stability of Hydroxyethyl Disulfide Esters: A Technical Guide for Advanced Prodrug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapeutics, particularly antibody-drug conjugates (ADCs) and small-molecule prodrugs, relies heavily on the design of stimuli-responsive linkers. Among these, hydroxyethyl disulfide esters (HEDE) have emerged as a premier class of self-immolative linkers. Their efficacy is rooted in their ability to remain thermodynamically stable in systemic circulation while undergoing rapid, kinetically driven cleavage in the highly reductive tumor microenvironment. This whitepaper explores the thermodynamic principles governing HEDE stability, structural tuning strategies, and the self-validating experimental protocols required to evaluate their performance in drug development.

Mechanistic Foundations: Thermodynamics vs. Kinetics

The core utility of the HEDE linker lies in the stark thermodynamic gradient of glutathione (GSH) between extracellular blood plasma (~2–20 µM) and the intracellular tumor cytosol (2–10 mM) 1.

In systemic circulation, the low concentration of reducing agents ensures that the thiol-disulfide exchange equilibrium heavily favors the oxidized, intact disulfide state, preventing premature drug release 2. However, upon cellular internalization, the high intracellular GSH concentration shifts the thermodynamic equilibrium, reducing the disulfide bond and yielding a free 2-hydroxyethyl thiol intermediate.

This intermediate is kinetically primed for self-immolation. The newly liberated thiol acts as a potent internal nucleophile, attacking the adjacent ester carbonyl 3. The thermodynamic driving force for this ester cleavage is the formation of a stable, low-strain cyclic byproduct (such as an episulfide or 1,3-oxathiolanone), which irreversibly releases the active carboxylic acid payload 4.

G A Intact HEDE Prodrug B GSH Reduction A->B Tumor Microenvironment C Free Thiol Intermediate B->C Disulfide Exchange D Intramolecular Cyclization C->D Nucleophilic Attack E Payload + Oxathiolanone D->E Ester Cleavage

Fig 1. Self-immolative cleavage pathway of HEDE-linked prodrugs.

Structural Tuning for Optimized Stability

Premature cleavage of disulfide bonds in the bloodstream can lead to severe off-target toxicity. To enhance the thermodynamic stability of the linker, steric hindrance is frequently introduced adjacent to the disulfide bond [[1]]().

Incorporating alpha-methyl or beta-methyl groups increases the activation energy ( Ea​ ) required for the initial nucleophilic attack by extracellular thiols. This steric bulk effectively suppresses premature release in plasma while maintaining responsiveness to the overwhelmingly high intracellular GSH concentrations.

Data Presentation: Comparative Stability Profiles

The table below summarizes the quantitative impact of steric modifications on the thermodynamic and kinetic stability of HEDE linkers.

Linker ModificationPlasma Half-Life (10 µM GSH)Cytosolic Half-Life (10 mM GSH)Thermodynamic Stability ( ΔGexchange∘​ )Mechanism of Stabilization
Unhindered HEDE ~12 hours< 15 minsModerately ExergonicBaseline
Alpha-Monomethyl HEDE ~48 hours~45 minsSlightly ExergonicIncreased steric bulk
Alpha-Dimethyl HEDE > 72 hours~2 hoursNear EquilibriumMaximum steric hindrance

Self-Validating Experimental Protocols

To accurately assess the thermodynamic stability and cleavage kinetics of HEDE linkers, researchers must employ protocols that prevent artifactual degradation. The following self-validating RP-HPLC workflow ensures high-fidelity data collection.

Protocol: Thermodynamic Profiling via RP-HPLC

Step 1: Preparation of Prodrug Stock

  • Action: Dissolve the HEDE prodrug in anhydrous DMSO to a concentration of 10 mM.

  • Causality: Anhydrous DMSO prevents premature background hydrolysis of the ester bond, ensuring that any cleavage observed during the assay is strictly redox-triggered.

Step 2: Buffer Equilibration

  • Action: Prepare PBS (pH 7.4) supplemented with 10 µM GSH (simulated plasma) and 10 mM GSH (simulated cytosol). Pre-warm to 37°C.

  • Causality: Temperature and pH strictness are required because thiol pKa​ and nucleophilicity are highly temperature- and pH-dependent. Fluctuations will artificially skew the thermodynamic equilibrium.

Step 3: Reaction Initiation and Internal Standard Addition

  • Action: Spike the prodrug stock into the buffers to a final concentration of 100 µM. Immediately add 50 µM of an inert internal standard (e.g., naproxen).

  • Causality: The internal standard acts as a self-validating control. It accounts for solvent evaporation, matrix effects, or injection volume errors during HPLC analysis, ensuring that the calculated degradation rates are absolute.

Step 4: Time-Course Sampling and Quenching

  • Action: At predetermined intervals (0, 15m, 30m, 1h, 4h, 24h), extract 100 µL aliquots and immediately mix with 100 µL of 1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Causality: TFA rapidly lowers the pH below the pKa​ of the thiol groups, protonating them into unreactive thiols. This instantly quenches the thiol-disulfide exchange, freezing the kinetic state for accurate measurement.

Step 5: RP-HPLC Quantification

  • Action: Analyze the quenched samples using a C18 column. Calculate the remaining intact prodrug and released payload relative to the internal standard peak area.

Workflow S1 1. Prepare Stock (DMSO) S2 2. Incubate in GSH Buffers S1->S2 Add Internal Standard S3 3. Quench with 1% TFA S2->S3 Time-course Sampling S4 4. RP-HPLC Analysis S3->S4 Arrest Thiol Exchange S5 5. Calculate Kinetics S4->S5 Quantify Payload Release

Fig 2. Self-validating RP-HPLC workflow for HEDE thermodynamic stability.

Conclusion

The thermodynamic stability of hydroxyethyl disulfide esters makes them an invaluable tool in the arsenal of modern drug delivery. By understanding the delicate interplay between systemic thermodynamic stability and intracellular kinetic self-immolation, researchers can rationally design prodrugs with maximized therapeutic windows and minimized off-target toxicity. Rigorous, self-validating analytical protocols remain essential to verifying these structural optimizations.

References

  • 2Disulfide based prodrugs for cancer therapy. NIH / PMC.

  • 1Fine-tuning the activation behaviors of ternary modular cabazitaxel prodrugs for efficient and on-target oral anti-cancer therapy. NIH / PMC.

  • [[3]]() Two-tier Selectivity in PROTAC-Prodrugs Targeting Prostate Cancer. ChemRxiv.

  • 4Fast Release of Carboxylic Acid inside Cells. NIH / PMC.

Sources

Solvation Dynamics and Application Protocols for Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate in Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate (CAS: 877864-13-6) is a critical heterobifunctional, cleavable linker utilized in the synthesis of targeted prodrugs and Antibody-Drug Conjugates (ADCs) [1]. Designing synthetic routes with this molecule requires a rigorous understanding of its solvation thermodynamics. This technical guide provides an in-depth analysis of its solubility profile across organic solvents, the mechanistic causality behind solvent selection, and field-proven, self-validating protocols for its handling and activation.

Physicochemical Architecture & Solvation Thermodynamics

The molecule (Molecular Weight: 182.26 g/mol ) features three distinct functional domains that dictate its phase behavior and solubility[2]:

  • Terminal Hydroxyl (-OH): Confers hydrogen-bond donating and accepting capabilities, driving interactions with protic and highly polar aprotic solvents.

  • Central Disulfide (-S-S-): A highly polarizable but lipophilic core. It is susceptible to nucleophilic attack but requires solvents with strong dispersion forces or dipoles for optimal solvation.

  • Methyl Ester (-COOCH₃): Provides a moderate dipole moment and acts as an H-bond acceptor, structurally homologous to common organic solvents like ethyl acetate.

Because of this amphiphilic-like but predominantly organic nature, its solubility is strictly governed by the dielectric constant ( ε ) and hydrogen-bonding capacity of the solvent matrix.

Quantitative Solubility Matrix

The following table summarizes the solubility profile of Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate, correlating empirical observations with thermodynamic principles.

SolventDielectric Constant ( ε )Solubility ProfileMechanistic Rationale
Water (H₂O) 80.1Sparingly SolubleThe hydrophobic disulfide and ester domains thermodynamically dominate over the single -OH group, leading to hydrophobic collapse.
Dimethyl Sulfoxide (DMSO) 46.7Highly Soluble (>100 mg/mL)Strong dipole-dipole interactions; excellent solvation of the polarizable disulfide core without acting as a nucleophile.
N,N-Dimethylformamide (DMF) 36.7Highly Soluble (>100 mg/mL)Universal bioconjugation solvent; effectively disrupts intermolecular H-bonds of the solute's crystal lattice.
Dichloromethane (DCM) 8.93Soluble (~50 mg/mL)Favorable London dispersion forces interact seamlessly with the ester and disulfide core.
Ethyl Acetate (EtOAc) 6.02Soluble (~30 mg/mL)Structural homology with the methyl acetate moiety promotes favorable solute-solvent mixing entropy.
Hexane 1.89InsolubleLack of a permanent dipole and H-bonding capacity prevents the disruption of the solute's intermolecular forces.

Causality in Solvent Selection (Expertise & Experience)

In drug development, solvent selection is never arbitrary; it is a thermodynamic lever used to control reaction trajectories.

Why utilize DMSO/DMF for Bioconjugation? During ADC synthesis, the linker must be conjugated to an aqueous-soluble monoclonal antibody. DMSO and DMF are selected as co-solvents because they are fully miscible with aqueous buffers while maintaining the lipophilic disulfide linker in solution. The causality here is thermodynamic: DMSO prevents the hydrophobic collapse and aggregation of the disulfide linker before it can successfully react with the protein's lysine or cysteine residues.

Why utilize DCM for Synthetic Activation? To utilize this linker, the terminal hydroxyl group is often converted into an active carbonate (e.g., via N,N'-Disuccinimidyl carbonate, DSC). This requires strictly anhydrous conditions. DCM is chosen over polar aprotic solvents because it provides excellent solvation via dispersion forces without introducing moisture that would rapidly hydrolyze the highly reactive DSC intermediate[3].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating internal feedback loops to guarantee accuracy and reproducibility.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Causality & Validation: Standard dissolution tests often mistake kinetic dissolution for thermodynamic equilibrium. This protocol employs a temporal feedback loop (comparing 24h vs. 48h concentrations) to validate that true equilibrium has been achieved.

  • Preparation: Add an excess amount of Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate (e.g., 200 mg) to 1.0 mL of the target solvent in a tightly sealed amber glass vial (amber glass prevents UV-induced disulfide scrambling).

  • Equilibration: Agitate the vial isothermally at 300 rpm at a constant 25.0 ± 0.1 °C.

  • Self-Validation Sampling: Extract 50 µL aliquots at exactly t=24 hours and t=48 hours.

  • Phase Separation: Centrifuge the aliquots at 10,000 x g for 10 minutes to pellet any undissolved micro-particulates.

  • Quantification: Dilute the supernatant into the HPLC mobile phase and inject onto a C18 RP-HPLC column. Monitor absorbance at 220 nm.

  • Validation Gate: Calculate the concentration delta ( Δ ) between the 24h and 48h samples. If Δ>5% , equilibrium has not been reached, and the system must continue agitation. If Δ≤5% , the data is validated.

G A 1. Excess Solute in Solvent B 2. Isothermal Agitation (25°C) A->B C 3. Sampling at 24h & 48h B->C D 4. Centrifugation (10,000 x g) C->D E 5. HPLC-UV Quantification D->E F Equilibrium Validation? E->F F->B  Δ > 5% End Validated Solubility Data F->End  Δ ≤ 5%

Self-validating Shake-Flask workflow for thermodynamic solubility determination.

Protocol B: Anhydrous Activation of the Hydroxyl Moiety

Causality & Validation: Moisture is the primary failure point in hydroxyl activation. This protocol validates solvent integrity prior to the reaction and validates completion prior to workup.

  • Solvent Validation: Pass DCM through activated basic alumina. Validate dryness using a Karl Fischer titrator. Proceed only if H₂O < 50 ppm.

  • Reaction Setup: Dissolve 1.0 eq of the linker in the validated anhydrous DCM under a positive Argon atmosphere.

  • Reagent Addition: Add 1.5 eq of N,N'-Disuccinimidyl carbonate (DSC) and 2.0 eq of anhydrous Triethylamine (TEA).

  • Completion Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using EtOAc:Hexane (1:1). The complete disappearance of the starting material spot validates quantitative conversion.

  • Workup: Wash the organic layer with 0.1 M HCl to remove TEA, followed by brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Intracellular Cleavage Mechanics

The primary utility of Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate lies in its self-immolative properties. Disulfide linkers are thermodynamically stable in the physiological pH of circulating plasma, preventing premature payload release[][5].

However, upon targeted endocytosis into the tumor microenvironment, the linker is exposed to the highly reducing environment of the cytosol. This selective cleavage is driven by the high intracellular concentration of glutathione (1–10 mM) compared to the sub-micromolar concentrations in the extracellular space [6]. The glutathione initiates a thiol-disulfide exchange, reducing the asymmetric disulfide bond and triggering the release of the cytotoxic payload [7].

G N1 ADC with Disulfide Linker (Stable in Plasma) N2 Target Cell Internalization (Endocytosis) N1->N2 N3 Exposure to Intracellular Glutathione (GSH 1-10 mM) N2->N3 N4 Thiol-Disulfide Exchange (Reduction) N3->N4 N5 Payload Release (Therapeutic Effect) N4->N5

Intracellular glutathione-mediated cleavage pathway of disulfide-linked bioconjugates.

References

  • Linkers Having a Crucial Role in Antibody–Drug Conjugates Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Disulfide Conjugation Chemistry: A Mixed Blessing for Therapeutic Drug delivery? Source: Taylor & Francis Online URL:[Link]

Sources

The Role of Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate in Chemical Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Novel Tool for Thiol-Based Redox Regulation

In the intricate landscape of cellular signaling, the post-translational modification of proteins serves as a rapid and reversible mechanism to control their function. Among these modifications, those involving cysteine residues are of paramount importance due to the unique reactivity of the thiol group. A significant, yet relatively recently appreciated, modification is S-sulfhydration (also known as persulfidation), where a sulfhydryl group (-SH) is added to a cysteine residue to form a persulfide (-SSH).[1][2][3] This process is primarily mediated by hydrogen sulfide (H₂S), a gasotransmitter that plays crucial roles in a myriad of physiological and pathophysiological processes, including vasodilation, inflammation, and neurotransmission.[3][4]

The study of S-sulfhydration has been historically challenging due to the transient nature of both H₂S and the persulfide modification. This has spurred the development of chemical tools, such as H₂S donors, that can release H₂S in a controlled manner, allowing researchers to investigate the downstream effects of S-sulfhydration on specific proteins and cellular pathways.[4][5] This guide introduces Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate, a novel molecule designed to serve as a potent and versatile tool for researchers in chemical biology and drug development. Its unique structure, featuring a disulfide bond, suggests its role as a thiol-activated H₂S donor, offering a nuanced approach to studying the intricate world of thiol-based redox signaling.

Core Principles: The Chemistry of a Controlled H₂S Donor

The functionality of Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate as an H₂S donor is predicated on the reactivity of its disulfide bond. In the intracellular environment, which is rich in reducing agents such as glutathione (GSH), the disulfide bond of the molecule is susceptible to nucleophilic attack. This reaction cleaves the disulfide bond, initiating a cascade that ultimately liberates H₂S.

The proposed mechanism of action is as follows:

  • Thiol-Mediated Cleavage: Intracellular thiols, predominantly GSH, attack one of the sulfur atoms in the disulfide bond of Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate.

  • Formation of an Unstable Intermediate: This cleavage results in the formation of a mixed disulfide (between the molecule and GSH) and a transient thiol-containing intermediate.

  • Intramolecular Rearrangement and H₂S Release: The intermediate can then undergo further reactions, potentially involving intramolecular rearrangement, leading to the release of H₂S.

This controlled release mechanism allows for a more sustained and localized delivery of H₂S compared to simple sulfide salts, enabling a more precise investigation of its biological effects.

G cluster_0 Intracellular Environment Molecule Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate Cleavage Disulfide Bond Cleavage Molecule->Cleavage Thiol Attack GSH Glutathione (GSH) GSH->Cleavage Intermediate Unstable Intermediate Cleavage->Intermediate H2S_Release H₂S Release Intermediate->H2S_Release Sulfhydration S-sulfhydration (-SSH) H2S_Release->Sulfhydration Protein Target Protein Protein->Sulfhydration

Figure 1: Proposed mechanism of H₂S release and subsequent protein S-sulfhydration by Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate.

Applications in Chemical Biology and Drug Development

The ability of Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate to induce S-sulfhydration makes it an invaluable tool for:

  • Elucidating H₂S-Mediated Signaling Pathways: By treating cells with this molecule, researchers can identify novel protein targets of S-sulfhydration and unravel the functional consequences of this modification.[6]

  • Validating Drug Targets: In disease models where H₂S signaling is dysregulated, this compound can be used to probe whether restoring H₂S levels can ameliorate the disease phenotype, thus validating H₂S-pathway components as therapeutic targets.

  • Screening for Novel Therapeutics: The molecule can be used as a positive control in high-throughput screens designed to identify small molecules that modulate H₂S signaling or S-sulfhydration.

  • Investigating Redox Regulation: S-sulfhydration is emerging as a key player in cellular redox homeostasis. This tool allows for the controlled perturbation of this pathway to study its interplay with other redox-based modifications like S-nitrosylation and S-glutathionylation.

Experimental Protocols

Cell Culture and Treatment

This protocol outlines the general procedure for treating a mammalian cell line with Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate to study its effects on protein S-sulfhydration.

Materials:

  • Mammalian cell line of choice (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)[7]

  • Phosphate-buffered saline (PBS)

  • Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate

  • Dimethyl sulfoxide (DMSO)

  • Cell scraper

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach 70-80% confluency.[8]

  • Preparation of Stock Solution: Prepare a stock solution of Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate (e.g., 10 mM) in sterile DMSO. Store at -20°C.

  • Treatment: On the day of the experiment, dilute the stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 10-100 µM).

  • Incubation: Remove the old medium from the cells and replace it with the medium containing Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate or a vehicle control (medium with the same concentration of DMSO).

  • Time Course: Incubate the cells for the desired period (e.g., 1, 4, or 24 hours) at 37°C in a 5% CO₂ incubator.

  • Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay). The lysates are now ready for downstream analysis.

Detection of Protein S-sulfhydration using the Modified Biotin Switch Assay

This technique allows for the specific detection and identification of S-sulfhydrated proteins.[6]

Materials:

  • Cell lysate (from the protocol above)

  • Blocking buffer (e.g., HEN buffer with Maleimide)

  • Ascorbate

  • Biotin-HPDP

  • NeutrAvidin-agarose beads

  • Wash buffers

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Western blotting reagents

Procedure:

  • Blocking Free Thiols: Incubate the cell lysate with a blocking buffer containing a thiol-reactive compound like maleimide to block all free cysteine residues.

  • Reducing the Persulfide: Treat the lysate with ascorbate to specifically reduce the persulfide bond (-SSH) to a free thiol (-SH).

  • Labeling with Biotin: Add Biotin-HPDP, a biotin-linked compound that specifically reacts with the newly formed free thiol, thereby labeling the previously S-sulfhydrated proteins.

  • Affinity Purification: Incubate the biotin-labeled lysate with NeutrAvidin-agarose beads to capture the biotinylated proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads using an appropriate elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against specific proteins of interest or by mass spectrometry for proteome-wide identification of S-sulfhydrated proteins.

G cluster_0 Biotin Switch Assay Workflow Lysate Cell Lysate (with S-sulfhydrated proteins) Block Block Free Thiols (Maleimide) Lysate->Block Reduce Reduce Persulfide (Ascorbate) Block->Reduce Label Label with Biotin-HPDP Reduce->Label Capture Capture on NeutrAvidin Beads Label->Capture Analyze Analyze by Western Blot or Mass Spectrometry Capture->Analyze

Figure 2: Workflow for the modified biotin switch assay to detect protein S-sulfhydration.

Quantitative Data Presentation

The following table provides an example of how to present quantitative data from an experiment investigating the effect of Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate on the S-sulfhydration of a target protein, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is known to be regulated by this modification.[9]

Treatment GroupConcentration (µM)Incubation Time (h)Relative GAPDH S-sulfhydration (Fold Change vs. Vehicle)
Vehicle (DMSO)-41.0
Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate1042.5 ± 0.3
Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate5045.8 ± 0.6
Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate10048.2 ± 0.9

Table 1: Dose-dependent effect of Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate on GAPDH S-sulfhydration in HeLa cells. Data are presented as mean ± SEM from three independent experiments.

Conclusion and Future Directions

Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate represents a significant addition to the chemical biologist's toolkit for studying H₂S-mediated signaling. Its proposed mechanism of thiol-activated H₂S release offers a controlled and physiologically relevant means to investigate the complex roles of protein S-sulfhydration. Future studies should focus on fully characterizing its H₂S release kinetics, identifying its full range of off-target effects, and applying it in more complex biological systems, such as animal models of disease. The insights gained from using this and similar chemical probes will undoubtedly accelerate our understanding of redox regulation and pave the way for the development of novel therapeutic strategies targeting the H₂S signaling pathway.

References

  • Yang, G. (2014). Protein S-sulfhydration as a major sources of H2S bioactivity. Receptor Clin Invest, 1, e337.

  • PubChem. (n.d.). Methyl 2-[(2-hydroxyethyl)sulfanyl]acetate. PubChem.
  • Mustafa, A. K., et al. (2009). H₂S signals through protein S-sulfhydration. Science Signaling, 2(96), ra72.

  • Powell, C. R., et al. (2018). A review of hydrogen sulfide (H₂S) donors: Chemistry and potential therapeutic applications. Nitric Oxide, 74, 43-60.

  • Martelli, A., et al. (2020). H₂S Donors and Their Use in Medicinal Chemistry. Molecules, 25(19), 4583.

  • Zhang, D., et al. (2017). Protein S-sulfhydration by hydrogen sulfide in cardiovascular system. Journal of Advanced Research, 8(1), 33-42.

  • Zhao, Y., et al. (2021). Hydrogen Sulfide: Recent Development of Its Dual Donors and Hybrid Drugs. Antioxidants & Redox Signaling, 34(16), 1306-1323.

  • Mishan, M. A., et al. (2023). Mechanisms of H₂S-induced protein S-sulfhydration. Neurochemical Research, 48(1), 1-17.

  • Wold, B. (2011). Cell Growth Protocol and Differentiation treatment for the C2C12 Cell Line. ENCODE Project.

  • Mustafa, A. K., et al. (2009). H₂S Signals Through Protein S-Sulfhydration. Science Signaling, 2(96), ra72.

  • Powell, C. R., et al. (2018). A review of hydrogen sulfide (H₂S) donors: Chemistry and potential therapeutic applications. Nitric Oxide, 74, 43-60.

  • Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-1208.

  • Anonymous. (2025). CELL CULTURE TECHNIQUES A STANDARD OPERATING PROCEDURE. Protocols.io.

  • de Oliveira, R. B., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1145.

  • Rodriguez, H., et al. (2024). Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. STAR Protocols, 5(3), 103036.

Sources

Hydrolysis Kinetics of Methyl Ester Disulfides in Aqueous Media: Mechanistic Drivers and Experimental Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl ester disulfides are critical structural motifs in redox-responsive drug delivery systems, bioconjugation linkers, and degradable polymers. Their hydrolysis rates in aqueous media dictate the stability, half-life, and release kinetics of conjugated payloads. This technical guide provides an in-depth mechanistic analysis of the kinetic drivers governing methyl ester disulfide hydrolysis, detailing the causality between redox states and ester electrophilicity. Furthermore, it establishes a self-validating experimental protocol for precise kinetic measurements, ensuring researchers can reliably predict in vivo stability from in vitro data.

The Mechanistic Dualism of Methyl Ester Disulfides

The stability of an ester bond is fundamentally tied to the electronic environment of its acyl carbon. When a disulfide linkage is positioned in proximity to a methyl ester (such as in cysteine methyl ester derivatives), the system exhibits a unique "mechanistic dualism." The disulfide bond acts as an environmental sensor, and its redox state directly modulates the hydrolysis rate of the adjacent ester.

  • Oxidation-Driven Acceleration: In environments with elevated reactive oxygen species (ROS), such as inflammatory or tumor tissues, the disulfide bond is oxidized to sulfoxide or sulfone groups. This oxidation drastically increases the electron-withdrawing capacity of the substituent, rendering the ester carbonyl carbon highly electrophilic. Consequently, the susceptibility to nucleophilic attack by water or hydroxide ions increases, accelerating hydrolysis[1].

  • Steric and Inductive Causality: The steric bulk immediately adjacent to the ester significantly impacts the hydrolysis rate. In backbone ester hydrolysis used for mapping disulfide connectivity in proteins, the steric bulk of the N-terminal amino acid dictates the cleavage kinetics[2]. Furthermore, the inductive effect of the disulfide bond itself slightly destabilizes the ester compared to a standard aliphatic chain, shifting the baseline hydrolysis rate.

  • Complex Media Interference: It is crucial to note that while baseline hydrolysis can be predicted in simple aqueous buffers, complex biological media (e.g., containing Fetal Bovine Serum) can induce premature hydrolysis via enzymatic esterases, independent of the desired redox-triggered pathways[3].

Pathway Node1 Methyl Ester Disulfide Node2 Oxidation (H2O2 / ROS) Node1->Node2 ROS Microenvironment Node5 Reduction (GSH / TCEP) Node1->Node5 Reductive Environment Node3 Sulfoxide / Sulfone Ester Node2->Node3 Node4 Accelerated Hydrolysis (Nucleophilic Attack) Node3->Node4 Enhanced Electrophilicity Node6 Free Thiol Generation Node5->Node6 Node7 Intramolecular Cyclization / Payload Release Node6->Node7 Spontaneous

Logical relationship of redox-triggered methyl ester disulfide hydrolysis pathways.

Kinetic Drivers: Hydrolysis Rates in Aqueous Media

The hydrolysis of methyl ester disulfides and their derivatives (such as bis-thiocarbamates of cysteine methyl ester) is heavily dependent on pH and temperature. The reaction typically follows pseudo-first-order kinetics with respect to the substrate when evaluated in heavily buffered aqueous conditions, but is overall second-order when factoring in the hydroxide ion concentration[4].

For instance, the dissociation and hydrolysis of diisocyanate-derived bis-thiocarbamates of cysteine methyl ester (CME) reveal that aromatic adducts are significantly more labile than aliphatic ones due to resonance stabilization of the leaving group.

Table 1: Representative Second-Order Hydrolysis Rate Constants and Activation Energies for Cysteine Methyl Ester (CME) Adducts at pH 7.4 [4]

Substrate / AdductRate Constant ( k ) at pH 7.4 ( M−1min−1 )Activation Energy ( Ea​ ) ( kJ/mol )Relative Stability
Hexamethylene dNCO (HDI-CME) 3.36×102 70.6High
Toluene dNCO (TDI-CME) 2.49×104 46.1Moderate
Methylene diphenylisocyanate (MDI-CME) 5.78×104 44.5Low

Note: The deviation from strict second-order kinetics is observed when the adduct contains an aromatic functional group, highlighting the role of the leaving group's pKa in the E1cB (Elimination unimolecular conjugate base) pathway[4].

Experimental Workflow: Self-Validating Kinetic Measurements

To ensure trustworthiness and reproducibility in determining hydrolysis rates, the experimental protocol must be a self-validating system. This means incorporating internal standards and continuous monitoring to account for adventitious degradation.

Step-by-Step Methodology for Aqueous Kinetic Assays:
  • Substrate Preparation & Standardization:

    • Synthesize the target methyl ester disulfide (e.g., CME adduct) and verify purity via NMR and LC-MS.

    • Prepare a concentrated stock solution (e.g., 10 mM) in a water-miscible, non-nucleophilic organic solvent (e.g., LC-MS grade Acetonitrile) to prevent premature hydrolysis.

  • Buffer Equilibration:

    • Prepare a series of aqueous buffers (e.g., 0.1 M Na2​HPO4​ ) ranging from pH 5.0 to 9.0.

    • Critical Causality Step: Do not use buffers with strong nucleophilic character (like TRIS at high concentrations) as they can participate in aminolysis, confounding the hydrolysis data.

    • Pre-incubate the buffers at the target temperature (e.g., 37 °C) using a thermostated water bath or Peltier-controlled spectrophotometer cell.

  • Kinetic Initiation:

    • Inject an aliquot of the substrate stock into the pre-warmed buffer to achieve a final concentration within the linear dynamic range of the detector (e.g., 25 µg/mL). Ensure the organic co-solvent does not exceed 2% v/v to maintain the dielectric constant of the aqueous medium.

  • Continuous Monitoring (Spectrophotometric/HPLC):

    • For Thiol-releasing systems: Utilize Ellman's reagent (DTNB). Monitor the formation of the 2-mercaptonitrobenzoic acid (MBA) chromophore at 412 nm[4].

    • For Direct Ester Cleavage: Utilize RP-HPLC with a UV-Vis or MS detector. Sample the reaction mixture at predefined intervals, quenching the aliquot immediately in a low-pH stop solution (e.g., 0.1% TFA in water) to halt basic hydrolysis.

  • Data Fitting and Validation:

    • Plot the natural logarithm of the remaining substrate concentration ( ln[S]t​ ) against time ( t ). A linear fit confirms pseudo-first-order kinetics.

    • Calculate the observed rate constant ( kobs​ ) from the negative slope.

    • Self-Validation: Perform the assay at multiple temperatures (e.g., 25°C, 30°C, 37°C, 45°C) and construct an Arrhenius plot ( ln(k) vs 1/T ) to derive the activation energy ( Ea​ ). A highly linear Arrhenius plot ( R2>0.99 ) validates that the mechanism remains consistent across the temperature range and that the data is free from random experimental artifacts.

Workflow Step1 1. Substrate Preparation (e.g., CME Adducts) Step2 2. Buffer Equilibration (pH 5.0 - 9.0, 37°C) Step1->Step2 Step3 3. Kinetic Initiation (Add Substrate to Buffer) Step2->Step3 Step4 4. Spectrophotometric / HPLC Monitoring Step3->Step4 Step5 5. Data Fitting (Pseudo-First Order Kinetics) Step4->Step5 Absorbance / Peak Area vs Time Step6 6. Arrhenius Plot (Activation Energy Calc) Step5->Step6 k_obs at varying T

Step-by-step experimental workflow for self-validating kinetic analysis.

Conclusion

The hydrolysis of methyl ester disulfides in aqueous media is not a static parameter but a dynamic variable modulated by steric bulk, pH, and the redox state of the disulfide bond. By understanding the causality behind these kinetic drivers—specifically how oxidation enhances electrophilicity and how aromaticity lowers activation energy—researchers can rationally design linkers for targeted drug delivery and robust bioconjugation. Employing rigorous, self-validating kinetic protocols ensures that these molecular designs translate reliably from in vitro buffers to complex biological systems.

References

  • Kinetics and Mechanistic Studies of the Hydrolysis of Diisocyanate-Derived Bis-thiocarbamates of Cysteine Methyl Ester . Centers for Disease Control and Prevention (CDC Stacks). URL:[Link]

  • High-Molecular-Weight and Light-Colored Disulfide-Bond-Embedded Polyesters: Accelerated Hydrolysis Triggered by Redox Responsiveness . ACS Publications (Biomacromolecules). URL:[Link]

  • Mapping disulfide connectivity using backbone ester hydrolysis . PubMed - NIH (Biochemistry). URL:[Link]

  • The effects of cell culture conditions on premature hydrolysis of traceless ester-linked disulfide linkers . University of Victoria (UVicSpace). URL:[Link]

Sources

A Mechanistic Guide to Thiol-Disulfide Exchange with Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate: Principles and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiol-disulfide exchange is a fundamental covalent reaction that underpins numerous biological processes and has become an indispensable tool in pharmaceutical sciences. This reaction's specificity and reversibility under mild physiological conditions make it ideal for applications ranging from protein modification and bioconjugation to the design of stimuli-responsive drug delivery systems.[1][][3] This technical guide provides an in-depth exploration of the thiol-disulfide exchange mechanism, with a specific focus on the asymmetrical disulfide, Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate. We will dissect the core chemical principles, analyze the factors governing reaction kinetics and regioselectivity, and discuss the potential influence of the hydroxyethyl moiety on reactivity. Furthermore, this guide furnishes field-proven experimental protocols for studying these reactions and illustrates the compound's practical applications for researchers, scientists, and drug development professionals.

The Principle of Thiol-Disulfide Exchange

Thiol-disulfide exchange is a chemical reaction in which a thiol group (-SH) reacts with a disulfide bond (-S-S-), resulting in the formation of a new disulfide bond and a new thiol. At its core, the reaction is a nucleophilic substitution (SN2) reaction.[4][5]

Key Mechanistic Features:

  • The Nucleophile: The reactive species is not the neutral thiol (R-SH), but its conjugate base, the thiolate anion (R-S⁻).[5][6] The concentration of the thiolate is dependent on the pKa of the thiol and the pH of the solution.

  • The Attack: The thiolate anion acts as a potent nucleophile, attacking one of the sulfur atoms of the disulfide bond.[4]

  • The Transition State: The reaction proceeds through a transient, linear, trisulfide-like transition state where the negative charge is delocalized over all three participating sulfur atoms.[4][5][7]

  • The Leaving Group: The original disulfide bond is cleaved, and one of its sulfur atoms is released as a new thiolate.

This dynamic equilibrium is central to processes like protein folding, redox signaling, and the mechanism of action for numerous enzymes.[5][8] In drug development, it forms the basis for creating cleavable linkers that can release a therapeutic payload in the reducing environment of the cell.[1][9]

A Deeper Dive: The Mechanism with Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate

The reaction of an incoming thiol (R'-SH) with Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate presents an interesting case of regioselectivity due to the asymmetrical nature of the disulfide. The incoming thiolate (R'-S⁻) can attack one of two sulfur atoms:

  • Sulfur A (SA): Bonded to the 2-hydroxyethyl group.

  • Sulfur B (SB): Bonded to the methyl acetate group.

Caption: Regioselectivity in thiol-disulfide exchange with an asymmetrical disulfide.

The preferred pathway is determined by several interconnected factors:

Governing Factors for Reaction Kinetics and Selectivity
  • pH and Thiol pKa: The reaction rate is directly proportional to the concentration of the attacking thiolate, R'-S⁻.[10] Therefore, reactions are typically faster at pH values above the pKa of the attacking thiol. A lower pKa for the incoming thiol results in a higher thiolate concentration at a given pH, accelerating the reaction.[11]

  • Leaving Group Stability: The SN2 reaction is favored when the leaving group is more stable. The stability of the leaving thiolate is inversely related to its basicity; a more stable thiolate corresponds to a more acidic conjugate thiol (lower pKa).

    • Thiol from SA: 2-Mercaptoethanol (pKa ≈ 9.5)

    • Thiol from SB: Methyl thioglycolate (pKa ≈ 7.8) The lower pKa of methyl thioglycolate suggests that its corresponding thiolate is a more stable leaving group. This electronic factor favors Path B , the attack on the sulfur atom (SB) attached to the methyl acetate moiety.

  • Steric Hindrance: The accessibility of the target sulfur atom to the incoming nucleophile is crucial. In this specific molecule, the steric bulk of the 2-hydroxyethyl group and the methyl acetate group are comparable and relatively small. Therefore, steric hindrance is unlikely to be the dominant factor in determining selectivity between SA and SB.

  • Redox Potential: The redox potential of a disulfide bond influences its susceptibility to reduction.[12][13] Strained or electronically destabilized disulfide bonds have higher (less negative) redox potentials and are more readily cleaved.[14] The electron-withdrawing nature of the adjacent carbonyl group in the methyl acetate moiety can make the SB sulfur atom more electrophilic and the disulfide bond more susceptible to nucleophilic attack.

FactorInfluence on Attack at SA (Hydroxyethyl side)Influence on Attack at SB (Acetate side)Conclusion
Leaving Group pKa Higher pKa (~9.5), less stable leaving groupLower pKa (~7.8), more stable leaving groupFavors attack at SB
Electrophilicity Less electrophilic sulfurMore electrophilic sulfur due to adjacent C=OFavors attack at SB
Steric Hindrance MinimalMinimalLikely not a deciding factor

Based on this analysis, the reaction is predicted to proceed preferentially via Path B , leading to the formation of a new disulfide (HO-CH₂-CH₂-S-S-R') and the release of the methyl thioglycolate anion.

The Potential Role of the Hydroxyethyl Moiety

While the primary kinetic drivers are pH and leaving group stability, the 2-hydroxyethyl group may exert secondary effects. It could potentially engage in intramolecular hydrogen bonding with one of the sulfur atoms of the disulfide bridge. Such an interaction could subtly alter the electron density and conformation of the disulfide bond, potentially influencing the activation energy of the reaction. While speculative without further computational or experimental evidence, this feature distinguishes it from simple alkyl disulfides and could be exploited to fine-tune reactivity.

Caption: Hypothetical intramolecular H-bond in the hydroxyethyl moiety.

Experimental Design and Protocols

To validate the mechanistic hypotheses and quantify reaction parameters, a robust experimental plan is essential. Here, we outline two core protocols.

Protocol 1: Kinetic Analysis via UV-Vis Spectrophotometry

This protocol uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to monitor the reaction. The reaction of a thiol with DTNB releases the 5-thio-2-nitrobenzoate (TNB²⁻) anion, which has a strong absorbance at 412 nm.[15] By reacting a known thiol (e.g., dithiothreitol, DTT) with our target disulfide, we can monitor the production of the leaving group thiols, which will then react with DTNB in situ.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a 100 mM sodium phosphate buffer containing 1 mM EDTA, pH 7.4. Rationale: The buffer maintains a physiological pH, and EDTA chelates divalent metal ions that can catalyze thiol oxidation.

    • DTNB Stock: Prepare a 10 mM stock solution of DTNB in the assay buffer.

    • Disulfide Stock: Prepare a 20 mM stock of Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate in DMSO.

    • Thiol Stock: Prepare a 20 mM stock of DTT in assay buffer.

  • Kinetic Measurement:

    • In a 1 mL cuvette, combine 900 µL of assay buffer and 50 µL of DTNB stock solution.

    • Add 25 µL of the disulfide stock solution. Mix by pipetting.

    • Place the cuvette in a temperature-controlled spectrophotometer and zero the absorbance at 412 nm.

    • Initiate the reaction by adding 25 µL of the DTT stock solution. Final concentrations will be: 0.5 mM Disulfide, 0.5 mM DTT, 0.5 mM DTNB.

    • Immediately begin monitoring the absorbance at 412 nm every 10 seconds for 30 minutes.

  • Data Analysis:

    • The rate of increase in absorbance at 412 nm is proportional to the rate of thiol release from the disulfide.

    • The initial reaction rate can be calculated from the linear portion of the kinetic trace using the Beer-Lambert law (ε₄₁₂ for TNB²⁻ = 14,150 M⁻¹cm⁻¹).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Buffer Prepare Assay Buffer (pH 7.4 + EDTA) Mix Combine Buffer, DTNB, and Disulfide in Cuvette Prep_Buffer->Mix Prep_DTNB Prepare DTNB Stock Prep_DTNB->Mix Prep_Disulfide Prepare Disulfide Stock Prep_Disulfide->Mix Prep_Thiol Prepare Thiol Stock Initiate Add Thiol (DTT) to Initiate Reaction Prep_Thiol->Initiate Zero Zero Spectrophotometer @ 412 nm Mix->Zero Zero->Initiate Monitor Monitor Absorbance at 412 nm over time Initiate->Monitor Plot Plot Absorbance vs. Time Monitor->Plot Calc Calculate Initial Rate (Beer-Lambert Law) Plot->Calc

Caption: Experimental workflow for kinetic analysis using a spectrophotometer.

Protocol 2: Regioselectivity Analysis by HPLC-MS

This protocol is designed to separate and identify the reaction products, confirming which sulfur atom was preferentially attacked.

Methodology:

  • Reaction Setup:

    • In a microcentrifuge tube, combine 50 µL of 100 mM sodium phosphate buffer (pH 7.4), 10 µL of a 10 mM solution of the disulfide, and 10 µL of a 10 mM solution of a test thiol (e.g., N-acetylcysteine).

    • Incubate at room temperature for 1 hour.

    • Quench the reaction by adding 10 µL of 5% formic acid. Rationale: Lowering the pH protonates the thiols, stopping the exchange reaction.[15]

  • HPLC-MS Analysis:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 5% to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS Detection: Electrospray ionization (ESI) in both positive and negative ion modes. Scan a mass range of m/z 100-1000.

  • Data Interpretation:

    • Identify the mass-to-charge ratios (m/z) of the expected products in the extracted ion chromatograms.

    • Expected Products from Path B:

      • Mixed Disulfide: [HO-CH₂-CH₂-S-S-NAC + H]⁺

      • Leaving Group: [⁻S-CH₂-COOCH₃]⁻

    • Quantify the relative peak areas of the different mixed disulfide products to determine the regioselectivity of the reaction.

Applications in Drug Development and Bioconjugation

The unique structure of Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate makes it a versatile building block for advanced therapeutic strategies.

  • Redox-Responsive Linkers: This disulfide can be incorporated as a linker between a drug and a carrier (e.g., a polymer or nanoparticle).[1][16] The linker remains stable in the oxidative extracellular environment but is rapidly cleaved by the high concentration of intracellular glutathione (GSH), triggering drug release specifically inside target cells.[9]

  • Bioconjugation: The molecule can be used to attach payloads (drugs, imaging agents) to biomolecules like antibodies, which contain cysteine residues.[3][17] The hydroxyethyl group can enhance the water solubility and improve the pharmacokinetic properties of the resulting conjugate. The predictable cleavage mechanism allows for the design of linkers with tunable release rates.

G cluster_cell Target Cell cluster_endo Endosome/Cytosol Carrier Nanoparticle Carrier S-S Linker Drug Payload Internalization Internalization Carrier->Internalization Cleavage Disulfide Cleavage (High GSH) Carrier:linker->Cleavage Release Drug Release Carrier:drug->Release Internalization->Cleavage Cleavage->Release Target Therapeutic Target Release->Target

Sources

A Technical Guide to Disulfide-Based Crosslinking Agents: From Core Principles to Advanced Applications

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of disulfide-based crosslinking agents. Moving beyond a simple recitation of protocols, this document delves into the fundamental chemistry, strategic selection, and practical application of these critical reagents, empowering you to make informed decisions in your bioconjugation endeavors. We will explore the causality behind experimental choices, ensuring that every step is part of a self-validating system for robust and reproducible results.

The Strategic Advantage of the Disulfide Bond: A Reversible Covalent Link

The disulfide bond (R-S-S-R'), a covalent linkage formed from the oxidation of two thiol groups, is a cornerstone of protein structure and function.[1] In the realm of bioconjugation, this same bond offers a unique and powerful tool: a stable covalent linkage that can be selectively cleaved under specific, biologically relevant conditions.[] This "reversibility" is the key to the strategic application of disulfide-based crosslinkers, particularly in the field of drug delivery.[][3]

The rationale for using disulfide linkers lies in the stark difference between the extracellular and intracellular environments. The bloodstream is a relatively oxidizing environment with low concentrations of reducing agents like glutathione (GSH) (in the micromolar range).[4][] This ensures the stability of the disulfide-linked conjugate during circulation, minimizing premature drug release and off-target toxicity.[6][] In contrast, the intracellular environment, particularly the cytosol, is highly reducing, with GSH concentrations up to a thousand-fold higher (in the millimolar range).[][] This steep gradient provides a specific trigger for the cleavage of the disulfide bond, leading to the targeted release of a payload within the desired cell.[]

A Tour of Disulfide-Based Crosslinking Chemistries

While the core principle of thiol-disulfide exchange remains the same, several classes of disulfide-based crosslinking agents have been developed, each with distinct characteristics and applications.

Pyridyl Disulfide Crosslinkers: The Workhorse of Bioconjugation

Pyridyl disulfide-containing reagents are the most widely used class of disulfide crosslinkers.[8] They react with free sulfhydryl groups (thiols) via a thiol-disulfide exchange reaction, forming a new disulfide bond and releasing pyridine-2-thione.[8] The release of this byproduct is a significant advantage, as it can be monitored spectrophotometrically at 343 nm to track the progress of the reaction in real-time.[9][10]

Mechanism of Action:

The reaction proceeds via a nucleophilic attack of a thiolate anion (R-S⁻) on one of the sulfur atoms of the pyridyl disulfide. This forms a transient mixed disulfide intermediate, which then rearranges to release the stable pyridine-2-thione, leaving a disulfide bond between the two molecules of interest.[]

digraph "Pyridyl_Disulfide_Reaction" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=12];

}

Caption: Reaction of a pyridyl disulfide crosslinker with a thiol-containing biomolecule.

Key Experimental Considerations:

  • pH: The reaction is pH-dependent, with an optimal range of 7-8.[9][11] At lower pH, the reaction rate decreases, while at higher pH (>8.5), the risk of side reactions with other nucleophiles increases.[8]

  • Buffer: The reaction buffer must be free of thiols and other reducing agents (e.g., DTT, TCEP) that would compete with the target thiol.[9][11]

Common Pyridyl Disulfide Crosslinkers:

ReagentStructureSpacer Arm (Å)Reactive GroupsKey Features
SPDP (Succinimidyl 3-(2-pyridyldithio)propionate)Amine-reactive NHS ester, Thiol-reactive pyridyl disulfide6.8NHS ester, Pyridyl disulfideShort-chain, heterobifunctional crosslinker.[8]
LC-SPDP (Succinimidyl 6-(3-(2-pyridyldithio)propionamido)hexanoate)Amine-reactive NHS ester, Thiol-reactive pyridyl disulfide15.7NHS ester, Pyridyl disulfideLonger spacer arm than SPDP, potentially reducing steric hindrance.
Sulfo-LC-SPDP Amine-reactive Sulfo-NHS ester, Thiol-reactive pyridyl disulfide15.7Sulfo-NHS ester, Pyridyl disulfideWater-soluble version of LC-SPDP, ideal for reactions with proteins that are sensitive to organic solvents.[10]
Thiosulfonate-Based Crosslinkers: An Alternative Thiol-Reactive Chemistry

Thiosulfonates offer an alternative to pyridyl disulfides for thiol-reactive bioconjugation. They react with thiols to form a disulfide bond and release a sulfinate leaving group. This reaction proceeds efficiently at room temperature without the need for a catalyst.[12]

Mechanism of Action:

The reaction involves the nucleophilic attack of a thiolate anion on the electrophilic sulfur atom of the thiosulfonate group, leading to the formation of a disulfide bond and the displacement of the sulfinate.

digraph "Thiosulfonate_Reaction" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=12];

}

Caption: Reaction of a thiosulfonate crosslinker with a thiol-containing biomolecule.

Advantages of Thiosulfonates:

  • High Reactivity: The reaction is generally fast and efficient.

  • Stability: Thiosulfonate-containing molecules are often more stable to hydrolysis than their NHS-ester counterparts.

Engineering Stability and Release: The Impact of Steric Hindrance

A critical aspect of designing effective disulfide-based crosslinkers for applications like antibody-drug conjugates (ADCs) is balancing the stability of the linker in circulation with its efficient cleavage at the target site. One of the most effective strategies to achieve this is by introducing steric hindrance around the disulfide bond.[6][13]

Introducing bulky substituents, such as methyl groups, on the carbon atoms adjacent to the disulfide bond can significantly increase its stability against premature reduction in the bloodstream.[14] However, excessive steric hindrance can also impede the desired cleavage by intracellular glutathione, potentially reducing the efficacy of the delivered payload.[14] Therefore, the degree of steric hindrance must be carefully optimized to achieve the desired pharmacokinetic and pharmacodynamic profile.[15]

Linker TypeRelative Plasma StabilityRelative Intracellular Cleavage Rate
Unhindered DisulfideLowHigh
Mono-substituted DisulfideModerateModerate
Di-substituted DisulfideHighLow

Advanced Strategies: Self-Immolative Disulfide Linkers

Self-immolative linkers represent a sophisticated evolution in cleavable linker technology. In the context of disulfide linkers, these systems are designed so that the initial cleavage of the disulfide bond by a reducing agent like glutathione triggers a subsequent, spontaneous cascade of reactions that ultimately releases the payload in its unmodified, native form.[4][16][17]

This is often achieved by incorporating a self-immolative spacer, such as a p-aminobenzyl carbamate (PABC), adjacent to the disulfide bond.[17] The reduction of the disulfide bond unmasks a reactive group that initiates an electronic cascade, leading to the fragmentation of the spacer and the release of the payload.[4][18]

digraph "Self_Immolative_Linker" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=12];

}

Caption: The sequential steps involved in the cleavage of a self-immolative disulfide linker.

Practical Guide to Disulfide-Based Bioconjugation

This section provides a generalized protocol for the conjugation of two proteins using a heterobifunctional, amine- and thiol-reactive disulfide crosslinker like SPDP.

Experimental Protocol: Protein-Protein Conjugation with SPDP

Objective: To covalently link Protein A (containing primary amines) to Protein B (containing a free thiol) using SPDP.

Materials:

  • SPDP crosslinker

  • Protein A (amine-containing)

  • Protein B (thiol-containing)

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.2-8.0

  • Anhydrous DMSO or DMF

  • Desalting columns

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

Step 1: Preparation of SPDP Stock Solution

  • Allow the vial of SPDP to equilibrate to room temperature before opening to prevent moisture condensation.[8]

  • Prepare a 20-25 mM stock solution of SPDP in anhydrous DMSO or DMF.[8][11] This should be done immediately before use as SPDP is susceptible to hydrolysis.[11]

Step 2: Modification of Protein A with SPDP

  • Dissolve Protein A in the Conjugation Buffer at a concentration of 1-5 mg/mL.[8]

  • Add a 10- to 20-fold molar excess of the SPDP stock solution to the Protein A solution. The optimal ratio should be determined empirically.

  • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[8][19]

  • Remove excess, unreacted SPDP by passing the reaction mixture through a desalting column equilibrated with the Conjugation Buffer.[8][19]

Step 3: Conjugation of SPDP-Modified Protein A with Protein B

  • Dissolve Protein B in the Conjugation Buffer. If the thiol in Protein B is part of a disulfide bond, it will need to be reduced first with a reducing agent like DTT, followed by removal of the reducing agent via a desalting column.

  • Mix the SPDP-modified Protein A with Protein B. A slight molar excess of the thiol-containing protein is often used.

  • Incubate the reaction for 2-16 hours at room temperature or overnight at 4°C with gentle mixing.[8][11]

  • (Optional) Quench the reaction by adding a quenching solution to react with any remaining unreacted crosslinker.

Step 4: Purification of the Conjugate

  • Purify the resulting conjugate from unreacted proteins and byproducts using an appropriate method, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

Characterization of the Conjugate

SDS-PAGE Analysis:

  • Non-reducing SDS-PAGE: The conjugate should migrate at a higher molecular weight than the individual proteins.

  • Reducing SDS-PAGE: The disulfide bond in the linker will be cleaved by the reducing agent in the sample buffer (e.g., DTT or β-mercaptoethanol). This will result in the disappearance of the conjugate band and the reappearance of bands corresponding to the individual proteins. This is a key diagnostic for a successful disulfide-linked conjugation.

Mass Spectrometry (MS):

  • Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the exact mass of the conjugate, confirming the successful linkage of the two proteins.[1]

UV-Vis Spectroscopy:

  • As mentioned earlier, the release of pyridine-2-thione during the reaction of a pyridyl disulfide crosslinker can be monitored at 343 nm to quantify the extent of modification of Protein A.[19]

Concluding Remarks and Future Perspectives

Disulfide-based crosslinking agents are indispensable tools in the bioconjugation toolbox, offering a unique combination of stability and cleavability that is particularly advantageous for applications in targeted drug delivery. The continuous development of novel disulfide linkers with tunable stability, such as those with engineered steric hindrance and self-immolative properties, promises to further enhance the precision and efficacy of bioconjugates. A thorough understanding of the underlying chemistry and careful optimization of reaction conditions are paramount to harnessing the full potential of these versatile reagents.

Sources

Engineering Redox-Responsive Polymeric Architectures: Applications of Functionalized Disulfide Acetates in Drug Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from static polymeric matrices to dynamic, stimuli-responsive nanomaterials has fundamentally altered the landscape of targeted drug delivery. Among the most robust dynamic covalent chemistries is the thiol-disulfide exchange. Functionalized disulfide acetates—acting either as multivalent crosslinkers (e.g., pentaerythritol tetramercaptoacetate) or as the therapeutic payload itself (e.g., octreotide acetate)—provide unprecedented control over polymer degradation and drug release kinetics. This technical guide explores the mechanistic causality, structural design, and validated experimental workflows for integrating disulfide acetates into advanced polymer chemistry.

Mechanistic Foundations: The Biological Rationale for Disulfide Chemistry

The primary causality behind selecting disulfide bonds for intracellular drug delivery lies in the stark concentration gradient of glutathione (GSH) across cellular compartments[1]. GSH is a cysteine-containing tripeptide that acts as the primary intracellular antioxidant[1].

In extracellular fluids and systemic circulation, GSH concentrations remain highly restricted (approximately 2–20 μM), rendering disulfide-crosslinked polymers structurally stable during transit[1]. However, upon endocytosis into the cytosol—and particularly within the tumor microenvironment where oxidative stress drives GSH overproduction—concentrations surge to 2–10 mM[2]. This 100- to 1000-fold gradient acts as a highly specific biological trigger[2]. The elevated GSH rapidly cleaves the disulfide linkages via thiol-disulfide exchange, triggering a cascade of polymer swelling, matrix dissociation, and localized payload release[1].

GSH_Pathway N1 Polymeric Nanocarrier (Disulfide Crosslinked) N2 Cellular Internalization (Endocytosis) N1->N2 N3 Tumor Microenvironment (High GSH: 2-10 mM) N2->N3 N4 Thiol-Disulfide Exchange (Cleavage) N3->N4 GSH influx N5 Nanogel Degradation (Swelling & Dissociation) N4->N5 N6 Therapeutic Payload Release N5->N6 Rapid Diffusion

Figure 1: Mechanistic pathway of GSH-triggered disulfide cleavage and targeted payload release.

Structural Design: Disulfide Acetates as Crosslinkers

To engineer fully degradable nanogels, researchers utilize functionalized acetates such as pentaerythritol tetramercaptoacetate (PETMA) . PETMA is a tetra-functional crosslinker that, when subjected to oxidative radical polymerization with a linear dithiol monomer like 2,2'-(ethylenedioxy)diethanethiol (EDDET), forms a dense, redox-responsive network[3].

The Causality of the Acetate Linkage: The inclusion of the acetate ester adjacent to the thiol/disulfide group serves a dual purpose. First, it provides a degree of hydrolytic susceptibility, allowing for secondary degradation pathways in the acidic endosome. Second, the tetra-functional nature of PETMA allows formulators to precisely tune the cross-linking density by simply adjusting the monomer-to-crosslinker (EDDET:PETMA) molar ratio[3]. Because the entire backbone and cross-linking junctions are composed of disulfide bonds, the nanogel specifically degrades into small-molecule dithiols inside the cell, ensuring zero long-term polymer accumulation[3].

Application: Encapsulation of Disulfide-Bridged Therapeutics

Beyond structural crosslinkers, disulfide acetates are frequently the active pharmaceutical ingredient (API) requiring polymeric encapsulation. Octreotide acetate is a synthetic octapeptide analogue of somatostatin featuring a critical cyclic (2-7)-disulfide bond that enhances its resistance to enzymatic degradation[4].

Because octreotide acetate is highly hydrophilic and prone to rapid systemic clearance, it is formulated into poly(lactide-co-glycolide) (PLGA) microspheres[5]. The PLGA matrix (typically a 50:50 to 65:35 lactide:glycolide ratio) acts as a diffusion barrier[5]. The causality of the formulation process relies heavily on temperature-controlled emulsion solvent extraction. By strictly controlling the temperature during the dichloromethane solvent evaporation step, scientists can dictate the porosity of the PLGA shell, thereby preventing premature "burst release" of the peptide[5].

Self-Validating Experimental Protocols

Protocol A: Microfluidic Synthesis of PETMA-Crosslinked Disulfide Nanogels

This protocol utilizes controlled microfluidic mixing to ensure uniform nucleation of the nanogels, preventing the macroscopic aggregation typical of bulk oxidative polymerizations[3].

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve the monomer (EDDET) and the crosslinker (PETMA) in an organic solvent at a specific molar ratio (e.g., 5:1 to 100:1 to tune density)[3].

  • Surfactant Stabilization: Prepare an aqueous continuous phase containing 25 wt% of a nonionic Pluronic surfactant (e.g., PLU-127). Causality: The surfactant coats the nucleating particles, reducing surface tension and preventing inter-particle disulfide bridging during gelation[3].

  • Microfluidic Mixing: Inject the organic and aqueous phases into a microfluidic micromixer. Introduce a mild oxidant (e.g., dilute H2O2) to initiate the dithiol oxidation polymerization[3].

  • Purification: Dialyze the resulting suspension against distilled water for 48 hours to remove unreacted monomers and excess surfactant[3].

  • Self-Validation Check: Perform Dynamic Light Scattering (DLS) before and after dialysis. A successful synthesis will yield a monodisperse hydrodynamic diameter of 60–70 nm[3]. If the post-dialysis size exceeds 100 nm, macroscopic aggregation has occurred, indicating insufficient PLU-127 stabilization.

Synthesis_Workflow S1 Monomer Preparation EDDET + PETMA (Crosslinker) S2 Microfluidic Mixing with Pluronic Surfactant S1->S2 S3 Oxidative Radical Polymerization S2->S3 H2O2 / Initiator S4 Disulfide Crosslinked Nanogels S3->S4 Gelation S5 Dialysis & Purification (Size: 60-70 nm) S4->S5 Remove unreacted

Figure 2: Microfluidic synthesis workflow for PETMA-crosslinked disulfide nanogels.

Protocol B: PLGA Encapsulation of Octreotide Acetate via Emulsion Solvent Extraction

This protocol details the generation of sustained-release microspheres, utilizing temperature gradients to control polymer precipitation[5].

Step-by-Step Methodology:

  • Polymer Phase: Dissolve PLGA (Mw 10,000–70,000) in dichloromethane to achieve a 20-30% wt concentration. Cool the solution to 5 °C[5].

  • API Phase: Dissolve octreotide acetate in methanol (10% wt concentration)[5].

  • Dispersed Phase (DP) Formation: Add the API phase to the polymer phase under continuous stirring. Maintain the temperature strictly below 20 °C (optimally 5–10 °C)[5].

  • Continuous Phase (CP) Preparation: Dissolve polyvinyl alcohol (PVA) surfactant and phosphate buffers in water at 80 °C, then cool rapidly to 5 °C[5].

  • Emulsification: Disperse the DP into the CP using a high-shear batch disperser operating at 20,000–25,000 s⁻¹[5]. Causality: High shear forces dictate the initial droplet size, while the 5 °C temperature prevents premature solvent evaporation, keeping the PLGA matrix pliable enough to trap the hydrophilic peptide.

  • Solvent Extraction: Gradually increase the temperature to drive off the dichloromethane, hardening the PLGA shell around the peptide core[5].

  • Self-Validation Check: Lyophilize the microspheres and dissolve a known mass in a destructive solvent (e.g., DMSO). Quantify the octreotide acetate via HPLC. An encapsulation efficiency of <75% indicates that the temperature during Step 5 was too high, allowing the peptide to partition into the aqueous continuous phase.

Quantitative Data Summaries

The following tables summarize the critical physicochemical parameters dictating the performance of disulfide-functionalized polymers.

Table 1: Biological Redox Gradients & Bond Energies

Environment / ParameterConcentration / EnergyImplications for Polymer Design
Extracellular GSH2 – 20 μMDisulfide bonds remain intact; prevents premature burst release[1].
Intracellular (Tumor) GSH2 – 10 mMTriggers rapid thiol-disulfide exchange and polymer degradation[2].
Disulfide (S–S) Bond Energy~268 kJ/molProvides high hydrolytic stability in blood circulation compared to diselenide bonds[2].

Table 2: PETMA-Crosslinked Nanogel Swelling Kinetics[3]

Monomer:Crosslinker Ratio (EDDET:PETMA)Hydrodynamic Diameter (nm)Swelling Ratio (Post-GSH Exposure)Entrapment Efficiency (Rhodamine B)
5:1 (High Density)60 - 70 nm1.65~75%
50:1 (Medium Density)60 - 70 nm2.40~68%
100:1 (Low Density)60 - 70 nm> 3.00~62%

Note: Adjusting the feed ratio does not alter the baseline nanogel diameter, providing an orthogonal method to tune drug release kinetics without altering biodistribution profiles[3].

Sources

Methodological & Application

Application Notes and Protocols for Protein Bioconjugation using Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Harnessing Reversible Disulfide Bonds for Advanced Bioconjugation

In the landscape of biopharmaceutical development and proteomics, the precise and stable modification of proteins is paramount. Bioconjugation, the covalent attachment of a molecule to a protein, has enabled the creation of antibody-drug conjugates (ADCs), PEGylated proteins with extended half-lives, and fluorescently labeled proteins for imaging studies. Among the various chemical strategies, targeting cysteine residues through thiol-disulfide exchange offers a unique combination of selectivity and reversibility.[1][2] Cysteine is a relatively rare amino acid, and its free thiol group is a potent nucleophile at physiological pH, making it an ideal target for specific modification.[3]

This application note details the use of Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate, a heterobifunctional disulfide reagent, for the targeted bioconjugation to cysteine residues in proteins. This reagent offers a strategic advantage by introducing a stable, yet potentially cleavable, disulfide linkage. The 2-hydroxyethyl group can enhance aqueous solubility, while the methyl acetate moiety provides a handle for further chemical modification or can influence the overall properties of the resulting bioconjugate. We will delve into the underlying mechanism, provide detailed experimental protocols, and discuss methods for the characterization of the final protein conjugate.

Mechanism of Action: The Thiol-Disulfide Exchange Reaction

The core of this bioconjugation strategy is the thiol-disulfide exchange reaction. This is a nucleophilic substitution reaction where a deprotonated thiol group (thiolate) from a cysteine residue on the protein attacks one of the sulfur atoms of the disulfide bond in Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate.[4][5] This results in the formation of a new, mixed disulfide bond between the protein and the 2-(methoxycarbonyl)methyl moiety, with the release of 2-hydroxyethylthiol as a byproduct.

The kinetics of this reaction are pH-dependent, as the concentration of the highly nucleophilic thiolate anion increases with pH.[2] Therefore, performing the reaction at a pH slightly above the pKa of the cysteine thiol (typically around 8-8.5) can significantly accelerate the conjugation process. However, excessively high pH can lead to side reactions, such as disulfide bond scrambling or protein denaturation.

Below is a diagram illustrating the reaction mechanism:

Thiol-Disulfide Exchange Mechanism Protein_Cys Protein-SH (Thiolate form: Protein-S⁻) Transition_State Transition State | [Protein-S···S(R)-S-R']⁻ Protein_Cys->Transition_State Nucleophilic Attack Reagent Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate CH₃OOC-CH₂-S-S-CH₂-CH₂-OH Reagent->Transition_State Product Protein Conjugate Protein-S-S-CH₂-COOCH₃ Transition_State->Product New Disulfide Bond Formation Byproduct 2-hydroxyethylthiol HO-CH₂-CH₂-SH Transition_State->Byproduct Leaving Group Release

Caption: Mechanism of thiol-disulfide exchange for protein bioconjugation.

Experimental Protocols

The following protocols provide a general framework for the bioconjugation of a model protein with Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate. Optimization of reaction conditions, such as molar excess of the reagent, pH, temperature, and incubation time, is recommended for each specific protein.

Materials and Reagents
  • Protein of interest (containing at least one free cysteine residue)

  • Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate

  • Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5

  • Quenching Reagent: L-cysteine or N-acetylcysteine solution (100 mM in Reaction Buffer)

  • Purification System: Size-exclusion chromatography (SEC) column or dialysis cassettes

  • Analytical Instruments: UV-Vis spectrophotometer, SDS-PAGE system, Mass Spectrometer (ESI-MS or MALDI-TOF)

Protocol 1: Protein Bioconjugation
  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • If the protein has been stored in a buffer containing reducing agents (e.g., DTT, TCEP), these must be removed prior to conjugation. This can be achieved by dialysis against the Reaction Buffer or by using a desalting column.

  • Reagent Preparation:

    • Prepare a stock solution of Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate in a water-miscible organic solvent such as DMSO or DMF (e.g., 100 mM).

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate stock solution to the protein solution. The optimal molar ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle stirring. The reaction can also be performed at 4°C for a longer duration (e.g., overnight) to minimize potential protein degradation.

  • Quenching the Reaction:

    • Add the quenching reagent to the reaction mixture to a final concentration of 10-20 mM to react with any excess disulfide reagent.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove the excess reagent, byproduct, and quenching reagent by size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

The following diagram outlines the experimental workflow:

Experimental Workflow Start Start Protein_Prep Protein Preparation (Buffer Exchange) Start->Protein_Prep Reagent_Prep Reagent Preparation (Stock Solution) Start->Reagent_Prep Conjugation Bioconjugation Reaction (Protein + Reagent) Protein_Prep->Conjugation Reagent_Prep->Conjugation Quenching Quenching (Add L-cysteine) Conjugation->Quenching Purification Purification (SEC or Dialysis) Quenching->Purification Analysis Characterization (SDS-PAGE, MS) Purification->Analysis End End Analysis->End

Caption: A streamlined workflow for protein bioconjugation.

Characterization and Analysis

Thorough characterization of the protein conjugate is crucial to confirm successful modification and to determine the degree of labeling.

Analytical MethodParameter MeasuredExpected Outcome
SDS-PAGE Molecular Weight ShiftA slight increase in the molecular weight of the conjugated protein compared to the unmodified protein.[6][7]
Mass Spectrometry (MS) Precise Molecular Weight of the ConjugateAn increase in mass corresponding to the addition of the 2-(methoxycarbonyl)methyl disulfide moiety per modified cysteine.[4][8]
UV-Vis Spectroscopy Protein ConcentrationDetermination of protein concentration using absorbance at 280 nm.
Functional Assays Biological Activity of the Conjugated ProteinAssessment of whether the conjugation has impacted the protein's function (e.g., enzyme kinetics, binding affinity).

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency - Incomplete removal of reducing agents.- Insufficient molar excess of the reagent.- Suboptimal reaction pH.- Inaccessible cysteine residues.- Ensure complete removal of reducing agents before starting the reaction.- Increase the molar excess of the disulfide reagent.- Optimize the reaction pH (try a range from 7.0 to 8.5).- Consider partial denaturation/reduction if cysteine is buried.
Protein Aggregation/Precipitation - High protein concentration.- Use of an organic co-solvent.- Protein instability under reaction conditions.- Perform the reaction at a lower protein concentration.- Minimize the volume of organic solvent used to dissolve the reagent.- Conduct the reaction at a lower temperature (e.g., 4°C).
Heterogeneous Product - Multiple reactive cysteine residues.- Disulfide bond scrambling at high pH.- If site-specificity is critical, consider protein engineering to have a single reactive cysteine.- Perform the reaction at a lower pH to minimize disulfide scrambling.

Conclusion

Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate is a promising reagent for the targeted modification of proteins through thiol-disulfide exchange. Its heterobifunctional nature provides opportunities for creating well-defined bioconjugates with tailored properties. The protocols and guidelines presented in this application note serve as a starting point for researchers to explore the potential of this reagent in their specific applications, from fundamental research to the development of novel protein therapeutics. Careful optimization of reaction conditions and thorough characterization of the resulting conjugates are essential for achieving reproducible and reliable results.

References

  • Reactivity of disulfide bonds is markedly affected by structure and environment: implications for protein modification and stability. PMC. Available at: [Link]

  • Dual reactivity disulfide bridging reagents; enabling new approaches to antibody fragment bioconjugation. PMC. Available at: [Link]

  • (A) Bioconjugates resulting from disulfide rebridging using selected... ResearchGate. Available at: [Link]

  • Synthesis of Methyl-2[N-subtituted-N-(2-hydroxyethyl)]amino-2-hydroxyacetates and 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones. SciELO. Available at: [Link]

  • Dual reactivity disulfide bridging reagents; enabling new approaches to antibody fragment bioconjugation. Chemical Science (RSC Publishing). Available at: [Link]

  • Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. MDPI. Available at: [Link]

  • Thiol/disulfide exchange between 3-hydroxy-3-methylglutaryl-CoA reductase and glutathione. A thermodynamically facile dithiol oxidation. PubMed. Available at: [Link]

  • WO2004063149A1 - Method for preparing methyl 2-diphenylmethylsulfinylacetate. Google Patents.
  • On the mechanism of spontaneous thiol–disulfide exchange in proteins. RSC Publishing. Available at: [Link]

  • US20220169604A1 - Bioconjugation reagent and methods. Google Patents.
  • Enantioselective Synthesis of α,α-Disubstituted Lactones via a Chiral Brønsted Acid Catalyzed Intramolecular Cyclization. Organic Syntheses Procedure. Available at: [Link]

  • Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. PMC. Available at: [Link]

  • Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. MDPI. Available at: [Link]

  • (PDF) Synthesis of Methyl-2[N-subtituted-N-(2-hydroxyethyl)]amino-2- hydroxyacetates and 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones. ResearchGate. Available at: [Link]

  • A Guide to Using SDS-PAGE to Characterize Antibody-Oligonucleotide Conjugates. AbOliGo. Available at: [Link]

  • Bioconjugation Reagents. Chemie Brunschwig. Available at: [Link]

  • CN101735132B - Synthesis method of N-methyl-2-hydroxyethyl hydroxyethyl. Google Patents.
  • 2-[(2-Hydroxyethyl)disulfanyl]ethyl 2-Bromo-2-methylpropionate. Chemsrc. Available at: [Link]

  • CID 19438572 | C8H16O6. PubChem. Available at: [Link]

  • Methyl 2-[(2-hydroxyethyl)sulfanyl]acetate (C5H10O3S). PubChemLite. Available at: [Link]

  • Thiol–disulfide exchange is involved in the catalytic mechanism of peptide methionine sulfoxide reductase. PMC. Available at: [Link]

  • The use of mass spectrometry to aid ADC development. YouTube. Available at: [Link]

Sources

Reaction conditions for ester hydrolysis of Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Bioconjugation/ADC Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The synthesis of functionalized linkers for bioconjugation, PROTACs, and Antibody-Drug Conjugates (ADCs) frequently relies on disulfide-containing intermediates. Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate is a highly versatile bifunctional building block containing both a primary alcohol and a methyl ester separated by a bioreducible disulfide bridge.

Converting this methyl ester to its corresponding carboxylic acid—2-[(2-hydroxyethyl)disulfanyl]acetic acid —presents a specific chemoselective challenge. Disulfide bonds are notoriously sensitive to harsh basic conditions (which induce β -elimination or disulfide scrambling) and reducing agents[1]. This application note details a field-proven, self-validating protocol utilizing Lithium Hydroxide (LiOH) in a mixed aqueous-organic solvent system to achieve quantitative ester hydrolysis while preserving the integrity of the disulfide bond.

Mechanistic Rationale: The Superiority of Lithium Hydroxide

As an Application Scientist, it is critical to understand why standard saponification conditions fail for this substrate and why LiOH is the reagent of choice.

The Problem with Standard Saponification

Typical base-catalyzed ester hydrolysis utilizes Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) under refluxing conditions[2]. However, the α -protons adjacent to the ester carbonyl and the disulfide bond in our substrate are mildly acidic. Subjecting this molecule to strong, uncoordinated bases at elevated temperatures leads to:

  • β -Elimination: Deprotonation at the α -carbon can trigger the expulsion of the thiolate leaving group, destroying the disulfide bridge.

  • Disulfide Exchange/Scrambling: Free thiolates generated by trace degradation can attack intact disulfide bonds, leading to a complex mixture of polymeric or disproportionated products.

  • Acidic Degradation: Conversely, acid-catalyzed hydrolysis requires prolonged heating and a large excess of water to drive the equilibrium forward[3], which can promote unwanted side reactions with the primary alcohol (e.g., intramolecular cyclization).

The Lithium Cation Effect

Lithium hydroxide in a mixture of Tetrahydrofuran (THF) and water is the premier choice for complex, sensitive substrates[2]. The efficacy of this system is driven by the Lithium Cation Effect . The small, highly charged Li+ ion acts as a mild Lewis acid, strongly coordinating to the carbonyl oxygen of the ester[4]. This coordination significantly enhances the electrophilicity of the carbonyl carbon, allowing the hydroxide nucleophile to attack efficiently at lower temperatures (0 °C to room temperature). By avoiding heat and utilizing a milder base, the kinetic barrier for hydrolysis is lowered below the threshold required for β -elimination or disulfide cleavage.

Comparative Reaction Conditions

To justify the experimental choices, the following table summarizes the quantitative and qualitative outcomes of various hydrolysis conditions applied to α -disulfanyl esters.

Hydrolysis ConditionReagents & SolventsTemp (°C)Reaction TimeDisulfide StabilityYield (%)
Standard Basic 2M NaOH, MeOH/H₂O65 (Reflux)4 - 6 hPoor (Extensive scrambling)< 30%
Standard Acidic 3M HCl, H₂O80 (Reflux)12 - 24 hModerate40 - 50%
Mild Basic (Optimized) 1.2 eq LiOH, THF/H₂O 0 to 25 1 - 2 h Excellent (Intact) > 90%

Experimental Workflow & Visualization

The following workflow illustrates the logical progression of the optimized protocol, ensuring that the substrate is protected from thermal and extreme pH shock.

HydrolysisWorkflow Start Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate (Starting Material) Step1 Solubilization Dissolve in THF (0 °C) Start->Step1 Step2 Alkaline Hydrolysis Add 1.2 eq LiOH (aq) dropwise Step1->Step2 Step3 Reaction Monitoring TLC / LC-MS (1-2 hours at RT) Step2->Step3 Step4 Quenching & Acidification 1M HCl or Citric Acid to pH 3-4 (0 °C) Step3->Step4 Step5 Extraction & Purification Extract with EtOAc, Wash, Dry Step4->Step5 End 2-[(2-hydroxyethyl)disulfanyl]acetic acid (Target Product) Step5->End

Workflow for the mild LiOH-mediated ester hydrolysis of disulfide-containing substrates.

Step-by-Step Protocol: LiOH-Mediated Hydrolysis

This protocol is designed as a self-validating system for a 1.0 mmol scale synthesis. Scale-up should maintain the exact molarity and solvent ratios to ensure the biphasic/homogenous dynamics remain consistent.

Reagents and Materials
  • Substrate: Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate (1.0 mmol, ~182.3 mg)

  • Reagent: Lithium hydroxide monohydrate ( LiOH⋅H2​O ) (1.2 mmol, 50.4 mg)

  • Solvents: Tetrahydrofuran (THF) (Reagent grade, 4.0 mL), Deionized (DI) Water (2.0 mL), Ethyl Acetate (EtOAc) (for extraction)

  • Quenching Agent: 1M Hydrochloric Acid (HCl) or 10% w/v Citric Acid solution

Procedure
  • Substrate Solubilization:

    • In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate in 4.0 mL of THF.

    • Causality: THF acts as the organic carrier, preventing the hydrophobic parts of the substrate from crashing out when the aqueous base is introduced.

  • Temperature Control:

    • Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 5 minutes.

  • Base Addition:

    • Dissolve 50.4 mg (1.2 eq) of LiOH⋅H2​O in 2.0 mL of DI water.

    • Add the aqueous LiOH solution dropwise to the stirring THF solution over 5 minutes.

    • Causality: Dropwise addition prevents localized spikes in pH and temperature, strictly mitigating the risk of disulfide β -elimination.

  • Reaction Propagation & Monitoring:

    • Remove the ice bath and allow the reaction to slowly warm to room temperature (20–25 °C).

    • Stir for 1 to 2 hours. Monitor the reaction progress via TLC (Eluent: 1:1 Hexanes/EtOAc, stain with KMnO4​ ) or LC-MS. The starting material spot will disappear, and a baseline spot (the lithium carboxylate salt) will form.

  • Quenching and Acidification (Critical Step):

    • Once the starting material is consumed, re-cool the flask to 0 °C.

    • Carefully add 1M HCl (or 10% Citric Acid for highly sensitive downstream applications) dropwise until the pH of the aqueous layer reaches 3.0 - 4.0 .

    • Causality: The intermediate is a water-soluble lithium carboxylate. Acidification protonates the carboxylate, driving the target product into the organic phase. Over-acidification (pH < 1) combined with heat could risk lactonization or ether cleavage, hence the strict pH 3-4 target at 0 °C.

  • Extraction and Workup:

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate ( 3×10 mL).

    • Combine the organic layers and wash with saturated brine (15 mL) to remove residual water and salts.

    • Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure (rotary evaporator, water bath 30 °C) to afford the pure 2-[(2-hydroxyethyl)disulfanyl]acetic acid.

Analytical Validation
  • ¹H NMR (CDCl₃): Look for the disappearance of the sharp methyl ester singlet at ~3.75 ppm. The methylene protons adjacent to the sulfur and carbonyl will shift slightly due to the change from ester to free acid.

  • Mass Spectrometry (ESI-MS): Expected [M−H]− for C4​H8​O3​S2​ is m/z 167.0.

References

  • Disulfide bonds as switches for protein function LSU Health Sciences Center URL: [Link]

  • Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran ResearchGate URL: [Link]

  • Ester hydrolysis Science Revision URL: [Link]

  • Basic Hydrolysis of Esters - Saponification Master Organic Chemistry URL:[Link]

Sources

Application Note and Detailed Protocols for the Functionalization of Gold Surfaces with Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Engineering Bio-Interfaces on Gold Surfaces

The ability to precisely control the surface chemistry of materials is a cornerstone of modern nanotechnology, with profound implications for biomedical research, diagnostics, and drug development. Gold surfaces, valued for their inertness and unique plasmonic properties, serve as an ideal platform for creating well-defined bio-interfaces. The functionalization of these surfaces with self-assembled monolayers (SAMs) allows for the tailoring of surface properties such as wettability, biocompatibility, and specific ligand immobilization.[1][2]

This guide provides a comprehensive overview and detailed protocols for the functionalization of gold surfaces using Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate . This heterobifunctional disulfide molecule offers a strategic approach to surface modification. The disulfide group serves as a robust anchor to the gold substrate, forming a stable gold-thiolate bond.[3][4] The molecule's short chain length, combined with a terminal hydroxyl (-OH) group, renders the surface hydrophilic, which is crucial for reducing non-specific protein adsorption and improving biocompatibility.[5] The presence of a methyl ester group offers a potential site for further chemical modification, although the primary focus of this note is on the creation of a hydroxyl-terminated surface.

This document is intended for researchers, scientists, and drug development professionals seeking to create well-defined, hydrophilic gold surfaces for applications such as biosensors, localized surface plasmon resonance (LSPR) studies, and platforms for controlled cell culture or drug delivery systems.[6][7]

Causality in Experimental Design: Why Choose Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate?

The selection of a surface modification agent is a critical decision driven by the desired interfacial properties. Here, we dissect the rationale behind using Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate:

  • Disulfide Anchor: While both thiols and disulfides form stable monolayers on gold, disulfides can offer advantages in terms of stability and handling, being less susceptible to oxidation during storage.[3] Upon adsorption, the disulfide bond cleaves, and both sulfur atoms form covalent bonds with the gold surface, resulting in a densely packed and stable monolayer.[4]

  • Hydrophilicity and Biocompatibility: The terminal hydroxyl group imparts a hydrophilic character to the gold surface. This is a key feature for many biological applications as it helps to create a hydration layer that can resist the non-specific adsorption of proteins and other biomolecules, a phenomenon known as bio-fouling.[5] This property is essential for maintaining the activity of immobilized biomolecules and for ensuring the sensitivity and specificity of biosensors.

  • Short Chain Length: The short ethylene glycol-like spacer minimizes the distance between the gold surface and the terminal hydroxyl group. This can be advantageous in applications where close proximity of an analyte to the sensor surface is required, such as in electrochemical or LSPR-based sensing.

  • Potential for Further Functionalization: The methyl ester group, while less reactive than other functionalities, presents an opportunity for post-assembly modification via hydrolysis to a carboxylic acid, which can then be used for covalent coupling of biomolecules using standard carbodiimide chemistry.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate

While not commercially available as a standard catalog item, Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate can be synthesized through a straightforward two-step process. This protocol is based on established methods for the synthesis of unsymmetrical disulfides.

Step 1: Synthesis of S-(2-hydroxyethyl) 2-mercaptoacetate

This step involves the reaction of 2-mercaptoethanol with methyl 2-bromoacetate.

  • Materials:

    • 2-Mercaptoethanol

    • Methyl 2-bromoacetate

    • Triethylamine (TEA)

    • Anhydrous dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-mercaptoethanol (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.1 eq) dropwise to the solution.

    • Slowly add a solution of methyl 2-bromoacetate (1.0 eq) in anhydrous DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain S-(2-hydroxyethyl) 2-mercaptoacetate.

Step 2: Oxidative Coupling to form Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate

This step involves the oxidation of the thiol to form the disulfide.

  • Materials:

    • S-(2-hydroxyethyl) 2-mercaptoacetate (from Step 1)

    • Iodine

    • Methanol

  • Procedure:

    • Dissolve the purified S-(2-hydroxyethyl) 2-mercaptoacetate in methanol.

    • Slowly add a solution of iodine (0.5 eq) in methanol to the reaction mixture. The disappearance of the brown color of iodine indicates the completion of the reaction.

    • Stir the reaction at room temperature for 2-4 hours.

    • Remove the solvent under reduced pressure.

    • The resulting crude product can be purified by column chromatography if necessary, though often the product is of sufficient purity for SAM formation.

Protocol 2: Preparation of Gold Substrates

The quality of the self-assembled monolayer is critically dependent on the cleanliness of the gold surface.[8]

  • Materials:

    • Gold-coated substrates (e.g., silicon wafers, glass slides, or quartz crystals with a titanium or chromium adhesion layer)

    • Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic solvents. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Deionized (DI) water (18.2 MΩ·cm)

    • Absolute ethanol

    • High-purity nitrogen or argon gas

  • Procedure:

    • Immerse the gold substrates in freshly prepared Piranha solution for 5-10 minutes.

    • Carefully remove the substrates and rinse extensively with DI water.

    • Rinse with absolute ethanol.

    • Dry the substrates under a stream of high-purity nitrogen or argon gas.

    • Use the cleaned substrates immediately for functionalization.

Protocol 3: Formation of the Self-Assembled Monolayer
  • Materials:

    • Cleaned gold substrates

    • Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate

    • Absolute ethanol (or another suitable solvent like isopropanol or acetonitrile)

  • Procedure:

    • Prepare a 1-5 mM solution of Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate in absolute ethanol.

    • Immediately immerse the freshly cleaned gold substrates into the disulfide solution.

    • Place the container in a sealed, dark environment to prevent solvent evaporation and photo-induced side reactions.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.

    • After the incubation period, remove the substrates from the solution.

    • Rinse the functionalized substrates thoroughly with absolute ethanol to remove any physisorbed molecules.

    • Dry the substrates under a gentle stream of high-purity nitrogen or argon gas.

    • Store the functionalized substrates in a clean, dry environment before use.

Characterization of the Functionalized Surface

The successful formation of a high-quality SAM should be verified using surface-sensitive analytical techniques.

Technique Purpose Expected Results for a Hydroxyl-Terminated SAM
Contact Angle Goniometry To assess the surface wettability and confirm the presence of the hydrophilic hydroxyl groups.A significant decrease in the water contact angle compared to the bare gold surface (typically from >80° to <40°).[9]
Ellipsometry To measure the thickness of the organic monolayer.A uniform thickness consistent with a monolayer of the molecule (expected to be in the range of 5-10 Å).
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition and chemical states of the surface atoms.Presence of C, O, and S peaks. The S 2p spectrum should show a doublet characteristic of gold-thiolate bonds.[3]
Atomic Force Microscopy (AFM) To visualize the surface topography and morphology.A smooth and uniform surface, indicating the formation of a complete monolayer.

Visualizations

Chemical Structure and Functionalization Principle

G cluster_molecule Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate cluster_surface Gold Surface Functionalization HO HO CH2_1 CH2_1 HO->CH2_1 CH2_2 CH2_2 CH2_1->CH2_2 S1 S1 CH2_2->S1 S2 S2 S1->S2 CH2_3 CH2_3 S2->CH2_3 C=O C=O CH2_3->C=O O O C=O->O CH3 CH3 O->CH3 Au Gold Substrate HO_surf HO CH2_1_surf CH2 HO_surf->CH2_1_surf CH2_2_surf CH2 CH2_1_surf->CH2_2_surf S_surf S CH2_2_surf->S_surf S_surf->Au Chemisorption CH2_3_surf CH2 S_surf->CH2_3_surf C=O_surf C=O CH2_3_surf->C=O_surf O_surf O C=O_surf->O_surf CH3_surf CH3 O_surf->CH3_surf

Caption: Molecular structure and schematic of gold surface functionalization.

Experimental Workflow

workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization Gold_Substrate Gold Substrate Cleaning Piranha Cleaning Gold_Substrate->Cleaning Rinsing DI Water & Ethanol Rinse Cleaning->Rinsing Drying N2/Ar Stream Drying Rinsing->Drying Solution_Prep Prepare 1-5 mM Disulfide Solution in Ethanol Drying->Solution_Prep Immersion Immerse Cleaned Substrate Solution_Prep->Immersion Incubation Incubate for 18-24 hours Immersion->Incubation Rinsing_SAM Rinse with Ethanol Incubation->Rinsing_SAM Drying_SAM N2/Ar Stream Drying Rinsing_SAM->Drying_SAM Contact_Angle Contact Angle Goniometry Drying_SAM->Contact_Angle Ellipsometry Ellipsometry Drying_SAM->Ellipsometry XPS XPS Drying_SAM->XPS AFM AFM Drying_SAM->AFM

Caption: Step-by-step experimental workflow for surface functionalization.

Applications in Research and Drug Development

The hydroxyl-terminated surface created using Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate is a versatile platform for a range of applications:

  • Biosensor Development: The hydrophilic surface minimizes non-specific binding, leading to improved signal-to-noise ratios in biosensing applications. The hydroxyl groups can also serve as attachment points for receptor molecules.

  • Drug Delivery: Gold nanoparticles functionalized with this molecule can be used as carriers for therapeutic agents. The hydrophilic shell can improve their colloidal stability and circulation time in biological media.[10]

  • Fundamental Studies of Cell-Surface Interactions: The well-defined nature of the SAM allows for precise control over the surface chemistry, enabling systematic studies of how cells interact with hydrophilic surfaces.

  • Protein Crystallization: Patterned SAMs can be used to control the nucleation and growth of protein crystals.

Troubleshooting

Problem Possible Cause(s) Solution(s)
High Water Contact Angle (>50°) Incomplete monolayer formation, contaminated surface, or impure disulfide.Ensure the gold substrate is meticulously clean. Increase the incubation time. Purify the disulfide compound.
Inconsistent Ellipsometric Thickness Non-uniform monolayer, surface contamination.Re-clean the gold substrates. Filter the disulfide solution before use.
No Sulfur Peak in XPS Failed SAM formation.Verify the purity and structure of the disulfide. Ensure the gold surface is clean and reactive.

Conclusion

The functionalization of gold surfaces with Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate provides a reliable method for creating well-defined, hydrophilic interfaces. The protocols and characterization data presented in this guide offer a robust framework for researchers and scientists to successfully implement this surface modification strategy. The resulting hydroxyl-terminated surfaces are highly relevant for a wide array of applications in the biomedical field, from fundamental research to the development of novel diagnostic and therapeutic tools.

References

  • Antifouling Modification of Gold Surfaces for Acoustic Wave Sensor Applications. (2025). MDPI. [Link]

  • Laibinis, P. E., Fox, M. A., Folkers, J. P., & Whitesides, G. M. (n.d.). Comparisons of Self-Assembled Monolayers on Silver and Gold: Mixed Monolayers Derived from HS(CH2)21X and HS(CH2)10Y (X, Y = CH3, CH2OH) Have Similar Properties. DTIC.
  • Functionalization of gold surfaces: Recent developments and applications. (2025). ResearchGate. [Link]

  • THE APPLICATION OF GOLD SURFACES AND PARTICLES IN NANOTECHNOLOGY. (n.d.). Scilit.
  • Adsorption of Short-Chain Thiols and Disulfides onto Gold under Defined Mass Transport Conditions: Coverage, Kinetics, and Mechanism. (2011). Journal of the American Chemical Society. [Link]

  • SAMs on Gold Derived from Adsorbates Having Phenyl and Cyclohexyl Tail Groups Mixed with Their Phase-Incompatible Fluorin
  • Bain, C. D., Biebuyck, H. A., & Whitesides, G. M. (n.d.). Comparison of Self-Assembled Monolayers on Gold: Coadsorption of Thiols and Disulfides. DTIC.
  • Growth and Structural Characterization of Self-Assembled Monolayers (SAMs) on Gold made from Functionalized Thiols and Selenols. (n.d.). Academia.edu. [Link]

  • Synthesis, Characterization, and Relative Stabilities of Self-Assembled Monolayers on Gold Generated from Bidentate n-Alkyl Xanthic Acids. (2013). ResearchGate. [Link]

  • Properties of the gold–sulphur interface: from self-assembled monolayers to clusters. (n.d.). Nanoscale (RSC Publishing). [Link]

  • Multifunctional Surface Modification of Gold-stabilized Nanoparticles by Bioorthogonal Reactions. (n.d.). PMC. [Link]

  • Self assembled monolayer formation of alkanethiols on gold. (n.d.).
  • Atomistic simulations of gold surface functionalization for nanoscale biosensors applic
  • Molecular Self-Assembly and Adsorption Structure of 2,2′-Dipyrimidyl Disulfides on Au(111) Surfaces. (2024). MDPI. [Link]

  • Synthesis of Methyl-2[N-subtituted-N-(2-hydroxyethyl)]amino-2-hydroxyacetates and 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones. (n.d.). SciELO. [Link]

  • Method for preparing methyl 2-diphenylmethylsulfinylacetate. (n.d.).
  • Surface functionalized gold nanoparticles for drug delivery. (2013). PubMed. [Link]

  • Synthesis method of N-methyl-2-hydroxyethyl hydroxyethyl. (n.d.).

Sources

Application Notes and Protocols for Biocompatible Crosslinking Using Thioacetate-Masked Disulfide Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Engineering Biocompatibility and Control with Thioacetate-Protected Disulfide Crosslinkers

In the realm of drug delivery, tissue engineering, and bioconjugation, the ability to form stable, yet controllably reversible, crosslinks under physiological conditions is paramount. Disulfide bonds have emerged as a leading class of biocompatible linkages due to their inherent redox sensitivity. They remain stable in the oxidizing extracellular environment but are readily cleaved within the reducing intracellular milieu, primarily by glutathione (GSH), allowing for targeted release of therapeutic payloads or the degradation of biomaterial scaffolds.[1][2]

However, the direct use of thiol-containing precursors for disulfide crosslinking can present challenges. The high reactivity of free thiols can lead to premature and uncontrolled disulfide bond formation, poor shelf-life of the precursor materials, and potential interference with biological systems.[3] To address these limitations, a more sophisticated "pro-drug" approach to crosslinking has been developed, utilizing thioacetate-protected thiol groups.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of thioacetate-masked precursors for biocompatible disulfide crosslinking. The thioacetate group serves as a stable protecting group for the thiol, which can be cleaved in situ under mild, biocompatible conditions to generate a reactive thiol. This freshly unveiled thiol can then participate in controlled disulfide bond formation, offering enhanced stability, predictability, and biocompatibility to the crosslinking process. We will explore the underlying chemistry, provide detailed experimental protocols, and discuss key applications of this versatile technology.

The Chemistry of Controlled Disulfide Crosslinking

The core principle of this methodology lies in a two-step, one-pot reaction sequence:

  • Deprotection (Deacetylation): The thioacetate group (R-S-C(O)CH₃) is hydrolyzed to reveal a free thiol (R-SH). This reaction is typically catalyzed by a base, such as sodium hydroxide or ammonium hydroxide, and can be performed under mild conditions compatible with sensitive biomolecules.[3][4]

  • Oxidative Crosslinking: The in situ generated thiols then undergo oxidation to form a disulfide bond (R-S-S-R). This can occur through air oxidation or be facilitated by mild oxidizing agents.[2][5]

This sequential process provides a significant advantage by separating the storage and handling of the stable thioacetate precursor from the actual crosslinking event, which is triggered only when desired.

Visualizing the Workflow: From Thioacetate to Disulfide Crosslink

The following diagram illustrates the overall workflow for creating a disulfide-crosslinked hydrogel using a thioacetate-protected polymer.

workflow cluster_prep Preparation cluster_reaction In Situ Crosslinking Thioacetate_Polymer Thioacetate-Functionalized Polymer Solution Deprotection Deprotection (e.g., NH4OH) Thioacetate_Polymer->Deprotection Add Base Thiol_Polymer Thiol-Functionalized Polymer (In Situ) Deprotection->Thiol_Polymer Oxidation Oxidation (e.g., Air) Thiol_Polymer->Oxidation Spontaneous or Induced Oxidation Hydrogel Disulfide-Crosslinked Hydrogel Oxidation->Hydrogel

Caption: Workflow for hydrogel formation using thioacetate precursors.

Experimental Protocols

Protocol 1: Synthesis of a Thioacetate-Functionalized Crosslinker

This protocol describes the synthesis of a bifunctional crosslinker containing two thioacetate groups, which can be used to crosslink polymers with appropriate reactive moieties.

Materials:

  • 1,2-Ethanedithiol

  • Acetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2-ethanedithiol (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetyl chloride (2.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude thioacetate crosslinker.

  • Purify the product by flash column chromatography.

Protocol 2: Formation of a Disulfide-Crosslinked Hydrogel using a Thioacetate-Protected Polymer

This protocol details the formation of a hydrogel from a polymer that has been pre-functionalized with thioacetate groups. This method is particularly useful for in situ gelation applications.

Materials:

  • Thioacetate-functionalized polymer (e.g., thiolated alginate with thioacetate protection[5])

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ammonium hydroxide (NH₄OH) solution (e.g., 0.1 M)

  • Vortex mixer

  • Small vials or molds for gel casting

Procedure:

  • Prepare a sterile solution of the thioacetate-functionalized polymer in PBS at the desired concentration (e.g., 2-10% w/v).

  • Ensure the polymer is fully dissolved by gentle vortexing or stirring.

  • To initiate crosslinking, add a specific volume of the ammonium hydroxide solution to the polymer solution to achieve the desired final base concentration. The optimal concentration will depend on the polymer and desired gelation time and should be determined empirically.[3]

  • Immediately and thoroughly mix the solution by vortexing for 5-10 seconds.

  • Dispense the solution into the desired molds or vials.

  • Allow the gelation to proceed at room temperature or 37°C. Gelation time can range from minutes to hours depending on the polymer concentration, degree of thioacetate substitution, and base concentration.[3]

  • The formation of a stable hydrogel can be confirmed by inverting the vial.

Data Presentation: Tuning Hydrogel Properties

The mechanical properties and degradation profile of disulfide-crosslinked hydrogels can be tuned by varying the formulation parameters. The following table provides a conceptual overview of how these parameters can be adjusted.

ParameterEffect on Hydrogel PropertiesRationale
Polymer Concentration Higher concentration generally leads to a stiffer gel and slower degradation.Increased density of crosslinking points per unit volume.
Degree of Thioacetate Substitution Higher substitution leads to a higher crosslinking density, resulting in a stiffer gel.More potential sites for disulfide bond formation.
Base Concentration for Deprotection Can influence the rate of gelation.A higher concentration of the deprotecting agent can accelerate the formation of free thiols.[3]
Presence of Oxidizing Agent Can accelerate gelation time.Facilitates the conversion of thiols to disulfides.

Mechanism of Action: Thiol-Disulfide Exchange for Stimuli-Responsive Behavior

The key to the biocompatibility and functionality of these crosslinkers in many applications, particularly drug delivery, is the thiol-disulfide exchange reaction.

mechanism cluster_extracellular Extracellular (Low GSH) cluster_intracellular Intracellular (High GSH) Stable_Crosslink Stable Disulfide Crosslink (R-S-S-R) GSH Glutathione (GSH) Stable_Crosslink->GSH Thiol-Disulfide Exchange Cleaved_Crosslink Cleaved Thiols (R-SH + R-SH) GSH->Cleaved_Crosslink GSSG Oxidized Glutathione (GSSG) GSH->GSSG

Sources

Application Notes and Protocols: Solvent Selection for Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate is a heterobifunctional molecule of significant interest in chemical biology, drug delivery, and materials science. Its structure, featuring a reactive disulfide bond, a primary hydroxyl group, and a methyl ester, allows for a variety of conjugation and modification strategies. The success of these chemical transformations is critically dependent on the appropriate selection of a solvent system. This guide provides a comprehensive overview of solvent selection for reactions involving this compound, offering detailed protocols and a rationale grounded in established chemical principles. We will explore the solubility profile of the target molecule and discuss solvent considerations for reactions at each of its key functional groups.

Physicochemical Properties and Solubility Profile

Before delving into reaction-specific solvent choices, understanding the inherent solubility of Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate is paramount. The molecule possesses both polar (hydroxyl and ester groups) and non-polar (disulfide and ethyl bridge) characteristics, suggesting a broad, but nuanced, solubility profile.

Qualitative Solubility Determination

A preliminary assessment of solubility is a crucial first step in any experimental design. The "like dissolves like" principle is a foundational concept in predicting solubility.[1] The presence of the hydroxyl and ester moieties suggests solubility in polar protic and aprotic solvents, while the disulfide and hydrocarbon backbone may impart some solubility in less polar environments.

Table 1: Predicted Qualitative Solubility of Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSoluble to Highly SolubleThe hydroxyl group can participate in hydrogen bonding with protic solvents.
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneSoluble to Highly SolubleThe polar ester and hydroxyl groups can engage in dipole-dipole interactions with these solvents.
Ethers THF, DioxaneSolubleThese solvents can solvate the molecule through dipole-dipole interactions.
Halogenated Dichloromethane (DCM), ChloroformSolubleThese solvents are effective at dissolving a wide range of organic compounds.
Non-polar Hexane, TolueneSparingly Soluble to InsolubleThe overall polarity of the molecule is likely too high for significant solubility in non-polar solvents.
Experimental Protocol for Qualitative Solubility Testing

This protocol provides a straightforward method to experimentally verify the predicted solubilities.

Materials:

  • Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate

  • A selection of solvents from Table 1

  • Small test tubes or vials

  • Vortex mixer

Procedure:

  • Add approximately 10 mg of Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate to a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vortex the mixture vigorously for 1 minute.

  • Visually inspect the solution for any undissolved solid.

  • Record the observation as "soluble," "sparingly soluble," or "insoluble."

G cluster_workflow Qualitative Solubility Workflow start Start add_compound Add 10 mg of Compound to Test Tube start->add_compound add_solvent Add 1 mL of Solvent add_compound->add_solvent vortex Vortex for 1 min add_solvent->vortex observe Visually Inspect vortex->observe record Record Observation observe->record end End record->end

Caption: Workflow for qualitative solubility determination.

Solvent Selection for Reactions at the Hydroxyl Group

The primary hydroxyl group is a versatile handle for various modifications, including acylation, etherification, and oxidation.

Acylation Reactions

Acylation of the hydroxyl group is a common strategy to introduce new functional groups or to protect the alcohol. The choice of solvent depends on the acylating agent and the catalyst used.

Recommended Solvents:

  • Dichloromethane (DCM): A versatile and widely used solvent for acylation reactions, particularly when using acyl chlorides with a base like triethylamine (TEA) or pyridine. It is relatively inert and dissolves a wide range of organic compounds.[2]

  • Acetonitrile (ACN): A polar aprotic solvent that can be a good alternative to DCM, especially for reactions catalyzed by scandium triflate.[3]

  • Solvent-Free: For some highly reactive acylating agents like acetic anhydride, reactions can be performed neat (without solvent), which is a greener approach.[4][5]

Protocol: Acylation with Acetic Anhydride

This protocol describes a general procedure for the acetylation of the hydroxyl group.

Materials:

  • Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate

  • Acetic anhydride

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridine or TEA (1.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the acetylated product.

Solvent Selection for Reactions at the Ester Group

The methyl ester can undergo hydrolysis to the corresponding carboxylic acid or transesterification with other alcohols.

Ester Hydrolysis

Hydrolysis is typically carried out under basic conditions. The choice of co-solvent is critical as it influences the reaction rate.

Recommended Solvents:

  • Aqueous Dioxane or THF: A mixture of water and a water-miscible organic solvent like dioxane or tetrahydrofuran (THF) is commonly used to ensure the solubility of the ester.

  • Aqueous Methanol or Ethanol: These can also be used, but the rate of hydrolysis may be affected by the specific alcohol co-solvent.[6] The rate of ester hydrolysis is influenced by both the dielectric constant of the medium and solvent-solute interactions.[7][8][9][10]

Protocol: Basic Hydrolysis of the Methyl Ester

Materials:

  • Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • 1,4-Dioxane or THF

  • Deionized water

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate in a 1:1 mixture of dioxane and water.

  • Add LiOH (1.5 equivalents) and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Remove the organic solvent under reduced pressure.

  • Acidify the aqueous residue to pH ~2 with 1M HCl.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the carboxylic acid.

Solvent Selection for Reactions at the Disulfide Bond

The disulfide bond is susceptible to reduction to the corresponding thiol and can participate in thiol-disulfide exchange reactions.

Disulfide Reduction

Reduction of the disulfide bond is a key reaction for releasing a thiol-functionalized molecule.

Recommended Solvents:

  • Aqueous Buffers with an Organic Co-solvent: For water-soluble reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), a buffered aqueous solution (e.g., phosphate or borate buffer) is typically used. A water-miscible organic co-solvent such as methanol, ethanol, or acetonitrile may be added to improve the solubility of the starting material.

  • Anhydrous Solvents: For reductions using reagents like sodium borohydride, anhydrous solvents such as ethanol or THF are suitable.

Thiol-Disulfide Exchange

Thiol-disulfide exchange is a dynamic process where a free thiol reacts with a disulfide bond. The solvent can significantly influence the reaction kinetics.

Recommended Solvents:

  • Polar Aprotic Solvents (DMSO, DMF, Acetonitrile): These solvents are known to promote thiol-thioester exchange and can be effective for thiol-disulfide exchange as well.[11]

  • Hydrophobic Environments: Theoretical studies suggest that hydrophobic environments can catalyze thiol-disulfide exchange reactions.[12] Therefore, less polar solvents might be advantageous in certain contexts.

  • Aqueous Buffers: For biological applications, these reactions are often carried out in aqueous buffers at a slightly basic pH (7.0-8.5) to favor the formation of the reactive thiolate anion.

Protocol: Thiol-Disulfide Exchange with a Model Thiol

Materials:

  • Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate

  • A model thiol (e.g., N-acetylcysteine)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

Procedure:

  • Dissolve Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate in a mixture of phosphate buffer and acetonitrile.

  • Add the model thiol (1.1 equivalents).

  • Stir the reaction at room temperature and monitor the formation of the new disulfide product by HPLC or LC-MS.

G cluster_logic Solvent Selection Logic start Identify Target Functional Group solubility Assess Solubility of Reactants and Reagents start->solubility reactivity Consider Solvent Effect on Reactivity solubility->reactivity workup Plan for Product Isolation and Purification reactivity->workup selection Select Optimal Solvent System workup->selection

Caption: Key considerations for solvent selection.

Work-up and Solvent Removal

The choice of reaction solvent also impacts the ease of product isolation.

  • Water-immiscible solvents (e.g., DCM, Ethyl Acetate): These are easily removed by standard aqueous work-up procedures in a separatory funnel.[13]

  • Water-miscible solvents (e.g., THF, Dioxane, Acetonitrile): It is often preferable to remove these solvents by rotary evaporation before aqueous work-up to avoid product loss into the aqueous phase.[14]

  • High-boiling polar aprotic solvents (e.g., DMF, DMSO): These can be challenging to remove. A common method is to dilute the reaction mixture with a large volume of water and extract the product with a water-immiscible solvent.[15]

Conclusion

The selection of an appropriate solvent is a critical parameter for the successful chemical modification of Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate. A systematic approach that considers the solubility of all components, the effect of the solvent on reaction kinetics and equilibrium, and the ease of product purification is essential. This guide provides a foundational framework and practical protocols to aid researchers in making informed decisions for their specific synthetic applications.

References

  • Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

  • Kinetic Study of Solvent Effect on the Hydrolysis of Mono-3, 5-Dimethylaniline Phosphate. (n.d.). Retrieved from [Link]

  • Solvent influences in the alkaline hydrolysis of esters in aqueous ethanol. (n.d.). Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. (2025, July 29). PMC. Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

  • Kinetics Study of Co-Solvent effect in Alkaline Hydrolysis of Diethyl Pathalate Ester. (2022, August 15). Retrieved from [Link]

  • "Solvent Effect on Kinetics and Mechanism of Hydrolysis of Biologically Active Esters". (2023, May 2). RJPN. Retrieved from [Link]

  • Kinetics Study of Co-Solvent effect in Alkaline Hydrolysis of Diethyl Pathalate Ester. (2025, October 30). Retrieved from [Link]

  • Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. (2001, November 30). The Journal of Organic Chemistry. Retrieved from [Link]

  • Workup for Reactions in THF/Dioxane. (n.d.). Retrieved from [Link]

  • Workup: About. (n.d.). University of Rochester Chemistry. Retrieved from [Link]

  • An Efficient Protocol for Alcohol Protection Under Solvent- and Catalyst-Free Conditions. (n.d.). Retrieved from [Link]

  • Acylation of Alcohols and Amines. (n.d.). Retrieved from [Link]

  • Protection Reactions of Alcohols. (2025, February 11). MedLife Mastery. Retrieved from [Link]

  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. (n.d.). PMC. Retrieved from [Link]

  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. (2019, July 10). MDPI. Retrieved from [Link]

  • Protecting Groups For Alcohols. (2021, June 17). Chemistry Steps. Retrieved from [Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (2022, June 10). Journal of the American Chemical Society. Retrieved from [Link]

  • Theoretical Insights into the Mechanism for Thiol/Disulfide Exchange. (n.d.). ResearchGate. Retrieved from [Link]

  • Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. (2023, February 28). PMC. Retrieved from [Link]

  • Alcohol Protecting Groups. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Application of high-precision solubility prediction models in the assisted design of drug-like compounds. (2025, May 19). ResearchGate. Retrieved from [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]

  • Solubility Prediction of Flavonoids using New Developed UNIFAC-based Model. (n.d.). Aidic. Retrieved from [Link]

  • Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. (2006, November 24). Organic Process Research & Development. Retrieved from [Link]

  • Effect of solvents on formation of disulphide bond in peptides. (2015, July 15). International Journal of Pharmaceutical Science Invention. Retrieved from [Link]

  • Alcohol Protecting Groups. (n.d.). Retrieved from [Link]

  • Chem21 Solvent Selection Guide. (n.d.). Green Chemistry For Sustainability. Retrieved from [Link]

  • Reagents & Solvents: How to Work with Thiols. (n.d.). University of Rochester Chemistry. Retrieved from [Link]

  • Synthesis of Fluorinated and Hydrocarbon Ester Functionalized Poly(p-phenylenes) and Their Solubility in Supercritical Fluids. (2003, February 27). Macromolecules. Retrieved from [Link]

  • Synthesis of Methyl-2[N-subtituted-N-(2-hydroxyethyl)]amino-2- hydroxyacetates and 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones. (n.d.). ResearchGate. Retrieved from [Link]

  • Solvent and Reagent Selection Guide. (n.d.). Green Chemistry Initiative. Retrieved from [Link]

  • New prediction methods for solubility parameters based on molecular sigma profiles using pharmaceutical materials. (n.d.). ResearchGate. Retrieved from [Link]

  • Kinetics of the Thiol-Disulfide Exchange. (n.d.). Retrieved from [Link]

  • A User's Guide to the Thiol-Thioester Exchange in Organic Media. (2018, August 6). RSC Publishing. Retrieved from [Link]

  • Synthesis of Methyl-2[N-subtituted-N-(2-hydroxyethyl)]amino-2-hydroxyacetates and 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones. (n.d.). SciELO. Retrieved from [Link]

  • Method for preparing methyl 2-diphenylmethylsulfinylacetate. (n.d.). Google Patents.
  • Synthesis method of N-methyl-2-hydroxyethyl hydroxyethyl. (n.d.). Google Patents.

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Application Notes & Protocols for the Scalable Production of Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the scalable synthesis, purification, and characterization of Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate. This heterobifunctional molecule, featuring a cleavable disulfide bond, is a valuable intermediate in drug development, bioconjugation, and materials science. The presented protocol is designed for researchers, chemists, and process development professionals, emphasizing scalability, safety, and robust validation. We detail a high-yield, iodine-mediated oxidative coupling method, selected for its reliability and operational simplicity. The narrative explains the rationale behind key experimental choices, outlines self-validating quality control checkpoints, and provides detailed, step-by-step instructions to ensure reproducible results.

Introduction and Scientific Rationale

Unsymmetrical disulfides are pivotal structural motifs in chemistry and biology. The disulfide bond's susceptibility to cleavage under reducing conditions makes it an ideal linker in drug delivery systems, protein modification reagents, and dynamic polymers.[1] Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate incorporates this functionality, offering orthogonal reactive sites: a methyl ester for further derivatization and a primary alcohol for attachment to various scaffolds.

The synthesis of unsymmetrical disulfides, however, presents a significant challenge. A simple co-oxidation of two different thiols—in this case, Methyl 2-mercaptoacetate and 2-Mercaptoethanol—typically results in a statistical mixture of three products: two symmetrical disulfides and the desired unsymmetrical product.[2] This necessitates complex and often inefficient purification steps, rendering such an approach unsuitable for scalable production.

To overcome this, a controlled, stepwise approach is required. The methodology detailed herein employs an iodine-mediated oxidative coupling. This method offers excellent control and high selectivity for the unsymmetrical disulfide product under mild conditions.

The Chosen Synthetic Strategy: Iodine-Mediated Coupling

The selected protocol involves the slow addition of a pre-mixed solution of the two precursor thiols to a solution of iodine. Iodine acts as a mild oxidizing agent. The reaction is believed to proceed through the formation of a reactive sulfenyl iodide intermediate from one of the thiols, which is then immediately trapped by the second thiol to form the desired unsymmetrical disulfide bond. By controlling the stoichiometry and addition rate, the formation of symmetrical byproducts is minimized.

G R1_SH Methyl 2-mercaptoacetate (R¹SH) Intermediate Sulfenyl Iodide Intermediate (R¹SI) R1_SH->Intermediate + I₂ R2_SH 2-Mercaptoethanol (R²SH) Product Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate (R¹SSR²) R2_SH->Product I2 Iodine (I₂) I2->Intermediate Intermediate->Product + R²SH Byproduct Hydrogen Iodide (HI) Intermediate->Byproduct

Caption: Proposed mechanism for iodine-mediated synthesis.

Materials, Equipment, and Safety

Reagents and Materials

This protocol is designed for a ~0.5 mole scale, which is suitable for laboratory and early-stage process development.

ReagentFormulaMW ( g/mol )MolesMass / VolumeGrade
Methyl 2-mercaptoacetateC₃H₆O₂S106.140.5053.1 g (44.6 mL)≥98%
2-MercaptoethanolC₂H₆OS78.130.5039.1 g (34.8 mL)≥99%
Iodine (I₂)I₂253.810.50126.9 g≥99.8%
Sodium Thiosulfate (Na₂S₂O₃)Na₂S₂O₃158.11-~50 gACS Grade
Methanol (MeOH)CH₃OH32.04-1.5 LAnhydrous
Dichloromethane (DCM)CH₂Cl₂84.93-2.0 LACS Grade
Saturated Sodium BicarbonateNaHCO₃(aq)--1.0 L-
Brine (Saturated NaCl)NaCl(aq)--500 mL-
Anhydrous Magnesium SulfateMgSO₄120.37-~100 gACS Grade
Equipment
  • 2 L three-neck round-bottom flask

  • 500 mL addition funnel

  • Mechanical stirrer with a PTFE paddle

  • Thermometer and adapter

  • Condenser (optional, for solvent containment)

  • Ice-water bath

  • 2 L separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography (e.g., 1 L column, silica gel)

  • Standard laboratory glassware and consumables

Critical Safety Precautions

Working with thiols requires strict adherence to safety protocols due to their potent and unpleasant odor, which can cause nausea and headaches even at very low concentrations.[3][4]

  • Ventilation: All manipulations involving Methyl 2-mercaptoacetate and 2-Mercaptoethanol MUST be performed in a certified chemical fume hood.[5]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and nitrile gloves.

  • Odor Control: To prevent the release of thiol vapors, which can be a statutory nuisance, all reaction exhaust should be passed through a bleach trap.[4][6] A typical setup involves bubbling the exhaust gas from the reaction vessel through an empty trap (to prevent backflow) and then into a vessel containing a commercial bleach solution (e.g., 5-6% sodium hypochlorite).

  • Waste Disposal & Decontamination:

    • All liquid waste containing thiols or the disulfide product should be collected in a designated hazardous waste container.

    • Glassware, syringes, and any other equipment that comes into contact with thiols must be decontaminated immediately after use.[5][6] Submerge the items in a dedicated bleach bath (a 1:1 mixture of commercial bleach and water is effective) inside the fume hood and allow them to soak for at least 12-24 hours before standard cleaning.[5]

Detailed Experimental Protocol

Synthesis of Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate
  • Reactor Setup: Assemble the 2 L three-neck flask with the mechanical stirrer, thermometer, and addition funnel. Ensure the setup is secure and placed within an ice-water bath in a chemical fume hood.

  • Iodine Solution: To the 2 L flask, add iodine (126.9 g, 0.50 mol) and methanol (1.0 L). Begin stirring to dissolve the iodine. The solution will be a dark brown/purple color. Cool the solution to 0-5 °C using the ice bath.

  • Thiol Solution: In a separate beaker or flask, combine Methyl 2-mercaptoacetate (53.1 g, 0.50 mol) and 2-Mercaptoethanol (39.1 g, 0.50 mol). Add ~200 mL of methanol to this mixture and swirl to combine.

  • Controlled Addition: Transfer the thiol solution to the 500 mL addition funnel. Add the thiol solution dropwise to the cold, stirring iodine solution over a period of 2-3 hours. Crucial: Maintain the internal reaction temperature below 10 °C throughout the addition. The dark color of the iodine should fade as the thiols are added.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours. The final solution should be pale yellow.

  • In-Process Check (Optional): The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting thiols.

Workup and Purification
  • Quenching: Cool the reaction mixture again in an ice bath. Slowly add a saturated aqueous solution of sodium thiosulfate until the yellow color completely disappears. This step neutralizes any unreacted iodine.

  • Solvent Removal: Concentrate the reaction mixture using a rotary evaporator to remove the majority of the methanol. This will result in a slurry or oil.

  • Extraction: Transfer the residue to the 2 L separatory funnel. Add 1 L of dichloromethane (DCM) and 500 mL of deionized water. Shake vigorously and allow the layers to separate. Collect the bottom organic (DCM) layer.

  • Washing: Wash the organic layer sequentially with:

    • 500 mL of saturated sodium bicarbonate solution (to remove acidic byproducts like HI).

    • 500 mL of brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure on a rotary evaporator to yield the crude product as a pale yellow oil.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

    • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50% ethyl acetate) is typically effective.

    • Fraction Collection: Collect fractions and analyze by TLC. Combine the fractions containing the pure product.

    • Final Product: Evaporate the solvent from the pure fractions to obtain Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate as a colorless to pale yellow oil.

Characterization and Quality Control (Self-Validation)

Confirming the identity and purity of the final product is essential for trustworthiness and downstream applications.

TechniquePurposeExpected Results
¹H NMR Structural ConfirmationProvides a unique fingerprint of the proton environments in the molecule.[7]
¹³C NMR Structural ConfirmationConfirms the carbon backbone of the molecule.[7]
Mass Spec (ESI-MS) Molecular WeightConfirms the correct mass of the product.[8]
FTIR Functional GroupsIdentifies key functional groups (O-H, C=O, C-S).
HPLC/GC Purity AssessmentQuantifies the purity of the final product.[9]
Predicted Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~3.80 (t, 2H, -S-CH₂-CH₂-OH), ~3.75 (s, 3H, -OCH₃), ~3.50 (s, 2H, -S-CH₂-CO₂-), ~2.90 (t, 2H, -S-CH₂-CH₂-OH), ~2.50 (br s, 1H, -OH).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~170.0 (C=O), ~60.0 (-CH₂-OH), ~52.5 (-OCH₃), ~42.0 (-S-CH₂-CH₂-OH), ~40.0 (-S-CH₂-CO₂-).

  • MS (ESI+): Calculated for C₅H₁₀O₃S₂ [M+H]⁺: 183.01. Found: m/z = 183.0.

  • FTIR (neat): ν (cm⁻¹) ~3400 (br, O-H stretch), ~1735 (s, C=O stretch), ~1440, ~1270, ~1160 (C-O stretch).

Process Workflow and Scalability

Experimental Workflow Diagram

The overall process from setup to final product is summarized in the following workflow.

G start Start setup Reactor Setup (Flask, Stirrer, Funnel) start->setup reaction Iodine-Mediated Oxidative Coupling setup->reaction Slow addition of thiols @ 0-10 °C quench Quench Reaction (Na₂S₂O₃) reaction->quench Reaction complete workup Aqueous Workup (Extraction & Washing) quench->workup purify Purification (Column Chromatography) workup->purify Crude Product analyze Characterization (NMR, MS, HPLC) purify->analyze end Pure Product analyze->end Purity >95%

Caption: Scalable synthesis and purification workflow.

Considerations for Scale-Up

Scaling this process requires attention to several key parameters:

  • Heat Management: The oxidative coupling is exothermic. On a larger scale, a jacketed reactor with active cooling is necessary to maintain the critical temperature range of 0-10 °C during the thiol addition.

  • Addition Rate: The rate of thiol addition must be carefully controlled to manage the exotherm and minimize byproduct formation. A syringe pump or automated dosing system is recommended for scales larger than presented here.

  • Mixing: Efficient mixing is crucial to ensure rapid reaction and heat dissipation. The mechanical stirrer's speed and paddle design should be optimized for the reactor geometry.

  • Alternative Oxidants: For multi-kilogram or industrial-scale production, replacing iodine with a more economical and greener oxidant like hydrogen peroxide (H₂O₂) or using a catalytic air/oxygen oxidation system would be a primary optimization goal.[10]

References

  • UCL Safety Services. (2020). Thiols. University College London. [Link]

  • van der Wagt, B., et al. (2010). One-step refolding and purification of disulfide-containing proteins with a C-terminal MESNA thioester. Microbial Cell Factories, 9(1), 5. [Link]

  • UCLA Department of Chemistry and Biochemistry. Standard Operating Procedures for Using Stench Chemicals. [Link]

  • University of Minnesota. How to Work with Thiols-General SOP.
  • Columbia University Research. SOP FOR STENCH CHEMICALS. [Link]

  • Antoniow, S., & Witt, D. (2007). A Novel and Efficient Synthesis of Unsymmetrical Disulfides. Synthesis, 2007(03), 363-366. [Link]

  • Google Patents. (2012). US20140197109A1 - Process for removing one or more disulfide compounds.
  • Besir, H. (2017). A Generic Protocol for Purifying Disulfide-Bonded Domains and Random Protein Fragments Using Fusion Proteins with SUMO3 and Cleavage by SenP2 Protease. Methods in Molecular Biology, 1586, 141-154. [Link]

  • Zhukova, N. A., et al. (2022). Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. Molecules, 27(16), 5132. [Link]

  • Burmistrova, D. A., et al. (2023). A two-step approach to the synthesis of unsymmetrical disulfides 1, 15–17. ResearchGate. [Link]

  • Wang, L., et al. (2016). Efficient and practical synthesis of unsymmetrical disulfides via base-catalyzed aerobic oxidative dehydrogenative coupling of thiols. Organic Chemistry Frontiers, 3(10), 1296-1299. [Link]

  • University of Chicago. Supporting Information Enhancing the equilibrium of dynamic thia-Michael reactions through heterocyclic design. [Link]

Sources

Troubleshooting & Optimization

Improving yield of Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Disulfide Bioconjugation and Synthesis. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and kinetic challenges associated with synthesizing Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate .

Because unsymmetrical disulfides are inherently unstable and prone to scrambling, traditional co-oxidation methods often result in poor yields. This guide provides field-proven, chemoselective strategies to bypass these limitations.

Diagnostic Workflow: Resolving Low Yields

Before altering your chemistry, use the following logical relationship tree to diagnose the root cause of your yield loss based on your crude LC-MS/NMR data.

Troubleshooting Start Yield < 50%? Analyze Analyze Crude via LC-MS/NMR Start->Analyze Scrambling High Symmetrical Disulfides? Analyze->Scrambling OverOx Sulfoxides/Sulfones Detected? Analyze->OverOx Hydrolysis Free Carboxylic Acid Detected? Analyze->Hydrolysis Sol1 Use Thiosulfonate/SuFEx Activation Scrambling->Sol1 Yes Sol2 Switch to Mild/Aerobic Oxidant OverOx->Sol2 Yes Sol3 Buffer Workup to pH 6-7 Hydrolysis->Sol3 Yes

Diagnostic decision tree for troubleshooting low yields in unsymmetrical disulfide synthesis.

Troubleshooting Guides & FAQs

Q1: Why am I getting a statistical mixture (approx. 50% unsymmetrical, 25% of each symmetrical) when co-oxidizing 2-mercaptoethanol and methyl thioglycolate? Causality: This is a classic case of thermodynamic control overriding kinetic intent. Direct co-oxidation (e.g., using iodine or hydrogen peroxide) lacks chemoselectivity. Because the oxidation rates of the two thiols are similar, they pair randomly. Furthermore, the low binding energy of unsymmetrical disulfides causes them to undergo rapid disproportionation (scrambling) via nucleophilic attack by unreacted thiolate anions, inevitably driving the system toward a statistical equilibrium[1]. Solution: You must abandon direct co-oxidation and move to a step-wise, directed activation approach (see Q2).

Q2: How can I completely suppress the formation of symmetrical byproducts (bis(2-hydroxyethyl) disulfide and dimethyl 2,2'-disulfanediyldiacetate)? Causality: To prevent homocoupling, one thiol must be converted into a highly electrophilic intermediate before the second thiol is introduced. Modern protocols utilize water-removable 2[2] or 1[1]. These methods exploit the pKa difference between your substrates. 3[3] is more acidic (pKa ~7.8) than 2-mercaptoethanol (pKa ~9.5). The more acidic thiol preferentially reacts with the SuFEx reagent to form a reactive thiosulfonate intermediate, which is then exclusively attacked by the less acidic 2-mercaptoethanol, yielding purities >95%[2].

Q3: My LC-MS shows M+16 and M+32 peaks. What is causing this, and how do I prevent it? Causality: These masses correspond to the over-oxidation of your disulfide into a thiosulfinate (M+16) or sulfinic acid/thiosulfonate (M+32). This occurs when using harsh, uncalibrated oxidants (like excess H2​O2​ or mCPBA) that react with the electron-rich lone pairs on the sulfur atoms. Solution: Switch to the chemoselective activation protocol detailed below, which operates without harsh oxidants, completely eliminating over-oxidation pathways.

Q4: I am losing my ester functionality during the reaction/workup. How do I preserve the methyl ester? Causality: Base-catalyzed saponification. Disulfide exchange often utilizes basic conditions (e.g., Et3​N , NaOH ) to generate the active thiolate nucleophile. The methyl ester of methyl thioglycolate is highly susceptible to hydrolysis under these conditions, yielding the free carboxylic acid. Solution: Limit base equivalents to exactly 1.0, and ensure your aqueous workup is strictly buffered to pH 6.5–7.0 using a phosphate buffer.

Mechanistic Pathway: Directed Activation

Mechanism MTG Methyl Thioglycolate (More Acidic Thiol) Intermediate Thiosulfonate Intermediate (Electrophilic Sulfur) MTG->Intermediate Rapid Attack (-HF) SuFEx SuFEx Reagent (Sulfonyl Fluoride) SuFEx->Intermediate Product Methyl 2-[(2-hydroxyethyl) disulfanyl]acetate Intermediate->Product Nucleophilic Substitution by 2-ME ME 2-Mercaptoethanol (Less Acidic Thiol) ME->Product

Mechanistic pathway for the chemoselective synthesis of unsymmetrical disulfides.

Quantitative Data: Strategy Comparison

The following table summarizes the quantitative performance of various synthetic strategies when applied to the synthesis of unsymmetrical disulfides[1][2].

Synthesis StrategyReagents / CatalystsTypical Yield (Unsymmetrical)Symmetrical Scrambling (%)Over-Oxidation Risk
Direct Co-oxidation I2​ , H2​O2​ , or O2​ 40% – 50%~50% (Statistical)High
Disulfide Metathesis NFSI catalyst60% – 70%10% – 20%Low
Directed Thiosulfonate Pre-oxidized Thiosulfonate80% – 85%< 5%None
SuFEx Activation Triethoxysilane SuFEx90% – 98% < 2% None

Experimental Protocol: Chemoselective Synthesis via SuFEx Activation

This methodology utilizes a water-removable SuFEx reagent to kinetically trap the intermediate, preventing the thermodynamic scrambling typically seen in unsymmetrical disulfide synthesis[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under inert atmosphere ( N2​ ), dissolve the SuFEx reagent (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M).

  • First Activation (Electrophile Generation): Add methyl thioglycolate (1.0 equiv) to the solution.

    • Causality: Methyl thioglycolate is added first because its lower pKa ensures rapid and exclusive formation of the highly electrophilic thiosulfonate intermediate, preventing it from acting as a nucleophile later.

  • Base Addition: Dropwise, add triethylamine ( Et3​N , 1.1 equiv) at 0 °C. Stir for 15 minutes.

  • Second Coupling (Nucleophilic Attack): Add 2-mercaptoethanol (1.0 equiv) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 2 hours.

    • Causality: The less acidic 2-mercaptoethanol acts purely as a nucleophile, attacking the activated thiosulfonate to form the unsymmetrical disulfide bond without displacing the ester.

  • Aqueous Workup: Quench the reaction with a pH 6.5 phosphate buffer. Extract with DCM (3x).

    • Causality: The triethoxysilane moiety on the SuFEx byproduct renders it highly water-soluble, allowing it to be completely removed during the aqueous wash[2]. The buffered pH prevents ester hydrolysis.

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) if necessary.

Self-Validating System: To ensure your specific laboratory conditions (temperature, ambient moisture, specific base batch) are not inducing secondary scrambling, perform a Stability Control Test : Before scaling up, take 10 mg of your purified Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate and stir it in DCM with 1.1 equiv of your Et3​N for 2 hours. Analyze via LC-MS. If symmetrical dimers appear, your base is too strong or the temperature is too high, inducing disproportionation. You must lower the equivalents of base or switch to a milder base (e.g., DIPEA) before proceeding with the main batch.

References

  • Solvent-Free Reaction for Unsymmetrical Organodisulfides with High Purity and Application as Cathode-Active Materials Source: MDPI URL:[Link]

  • Selective Synthesis of Unsymmetrical Disulfides from Thiols via Water-Removable SuFEx Reagent Source: ACS Organic Letters URL:[Link]

Sources

Preventing disulfide scrambling during heterodisulfide preparation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to maintain disulfide integrity during the synthesis and purification of complex biologics, such as bispecific antibodies, peptide toxins, and antibody-drug conjugates (ADCs). Disulfide scrambling—the unintended reshuffling of covalent sulfur-sulfur linkages—can decimate your yield and produce intractable isomeric mixtures.

This guide is designed to move beyond basic troubleshooting. We will dissect the thermodynamic and kinetic drivers of scrambling and provide self-validating protocols to ensure absolute control over your heterodisulfide preparations.

FAQ & Troubleshooting Guide

Q1: Why do my carefully synthesized heterodisulfides scramble into homodimers overnight during storage or purification? A: Scrambling is rarely a spontaneous structural failure; it is a base-catalyzed chemical reaction driven by thiol-disulfide exchange. The reactive species in this process is not the protonated free thiol (R-SH), but the deprotonated thiolate anion (R-S⁻)[1]. Cysteine thiols typically have a pKa between 8.0 and 8.5. If your buffer pH is neutral or basic (pH > 7.0), a significant fraction of free thiols will deprotonate.

The thiolate anion acts as a potent nucleophile, attacking an existing native disulfide bond via an SN2 mechanism. This forms a transition state that expels a new thiolate anion, initiating a continuous chain reaction of scrambling until the system reaches a thermodynamically stable (but often non-native) equilibrium[1]. To prevent this, you must strictly maintain your sample pH below 6.5 during all downstream processing to keep thiols protonated.

ExchangeMechanism A High pH (> 7.0) C Thiolate Anion (R1-S⁻) A->C Deprotonates B Free Thiol (R1-SH) B->C -H⁺ E Transition State (SN2 Attack) C->E Nucleophilic Attack D Native Disulfide (R2-S-S-R3) D->E Target F Scrambled Disulfide (R1-S-S-R2) E->F Forms G New Thiolate (R3-S⁻) E->G Expels G->D Chain Reaction

Mechanism of base-catalyzed thiol-disulfide exchange leading to scrambling.

Q2: How can I force the formation of a specific A-B heterodisulfide instead of a stochastic mixture of A-A and B-B homodimers? A: You must abandon thermodynamically driven air oxidation and utilize kinetically controlled ligation . By chemically activating the thiol of Peptide A with a highly stable leaving group, you create an electrophilic sulfur center. When Peptide B (containing a free thiol) is introduced, it selectively attacks the activated sulfur on Peptide A. Because the leaving group is thermodynamically stable, the reaction is driven irreversibly forward, preventing homodimerization. 2,2'-dithiodipyridine (DTDP, also known as Aldrithiol-2) is the gold standard for this activation.

Q3: I am synthesizing a complex peptide (e.g., a conotoxin) with three distinct disulfide bonds. How do I prevent them from scrambling during folding? A: For multi-disulfide peptides, relying on spontaneous oxidative folding will yield intractable scrambled isomers. You must use an orthogonal protection strategy during Solid-Phase Peptide Synthesis (SPPS)[2]. This involves protecting specific cysteine pairs with different chemical groups that require completely distinct (orthogonal) cleavage conditions. By sequentially deprotecting and oxidizing one pair at a time, you dictate the exact folding pathway.

Quantitative Data: Orthogonal Cysteine Protecting Groups

Table 1: Strategic selection of orthogonal protecting groups for multi-disulfide synthesis.

Protecting GroupChemical StructureCleavage ReagentOrthogonality & Strategic Use
Trityl (Trt) TriphenylmethylMild Acid (e.g., 95% TFA)Cleaved during standard SPPS resin cleavage. Yields free thiols for the first disulfide bond.
Acetamidomethyl (Acm) -CH₂-NH-CO-CH₃Iodine (I₂)Stable to TFA. Cleavage with I₂ concurrently oxidizes thiols to form a directed disulfide bond.
4-Methoxybenzyl (Mob) -CH₂-C₆H₄-OCH₃Strong Acid (HF) or TFA/TIS/DTNPHighly stable. Used for the third disulfide pair in complex conotoxins; requires harsh removal[2].
tert-Butyl (tBu) -C(CH₃)₃PhS(O)Ph / CH₃SiCl₃ in TFAStable to both TFA and standard REDOX conditions. Excellent for late-stage orthogonal deprotection.

Q4: My LC-MS/MS analysis shows massive scrambling, but my functional assays suggest the native structure is intact. What is happening? A: You are experiencing artificial scrambling during your analytical sample preparation. Standard tryptic digestion protocols often require basic pH (pH ~8.0), which maximizes the formation of thiolate anions. Furthermore, the digestion process exposes previously buried disulfides to these reactive nucleophiles[3]. To troubleshoot this, your analytical protocol must be a self-validating system: you must quench the exchange reaction immediately. Introduce an alkylating agent like N-ethylmaleimide (NEM) or iodoacetamide (IAA) before or during digestion. These scavengers irreversibly cap any free thiols, preventing them from initiating the SN2 attack on your native disulfides.

Experimental Protocol: Kinetically Controlled Heterodisulfide Ligation

To ensure the highest yield of A-B heterodisulfides without homodimer contamination, follow this self-validating methodology using DTDP. The critical validation step is the intermediate purification (Step 3), which ensures no unreacted activating agent remains to accidentally activate Peptide B.

Step-by-Step Methodology:

  • Activation of Peptide A: Dissolve Peptide A (containing one free thiol) in an acidic buffer (0.1 M sodium acetate, pH 4.5–5.5). The acidic pH is critical here to prevent any premature homodimerization of Peptide A.

  • Addition of Activating Agent: Add 5 to 10 molar equivalents of 2,2'-dithiodipyridine (DTDP) dissolved in a minimal volume of acetonitrile. Incubate for 1–2 hours at room temperature.

  • Purification of Intermediate (Critical Step): Purify the activated Peptide A-thiopyridine intermediate via RP-HPLC. Causality: You must remove all excess DTDP. If excess DTDP is carried over, it will activate Peptide B in the next step, leading to B-B homodimers. Lyophilize the purified intermediate.

  • Ligation: Dissolve the activated Peptide A in a neutral buffer (0.1 M sodium phosphate, pH 6.5). Slowly add Peptide B (containing one free thiol) dropwise in a strict 1:1 molar ratio. The reaction is visually validated by the release of pyridine-2-thione, which absorbs strongly at 343 nm.

  • Monitoring and Quenching: Monitor the reaction via LC-MS. Once the heterodisulfide is formed, immediately quench the reaction by adding 0.1% TFA to drop the pH below 4.0, neutralizing any remaining thiolate anions and locking the disulfide bonds in place.

HeterodisulfideProtocol Step1 1. Dissolve Peptide A (Free Thiol) in pH 4.5-5.5 Buffer Step2 2. Add 5-10 eq DTDP (Activating Agent) Step1->Step2 Step3 3. Purify Intermediate via RP-HPLC (Removes excess DTDP) Step2->Step3 Step5 5. Dropwise Addition of Activated A into B Step3->Step5 Step4 4. Dissolve Peptide B (Free Thiol) in pH 6.5 Buffer Step4->Step5 Step6 6. Quench with 0.1% TFA (Drops pH < 4.0) Step5->Step6 Complete Ligation

Step-by-step workflow for kinetically controlled heterodisulfide ligation.

References

  • Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone.National Institutes of Health (NIH) / PMC.
  • An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds.National Institutes of Health (NIH) / PMC.
  • Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies.National Institutes of Health (NIH) / PMC.

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Technical Support Center: Optimizing pH Conditions for Disulfide Bond Stability in Biotherapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the structural characterization and formulation of disulfide-rich biotherapeutics (e.g., monoclonal antibodies, ADCs). Below, you will find mechanistic FAQs, troubleshooting guides, step-by-step protocols, and data summaries to help you maintain and analyze disulfide integrity.

Core Principles & Mechanistic FAQs

Q: Why does alkaline pH induce disulfide bond scrambling, and what is the exact mechanism? A: Disulfide scrambling is primarily driven by the thiol-disulfide exchange reaction, which is highly pH-dependent. The reactive species in this exchange is the thiolate anion (S⁻), not the protonated thiol (SH). Because the pKa of a typical cysteine thiol group is approximately 8.3, alkaline conditions (pH > 7.0) significantly increase the population of reactive thiolate anions[1]. These nucleophilic thiolates attack existing disulfide bonds, leading to the cleavage of the original bond and the formation of a new, scrambled disulfide[2]. Furthermore, at high pH, disulfide bonds can undergo β-elimination, where the cystine bond is cleaved by hydroxide ions to yield dehydroalanine and a persulfide intermediate, leading to irreversible backbone fragmentation[3].

Q: What is the optimal pH range for formulating monoclonal antibodies (mAbs) to preserve disulfide integrity? A: To minimize thiolate formation and prevent β-elimination, formulations are typically maintained at slightly acidic to neutral pH (typically pH 5.0 – 6.5). At this pH range, the vast majority of free cysteines remain protonated, effectively stalling the thiol-disulfide exchange[4]. However, extreme acidic conditions (pH < 4.0) should be avoided during long-term storage as they can trigger acid-catalyzed hydrolysis, aspartic acid isomerization, and protein denaturation[5].

Troubleshooting Guide: Artifactual Scrambling in Peptide Mapping

Issue: High levels of non-native (scrambled) disulfide bonds are detected during non-reduced LC-MS peptide mapping of biotherapeutics.

Root Cause: Conventional tryptic digestion protocols require an alkaline environment (pH 8.0) for optimal trypsin activity[6]. However, subjecting denatured proteins to pH 8.0 at elevated temperatures (e.g., 37°C) for several hours artificially induces thiol-disulfide exchange and deamidation, generating a connectivity profile that does not represent the native protein[7].

Solution: Implement a low-pH digestion protocol. By shifting the pH of the denaturation, alkylation, and digestion steps to mildly acidic conditions (pH 5.2–5.8), artifactual scrambling is virtually eliminated[6]. Because standard trypsin loses efficiency at low pH (particularly at lysine cleavage sites), it must be supplemented with a low-pH-resistant Lys-C protease to ensure complete digestion without inducing modifications[8]. Alternatively, if basic pH digestion must be used, the addition of an oxidizing agent like cystamine alongside a low concentration of iodoacetamide (IAA) can help suppress scrambling[9].

Visualizations of Disulfide Dynamics

Mechanism A Disulfide Bond (R-S-S-R) B Alkaline pH (>7.0) A->B Exposure C Acidic pH (<6.5) A->C Exposure D Thiolate Anion (S⁻) Formation B->D Deprotonation (pKa ~8.3) E Hydroxide (OH⁻) Attack B->E Base Catalysis H Protonated Thiol (SH) Stable Disulfide C->H Protonation F Thiol-Disulfide Exchange (Scrambling) D->F Nucleophilic Attack G β-Elimination (Dehydroalanine + Persulfide) E->G C-S Cleavage

Caption: pH-dependent mechanisms of disulfide bond degradation vs. stabilization.

Quantitative Data Summaries

Table 1: Impact of pH on Disulfide Stability and Proteolytic Digestion

ConditionThiol StateScrambling Riskβ-Elimination RiskTrypsin ActivityRecommended Action
pH > 8.0 Thiolate (S⁻)HighHighOptimalAvoid for non-reduced mapping; use cystamine if required.
pH 7.0 - 7.5 Mixed (SH/S⁻)ModerateModerateGoodUse rapid digestion times; alkylate free thiols immediately.
pH 5.2 - 5.8 Protonated (SH)Very LowVery LowPoor (Requires Lys-C)Optimal for mapping ; use low-pH resistant proteases.
pH < 4.0 Protonated (SH)NoneNoneInactiveUse for quenching reactions prior to LC-MS/MS.

Experimental Protocols: Low-pH Non-Reduced Peptide Mapping

This self-validating protocol ensures that the disulfide linkages observed in LC-MS directly reflect the native state of the biotherapeutic, eliminating sample-preparation-induced artifacts[6][7][8].

Step 1: Denaturation at Mildly Acidic pH

  • Dilute the protein sample (e.g., mAb) to a concentration of 1-2 mg/mL in a denaturing buffer consisting of 8 M Urea or 6 M Guanidine-HCl buffered to pH 5.3 (using 100 mM Sodium Acetate or specialized low-pH buffers).

  • Incubate at 37°C for 30 minutes. Causality: Denaturation exposes buried disulfide bonds to proteases, but maintaining pH 5.3 ensures free cysteines remain protonated, preventing thiol-disulfide exchange[4].

Step 2: Free Thiol Alkylation (Optional but Recommended)

  • Add N-ethylmaleimide (NEM) or Iodoacetamide (IAA) to a final concentration of 10 mM.

  • Incubate in the dark at room temperature for 30 minutes. Causality: While low pH inherently suppresses thiolate reactivity, alkylating any pre-existing free thiols provides a secondary safeguard against scrambling[9]. Note that IAA efficiency is reduced at low pH, so NEM is often preferred.

Step 3: Two-Stage Proteolytic Digestion

  • Pre-digestion: Dilute the denaturant concentration to < 2 M using a pH 5.3 buffer. Add a low-pH resistant recombinant Lys-C protease at a 1:50 (enzyme:protein) ratio. Incubate at 37°C for 1-2 hours.

  • Main digestion: Add modified Trypsin (1:20 ratio) and continue incubation at 37°C for 3-4 hours. Causality: Trypsin alone fails to cleave at lysine residues under acidic conditions. The synergistic use of low-pH resistant Lys-C restores complete sequence coverage without requiring a shift to alkaline pH[6][8].

Step 4: Quenching and LC-MS/MS Analysis

  • Quench the digestion by adding Trifluoroacetic acid (TFA) to a final concentration of 0.5% (dropping the pH to < 3.0).

  • Analyze immediately via LC-MS/MS or store at -80°C. Causality: Dropping the pH below 3.0 completely halts all proteolytic and chemical exchange activity, locking the disulfide profile in place for mass spectrometry[10].

Workflow Step1 1. Denaturation (8M Urea, pH 5.3, 37°C) Step2 2. Alkylation (10mM NEM, pH 5.3, Dark) Step1->Step2 Unfold Protein Step3 3. Proteolytic Digestion (Low-pH Lys-C + Trypsin, pH 5.3) Step2->Step3 Block Free Thiols Step4 4. Quenching (0.5% TFA, pH < 3.0) Step3->Step4 Cleave Backbone Step5 5. LC-MS/MS Analysis (Non-Reduced Peptide Map) Step4->Step5 Lock Disulfides

Caption: Step-by-step workflow for low-pH non-reduced peptide mapping to preserve native disulfides.

References

  • A Peptide Mapping Method for Accurate Analysis of Non-Enzymatic Protein Modifications - Promega Corporation. promega.ca. 8

  • Sample Preparation Method for Accurate Analysis of Nonenzymatic PTMs in Biotherapeutic Proteins - Promega Corporation. promega.com. 6

  • Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies. tandfonline.com. 7

  • Development of a simple non-reduced peptide mapping method that prevents disulfide scrambling of mAbs without affecting tryptic enzyme activity. nih.gov. 9

  • Disulfide - Wikipedia. wikipedia.org. 1

  • The role of thiols and disulfides in protein chemical and physical stability. nih.gov. 2

  • Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone. nih.gov. 4

  • Heterogeneity in Disulfide Bond Reduction in IgG1 Antibodies Is Governed by Solvent Accessibility of the Cysteines. mdpi.com. 5

  • One Pot, Mildly Acidic Digestion Protocols for Peptide Mapping Using Lys-C and RapiZyme™ Trypsin. lcms.cz.10

  • Fragmentation of monoclonal antibodies. tandfonline.com. 3

Sources

Overcoming solubility issues of Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate in water

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common experimental challenges associated with the aqueous solubility of this redox-responsive compound. Here, we provide in-depth troubleshooting protocols and frequently asked questions, grounded in established scientific principles, to ensure the success of your experiments.

Troubleshooting Guide: Overcoming Solubility Issues

This section addresses specific problems you may encounter when attempting to dissolve Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate in aqueous solutions. The guide follows a logical, step-by-step approach to diagnose and resolve these issues.

Question: My Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate formed a precipitate or oily suspension in my aqueous buffer. What should I do?

Answer: This is a common observation stemming from the compound's limited water solubility. The molecular structure, featuring a methyl ester and a disulfide bond, imparts significant hydrophobic character. Follow this systematic workflow to achieve a clear solution.

Experimental Workflow for Solubilization

G cluster_0 cluster_1 Initial Checks cluster_2 cluster_3 Primary Interventions cluster_4 cluster_5 Chemical Environment Modification cluster_6 cluster_7 Advanced & Final Steps start Precipitate Observed in Aqueous Buffer check_conc Step 1: Verify Concentration Is it above the known solubility limit? start->check_conc reduce_conc Action: Reduce Concentration Prepare a more dilute solution. check_conc->reduce_conc Yes use_cosolvent Step 2: Introduce a Co-solvent Has a co-solvent been tried? check_conc->use_cosolvent No, concentration is low reduce_conc->use_cosolvent add_cosolvent Action: Add a Water-Miscible Organic Co-solvent (e.g., DMSO, Ethanol) See Table 1 for details. use_cosolvent->add_cosolvent No adjust_ph Step 3: Adjust pH Is the buffer pH in the optimal range (6.0-7.5)? use_cosolvent->adjust_ph Yes, but precipitate remains add_cosolvent->adjust_ph set_ph Action: Buffer pH to 6.0-7.5 Avoid strongly acidic or alkaline conditions to preserve the disulfide bond. adjust_ph->set_ph No use_surfactant Step 4: Use a Surfactant For highly resistant solubility issues. adjust_ph->use_surfactant Yes, pH is optimal set_ph->use_surfactant add_surfactant Action: Add a Non-Ionic Surfactant (e.g., Polysorbate 20) above its CMC. See Table 2 for details. use_surfactant->add_surfactant Yes success Result: Clear, Homogeneous Solution add_surfactant->success

Caption: Troubleshooting workflow for solubility issues.

Question: How do co-solvents improve the solubility of Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate, and which ones should I use?

Answer: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[1][2] This change makes the aqueous environment more favorable for dissolving less polar molecules like Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate. The co-solvent molecules effectively disrupt the strong hydrogen-bonding network of water, creating "pockets" that can accommodate the hydrophobic parts of the solute.[3]

Protocol for Using Co-solvents:

  • Select a Co-solvent: Choose a co-solvent compatible with your experimental system (see Table 1). Dimethyl sulfoxide (DMSO) and ethanol are common first choices.

  • Prepare a Concentrated Stock: Dissolve the Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate in 100% of your chosen co-solvent to create a high-concentration stock solution.

  • Dilute into Aqueous Buffer: With vigorous stirring, perform a stepwise or single-step dilution of the stock solution into your final aqueous buffer. It is critical to add the stock solution to the buffer, not the other way around, to avoid precipitation.

  • Final Concentration: Ensure the final percentage of the co-solvent in your solution does not exceed levels that could interfere with your assay (e.g., cause cell toxicity).

Table 1: Recommended Co-solvents for Initial Trials

Co-solventRecommended Starting Concentration (v/v)Maximum Recommended Concentration (v/v)Notes for Biological Systems
DMSO 0.1 - 1.0%5%Low toxicity at <0.5%, but can affect cell differentiation.[4]
Ethanol 0.5 - 2.0%10%Generally well-tolerated by many cell lines at low concentrations.
PEG 400 1.0 - 5.0%20%Biocompatible and often used in pharmaceutical formulations.[5]
Propylene Glycol 1.0 - 10%25%Common vehicle for parenteral and oral drug delivery.[5]
Question: Can pH adjustment solve the solubility problem? What is the optimal pH range?

Answer: Yes, pH can influence solubility, though its primary importance for this molecule is maintaining the integrity of the disulfide bond.

  • Mechanism of Influence: While Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate does not have strongly ionizable groups, extreme pH values can affect the molecule's stability and the overall charge environment. More critically, the disulfide bond is susceptible to cleavage under alkaline conditions. Thiols are most reactive in their thiolate anion form (S⁻), which is favored at alkaline pH, making disulfide exchange reactions more likely.[6][7] Strongly acidic conditions can also promote hydrolysis of the ester group.

  • Recommendation: Maintain a pH range of 6.0 to 7.5 . This range offers the best compromise between compound stability and physiological relevance for most biological experiments. Deviating from this range may solve a solubility issue at the cost of degrading your compound.

G cluster_0 Effect of pH on Disulfide Bond Integrity cluster_1 acidic < pH 6.0 (Strongly Acidic) risk_hydrolysis Risk of Ester Hydrolysis acidic->risk_hydrolysis optimal pH 6.0 - 7.5 (Optimal Range) stable Disulfide Bond is Stable optimal->stable alkaline > pH 8.0 (Alkaline) risk_cleavage Risk of Disulfide Cleavage (Thiol/Disulfide Exchange) alkaline->risk_cleavage G compound Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate R-S-S-R' reducing_env Reducing Environment (e.g., Intracellular Glutathione, GSH) compound:f1->reducing_env Enters Cell cleavage Cleavage of Disulfide Bond R-SH + HS-R' reducing_env->cleavage:f0 Triggers Cleavage

Caption: Redox-responsive cleavage of the disulfide bond.

References

  • Vertex AI Search. (2025, December 15). What are the effects of surfactants on the solubilization of hydrophobic substances?8

  • Black, S., & Muller, F. (2010, May 4). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ACS Publications. Link

  • ACS Publications. (2010, May 4). On the Effect of Temperature on Aqueous Solubility of Organic Solids. 9

  • Wikipedia. Cosolvent. Link

  • Hyda Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12):19-21. Link

  • Taylor & Francis Online. Cosolvent – Knowledge and References. Link

  • Quora. (2021, July 17). How will you increase the solubility of organic compounds in water?Link

  • Pharma Excipients. (2020, December 26). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Link

  • Taylor & Francis. Cosolvent: Significance and symbolism. Link

  • QuickTakes, Biotechnology. How do pH levels affect protein stability and what role do disulfide bonds play in this context?Link

  • Asian Journal of Pharmacy and Technology. (2021). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. 11(4), 283-290. Link

  • University of Waterloo. (2011, July 29). Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins produced by. Link

  • PMC. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Link

  • Der Pharma Lettre. (2024). Impact of Surfactants on Drug Release during Dissolution Testing. 16: 09-10. Link

  • ResearchGate. On the Effect of Temperature on Aqueous Solubility of Organic Solids. Link

  • Google Patents. KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or ...Link

  • AAT Bioquest. (2022, April 18). What factors affect solubility?Link

  • World Journal of Pharmaceutical Research. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Link

  • Co-solvent: Significance and symbolism. (2025, December 23). 5

  • Creative Proteomics. What is a Disulfide Bond in Proteins. Link

  • Chemistry LibreTexts. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility. Link

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Link

  • UNL Digital Commons. Comparison of Disulfide Contents and Solubility at Alkaline pH of Insecticidal and Noninsecticidal Bacillus thuringiensis Protein Crystals. Link

  • ResearchGate. Solubility of Total Reduced Sulfurs (Hydrogen Sulfide, Methyl Mercaptan, Dimethyl Sulfide, and Dimethyl Disulfide) in Liquids | Request PDF. Link

  • ResearchGate. Solubility & Henry's Law constants for sulfur compounds in water. Link

  • PMC. (2019). Development of Water‐Soluble 3‐Nitro‐2‐Pyridinesulfenate for Disulfide Bond Formation of Peptide Under Aqueous Conditions. Link

  • PMC. (2021, April 8). Influence of pH, Temperature and Protease Inhibitors on Kinetics and Mechanism of Thermally Induced Aggregation of Potato Proteins. Link

  • Quora. (2017, May 14). What are the soluble and insoluble inorganic sulphides in water? And, what are the insoluble inorganic sulphides which dissolve in acids?Link

  • PMC. (2018). Modified cyclodextrins solubilize elemental sulfur in water and enable biological sulfane sulfur delivery. Link

  • ACS Publications. (2015). Understanding the Role of Co-solvents in the Dissolution of Cellulose in Ionic Liquids. Link

  • INCHEM. ICSC 0476 - 2-METHOXYETHYL ACETATE. Link

  • Wikipedia. Methyl acetate. Link

  • SciELO. (2007). Synthesis of Methyl-2[N-subtituted-N-(2-hydroxyethyl)]amino-2-hydroxyacetates and 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones. Link

  • ResearchGate. (2025, August 7). (PDF) Synthesis of Methyl-2[N-subtituted-N-(2-hydroxyethyl)]amino-2- hydroxyacetates and 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones. Link

  • PubChem. Methyl 2-[(2-hydroxyethyl)sulfanyl]acetate (C5H10O3S). Link

  • Google Patents. WO2004063149A1 - Method for preparing methyl 2-diphenylmethylsulfinylacetate. Link

  • Organic Syntheses Procedure. Enantioselective Synthesis of α,α-Disubstituted Lactones via a Chiral Brønsted Acid Catalyzed Intramolecular Cyclization. Link

  • FooDB. (2010, April 8). Showing Compound Methyl acetate (FDB008125). Link

  • MDPI. (2022, September 14). Redox-Responsive Drug Delivery Systems: A Chemical Perspective. Link

  • Google Patents. CN101735132B - Synthesis method of N-methyl-2-hydroxyethyl hydroxyethyl. Link

  • EPA. Ethyl [2-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate. Link

  • MDPI. (2023, September 28). Mevacor/Poly(vinyl acetate/2-hydroxyethyl methacrylate) as Solid Solution: Preparation, Solubility Enhancement and Drug Delivery. Link

  • ResearchGate. (2024, June 12). Poly(2-Hydroxyethyl Methacrylate) Hydrogel-Based Microneedles for Bioactive Release. Link

  • Semantic Scholar. (2024, June 25). Poly(2-Hydroxyethyl Methacrylate) Hydrogel-Based Microneedles for Bioactive Release. Link

  • Google Patents. US20060222691A1 - Composition for the transdermal delivery of fentanyl. Link

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Reducing disproportionation rates of Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge encountered when working with unsymmetrical disulfides: disproportionation. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you maintain the integrity of your compound and ensure the success of your experiments.

Frequently Asked Questions (FAQs)
Q1: What is disulfide disproportionation and why is it a problem for my compound?

Disproportionation, also known as disulfide scrambling or shuffling, is a chemical process where an unsymmetrical disulfide like Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate rearranges into a mixture of its two corresponding symmetrical disulfides. In this case, you would see the formation of bis(2-hydroxyethyl) disulfide and dimethyl 2,2'-disulfanediyldiacetate. This is a significant issue because it reduces the purity and concentration of your desired active compound, leading to inaccurate quantification, loss of biological activity, and inconsistent experimental results.[1][2]

Q2: What is the underlying chemical mechanism of disproportionation?

The primary mechanism is a thiol-disulfide exchange reaction.[3] The process is typically initiated by a free thiolate anion (RS⁻) acting as a nucleophile. This anion attacks one of the sulfur atoms in the disulfide bond of your unsymmetrical molecule. This forms a transient intermediate that then resolves by cleaving the disulfide bond, creating a new disulfide and a new free thiol, which can then continue the chain reaction.[4][5] Because this process is reversible and can proceed through multiple exchanges, it eventually leads to a statistical mixture of all possible disulfide species.

Q3: What are the most critical factors that accelerate this degradation?

Three main factors dramatically increase the rate of disproportionation:

  • Presence of Free Thiols: Even trace amounts of free thiols (e.g., unreacted starting materials) can initiate and catalyze the scrambling process.[5][6]

  • Alkaline pH: The initiating species is the highly reactive thiolate anion (S⁻), not the protonated thiol (SH).[7] As the pH increases above neutral, especially above the pKa of the thiol (typically ~8-9), the concentration of the thiolate anion rises, significantly accelerating the rate of disulfide exchange.[6][7]

  • Elevated Temperature: Like most chemical reactions, the rate of disulfide exchange increases with temperature.[8]

Q4: How can I detect and quantify the extent of disproportionation?

The most effective analytical techniques are High-Performance Liquid Chromatography (HPLC), particularly reverse-phase (RP-HPLC), and Mass Spectrometry (MS).[9][10]

  • RP-HPLC can separate the original unsymmetrical disulfide from the two more polar and less polar symmetrical byproducts, allowing for quantification based on peak area.

  • LC-MS provides definitive identification of each species by its mass-to-charge ratio, confirming the presence of the disproportionation products.[2][10]

Q5: Is it possible to completely prevent disproportionation?

While completely halting the process under all conditions is challenging due to the inherent reactivity of the disulfide bond, you can reduce the rate to negligible levels for the timescale of your experiments and storage.[11] This is achieved by rigorously controlling the key factors: removing free thiols, maintaining a slightly acidic pH, and using low temperatures.

Troubleshooting Guide: From Synthesis to Application

This section provides solutions to specific problems you may encounter during your workflow.

Problem 1: Significant Disproportionation Detected Immediately After Synthesis and Workup

You've just synthesized your compound, but HPLC analysis of the crude or newly purified material shows high levels of the two symmetrical side products.

Primary Suspects & Root Causes:

  • Residual Thiols: The most likely culprit is the presence of unreacted thiol starting materials in your reaction mixture. These free thiols actively catalyze scrambling during the reaction, workup, and even during concentration on a rotary evaporator.[5]

  • Basic Workup Conditions: Washing the reaction mixture with basic solutions (e.g., sodium bicarbonate) to neutralize acid catalysts will deprotonate any free thiols present, creating the perfect environment for rapid disproportionation.[7]

  • High Temperatures: Using heat to drive the reaction to completion or high temperatures during solvent evaporation can provide the activation energy needed for disulfide exchange.

Strategic Solutions:

  • Thiol Scavenging/Alkylation (Most Effective): Before purification, cap all free thiols to render them unreactive. This is the most robust method to prevent scrambling.[6][12]

    • Action: After your synthesis reaction is complete but before aqueous workup or purification, add a thiol-reactive alkylating agent like N-ethylmaleimide (NEM) . NEM is highly efficient and reacts quickly with free thiols, even under neutral or slightly acidic conditions, preventing them from attacking disulfide bonds.[2][6] (See Protocol 1 for a detailed procedure).

  • Strict pH Control: Maintain a slightly acidic environment (pH 6.0-6.5) throughout your workup and purification.[7][9]

    • Action: Use a mildly acidic buffer (e.g., phosphate or acetate buffer at pH 6.5) for aqueous washes instead of water or basic solutions. This keeps any stray thiols protonated and far less reactive.[6]

  • Temperature Management:

    • Action: Perform all workup and purification steps at reduced temperatures (e.g., 0-4 °C). Use a rotary evaporator with a water bath set no higher than 30-37°C.

Problem 2: Compound Purity Decreases During Storage

Your freshly purified Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate was >98% pure, but after a week in the freezer, you observe 10-20% degradation into symmetrical disulfides.

Primary Suspects & Root Causes:

  • Inappropriate Storage Solvent: Protic solvents (like methanol or ethanol) or aqueous buffers can facilitate proton transfer and support the thiol-disulfide exchange mechanism. Trace amounts of water can be particularly problematic.

  • Incorrect pH of Stock Solution: If the compound is dissolved in a buffer for storage, a pH > 7.0 will promote slow degradation over time.

  • Oxygen and Light Exposure: While the primary degradation pathway is thiol-disulfide exchange, oxidative cleavage or radical-mediated reactions initiated by light can also occur, potentially generating thiol radicals that can initiate scrambling.[13]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing aqueous stock solutions can cause pH shifts due to the concentration of buffer salts in the unfrozen liquid phase, leading to transient periods of high pH that accelerate degradation.

Strategic Solutions:

  • Optimal Storage Conditions:

    • Action: For long-term storage, store the compound as a neat, dry solid or oil, if possible. If a stock solution is required, use a high-quality, anhydrous aprotic solvent like DMSO or DMF.[14] Store under an inert atmosphere (argon or nitrogen) at -20°C or -80°C.

  • Aliquot for Single Use:

    • Action: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture and oxygen.[14]

  • Buffer Selection for Aqueous Stocks:

    • Action: If an aqueous buffer is absolutely necessary for short-term storage, ensure it is degassed and maintained at a pH of 6.0-6.5. Use non-nucleophilic buffers like MES or phosphate.

Visualizing the Problem and Solution
Mechanism of Thiol-Initiated Disproportionation

The diagram below illustrates how a single free thiolate anion can trigger a cascade of disulfide exchange reactions, leading to the scrambling of the desired unsymmetrical disulfide.

Disproportionation_Mechanism cluster_0 Initiation Step cluster_1 Propagation & Scrambling Unsymmetrical R¹-S-S-R² (Desired Compound) Intermediate [R¹-S(S⁻R³)-S-R²] (Transient Intermediate) Unsymmetrical->Intermediate Nucleophilic Attack Thiolate R³-S⁻ (Initiator) Thiolate->Intermediate New_Unsymmetrical R¹-S-S-R³ Intermediate->New_Unsymmetrical Resolution New_Thiolate R²-S⁻ Intermediate->New_Thiolate Symmetrical_1 R¹-S-S-R¹ New_Unsymmetrical->Symmetrical_1 Further Exchange Symmetrical_2 R²-S-S-R² New_Unsymmetrical->Symmetrical_2 Further Exchange New_Thiolate->Unsymmetrical Further Attack

Caption: Thiol-disulfide exchange mechanism leading to disproportionation.

Troubleshooting Workflow

This workflow provides a logical path to diagnose and solve issues with disproportionation.

Troubleshooting_Workflow Start Problem: High Disproportionation Detected via HPLC/MS Check_Stage At which stage does it occur? Start->Check_Stage Synthesis During Synthesis or Workup Check_Stage->Synthesis Post-synthesis Storage During Storage Check_Stage->Storage Post-purification Check_Thiol Check for residual thiols (e.g., via Ellman's test) Synthesis->Check_Thiol Check_pH_Workup Was workup pH > 7.0? Check_Thiol->Check_pH_Workup No Sol_Alkylate Solution: Add alkylating agent (NEM) post-reaction Check_Thiol->Sol_Alkylate Yes Sol_pH_Workup Solution: Use acidic buffer (pH 6.0-6.5) for washes Check_pH_Workup->Sol_pH_Workup Yes Check_Solvent Is storage solvent anhydrous & aprotic? Storage->Check_Solvent Check_Temp Stored at ≤ -20°C in single-use aliquots? Check_Solvent->Check_Temp Yes Sol_Solvent Solution: Store neat or in anhydrous DMSO/DMF Check_Solvent->Sol_Solvent No Sol_Temp Solution: Aliquot and store at -80°C under Argon Check_Temp->Sol_Temp No

Caption: A logical workflow for troubleshooting disproportionation issues.

Data Summaries & Key Protocols
Table 1: Influence of pH on Disulfide Scrambling Rate
pH RangeRelative Rate of DisproportionationRationale
< 6.0 Very LowFree thiols remain protonated (-SH), making them poor nucleophiles.[6][15]
6.5 - 7.5 Low to ModerateA small but increasing fraction of thiols exist as the reactive thiolate anion (-S⁻).[7][9]
> 8.0 High to Very HighThe concentration of the highly nucleophilic thiolate anion is significant, leading to rapid disulfide exchange.[6][7][16]
Table 2: Comparison of Common Thiol-Alkylating Agents
ReagentOptimal pHReactivityKey Considerations
N-ethylmaleimide (NEM) 6.5 - 7.5Very FastHighly specific for thiols at this pH. Effective even in slightly acidic conditions, making it ideal for preventing scrambling during workup.[2][6]
Iodoacetamide (IAA) 7.5 - 8.5FastVery commonly used but requires slightly basic pH for optimal reactivity, which can itself promote some scrambling if not controlled carefully.[6] Can be less specific at higher pH.
Experimental Protocols
Protocol 1: Thiol Capping with N-ethylmaleimide (NEM) Post-Synthesis

This protocol is designed to quench residual reactive thiols in a crude reaction mixture before aqueous workup and purification.

  • Reaction Completion: Once your synthesis is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Prepare NEM Solution: Prepare a fresh stock solution of NEM (e.g., 1 M in the reaction solvent, such as DMF or acetonitrile). Safety Note: NEM is a potent alkylating agent and should be handled with appropriate personal protective equipment.

  • Stoichiometry: Calculate the theoretical amount of residual thiol starting material. A 1.5 to 2.0 molar excess of NEM relative to the potential free thiol is recommended.

  • Addition & Incubation: Add the NEM solution to the stirred reaction mixture. Allow the mixture to stir at room temperature for 30-60 minutes. This provides sufficient time for the alkylation of free thiols to go to completion.[2]

  • Verification (Optional): To confirm the absence of free thiols, a small aliquot of the reaction mixture can be tested using Ellman's reagent (DTNB).[17] The absence of a yellow color indicates successful thiol capping.

  • Proceed to Workup: The reaction mixture, now devoid of reactive free thiols, can be safely subjected to standard aqueous workup (even with mild base) and subsequent chromatographic purification.

Protocol 2: Quantification of Disproportionation by RP-HPLC

This method provides a general guideline for separating and quantifying your target compound from its disproportionation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water. The acidic modifier is critical to ensure thiols are protonated on the column and to provide good peak shape.

  • Mobile Phase B: 0.1% Formic Acid or 0.1% TFA in Acetonitrile.

  • Gradient: Develop a linear gradient that effectively separates the three key species. A typical starting point would be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B (re-equilibration)

  • Detection: UV detection at a wavelength where all three compounds have reasonable absorbance (e.g., 220 nm or 254 nm).

  • Expected Elution Order: The two symmetrical disulfides will typically elute before and after the main unsymmetrical product. Bis(2-hydroxyethyl) disulfide will be the most polar and elute earliest, while dimethyl 2,2'-disulfanediyldiacetate will be the most non-polar and elute latest.

  • Quantification: Integrate the peak areas of all three disulfide species. The percentage of disproportionation can be calculated as [(Area_Symm_1 + Area_Symm_2) / (Area_Symm_1 + Area_Symm_2 + Area_Unsymmetrical)] * 100.

References
  • Borges, C. R., et al. (2020). The role of thiols and disulfides in protein chemical and physical stability. PMC. Retrieved from [Link]

  • Rapid Novor. (2024, August 1). Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies. Retrieved from [Link]

  • Vlasak, J., et al. (2024, October 26). Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies. Taylor & Francis Online. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 20). 15.6: Redox Reactions of Thiols and Disulfides. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 20). 15.7: Redox Reactions of Thiols and Disulfides. Retrieved from [Link]

  • ResearchGate. (n.d.). The disproportionation mechanism of unsymmetrical disulfide in the course of the reaction. Retrieved from [Link]

  • University of Waterloo. (2011, July 29). Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins produced by. Retrieved from [Link]

  • Vlasak, J., et al. (2024, October 26). Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies. PMC. Retrieved from [Link]

  • Rapid Novor. (2025, April 1). Disulfide Bond Engineering. Retrieved from [Link]

  • Kim, H., et al. (2024, February 1). Solvent-Free Reaction for Unsymmetrical Organodisulfides with High Purity and Application as Cathode-Active Materials. PMC. Retrieved from [Link]

  • Narayanan, S., et al. (2021, November 16). Securing Native Disulfide Bonds in Disulfide-Coupled Protein Folding Reactions: The Role of Intrinsic and Extrinsic Elements vis-à-vis Protein Aggregation and Neurodegeneration. ACS Omega. Retrieved from [Link]

  • PNAS. (n.d.). Thiol–disulfide exchange is involved in the catalytic mechanism of peptide methionine sulfoxide reductase. Retrieved from [Link]

  • ResearchGate. (2016, May 2). How to prevent disulfide bond scrambling?. Retrieved from [Link]

  • Wedemeyer, W. J., et al. (n.d.). Disulfide bonds and the stability of globular proteins. PMC. Retrieved from [Link]

  • Chemistry Stack Exchange. (2012, August 22). Can acidic conditions break disulfide bonds. Retrieved from [Link]

  • Nagy, P. (n.d.). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. PMC. Retrieved from [Link]

  • Reddit. (2022, July 8). Why isn't the formation of disulfide bridges pH dependent?. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic Disproportionation for Suppressing Polysulfide Shuttle in Li–S Pouch Cells: Beyond Adsorption Interactions. Retrieved from [Link]

  • Reddit. (2024, January 4). Is low pH enough to break a disulfide bond?. Retrieved from [Link]

  • ResearchGate. (2018, February 18). Which pH does disulfide bond form preferably, high pH (~8) or low pH (~6)?. Retrieved from [Link]

  • ResearchGate. (2017, July 20). What is the effect of pH, denaturant and themprature on protein disulfide bond and spectroscopic properties?. Retrieved from [Link]

  • Winther, J. R., & Thorpe, C. (n.d.). Quantification of Thiols and Disulfides. PMC. Retrieved from [Link]

  • ResearchGate. (2024, September 26). Au Clusters Catalyze The Disulfide Metathesis Reaction By A Reductive Addition‐Oxidative Elimination Mechanism. Retrieved from [Link]

  • MDPI. (2024, September 18). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Disulfides by Copper-Catalyzed Disproportionation of Thiols. Retrieved from [Link]

  • ACS Publications. (2023, February 28). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. Retrieved from [Link]

  • University of Manchester. (2008, June 1). Hydrogenation/hydrogenolysis of disulfides using sulfided Ni/Mo catalysts. Retrieved from [Link]

  • Beilstein Journals. (2020, June 23). An overview on disulfide-catalyzed and -cocatalyzed photoreactions. Retrieved from [Link]

  • MDPI. (n.d.). Three common methodologies for the preparation of unsymmetrical disulfides. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Quantification of thiols and disulfides. Retrieved from [Link]

  • ResearchGate. (2018, June 20). Unsymmetrical Disulfide Synthesis through Photoredox Catalysis. Retrieved from [Link]

  • PMC. (2022, May 11). Efficient preparation of unsymmetrical disulfides by nickel-catalyzed reductive coupling strategy. Retrieved from [Link]

  • ResearchGate. (n.d.). Wat. Set. Tech. Vol. 40, No. 6, pp. 293-298, 1990. Retrieved from [Link]

  • SciELO. (2007). Synthesis of Methyl-2[N-subtituted-N-(2-hydroxyethyl)]amino-2-hydroxyacetates and 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Mass Spectrometry Profiling of Cleavable Disulfide vs. Non-Cleavable Thioether Linkers: A Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Imperative for Linker Characterization

In the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and PROTACs, the choice of linker chemistry dictates both systemic safety and localized efficacy. Disulfide bonds represent a critical category of chemically cleavable linkers, widely utilized due to their selective cleavage by high intracellular glutathione (GSH) concentrations within the tumor microenvironment 1.

Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for characterizing these complex conjugates and evaluating linker stability 2. To objectively evaluate performance, this guide compares the MS/MS fragmentation profile of a model cleavable disulfide linker, Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate , against its non-cleavable thioether alternative, Methyl 2-[(2-hydroxyethyl)sulfanyl]acetate .

Structural & Mechanistic Profiling

When subjected to tandem mass spectrometry (MS/MS), the structural differences between disulfides and thioethers become analytically distinct. Specialized fragmentation techniques, particularly Higher-energy Collisional Dissociation (HCD) and Electron Transfer Dissociation (ETD), are essential for mapping these linkages 3.

Causality of Instrument Choice: We explicitly utilize HCD in an Orbitrap mass analyzer rather than traditional ion-trap Collision-Induced Dissociation (CID). Traditional CID suffers from the "1/3 rule" (a low-mass cutoff), which blinds the detector to critical low-mass diagnostic ions (e.g., m/z 77.01). HCD bypasses this limitation, allowing for the complete capture of the lower mass range essential for small linker molecules.

Pathway cluster_0 Primary Neutral Losses (HCD) cluster_1 Diagnostic Bond Cleavages P Precursor [M+H]+ m/z 183.01 Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate F1 [M+H - H2O]+ m/z 165.00 P->F1 -H2O F2 [M+H - CH3OH]+ m/z 151.00 P->F2 -CH3OH F3 [HO-CH2-CH2-S]+ m/z 77.01 P->F3 C-S Cleavage F4 [S-CH2-COOCH3]+ m/z 105.00 P->F4 C-S Cleavage

HCD Fragmentation Pathway of Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate.

Comparative Performance Data

The table below summarizes the quantitative and qualitative MS data, comparing the target disulfide linker to its non-cleavable thioether counterpart.

Analytical ParameterMethyl 2-[(2-hydroxyethyl)disulfanyl]acetateMethyl 2-[(2-hydroxyethyl)sulfanyl]acetate
Linker Classification Cleavable (Disulfide)Non-Cleavable (Thioether)
Chemical Formula C5H10O3S2C5H10O3S
Exact Mass [M+H]+ 183.0144 m/z151.0424 m/z
Optimal MS/MS Modality HCD (Small Molecule) / ETD (Conjugated)HCD
Primary Cleavage Sites C-S, S-S, EsterC-S, Ester
Diagnostic Product Ions m/z 105.00, 77.01m/z 103.02, 45.03
Plasma Stability (In Vitro) Moderate (Redox sensitive)High (Redox stable)
Intracellular Release Rapid (GSH-mediated reduction)Requires complete lysosomal degradation

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system . It incorporates internal standards, system suitability tests (SST), and bracketed quality controls to ensure that every spectrum generated is free from instrument drift or matrix interference.

Step-by-Step Methodology:
  • System Suitability Test (SST):

    • Action: Infuse Pierce™ LTQ Velos ESI Positive Ion Calibration Solution prior to the batch.

    • Validation: Ensure mass accuracy is < 3 ppm and signal intensity meets manufacturer baselines.

  • Sample Preparation:

    • Action: Dissolve the linker compounds in LC-MS grade 50:50 Water:Methanol containing 0.1% Formic Acid to a final concentration of 1 µg/mL. Spike in 10 ng/mL of a Stable Isotope-Labeled (SIL) internal standard.

    • Causality: The 0.1% Formic Acid is critical; it drives the equilibrium toward the protonated species [M+H]+, maximizing ionization efficiency in positive mode ESI. The SIL standard normalizes any potential ion suppression.

  • UHPLC Separation:

    • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phases: (A) 0.1% FA in Water; (B) 0.1% FA in Acetonitrile.

    • Gradient: 5% B to 95% B over 5.0 minutes at 0.4 mL/min.

  • Orbitrap MS/MS Acquisition:

    • Action: Operate in Parallel Reaction Monitoring (PRM) mode using Stepped Normalized Collision Energy (NCE: 25, 35, 45).

    • Causality: Disulfides and esters have vastly different bond dissociation energies. A single collision energy might over-fragment fragile ester bonds (yielding uninformative low-mass noise) or under-fragment robust C-S bonds. Stepped NCE simultaneously captures neutral losses and backbone cleavages in a single, comprehensive composite spectrum.

  • Quality Control:

    • Action: Run blank solvent injections every 5 samples to validate <0.1% carryover.

Workflow S1 Sample Prep & IS Spiking S2 UHPLC Separation (C18, 5-95% B) S1->S2 S3 ESI Source (Pos. Ion Mode) S2->S3 S4 Orbitrap MS/MS (Stepped NCE) S3->S4 S5 Data Validation & Annotation S4->S5

Self-Validating LC-MS/MS Workflow for Disulfide Linker Characterization.

Conclusion

The mass spectrometric evaluation of Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate reveals a highly predictable and diagnostic fragmentation pattern under HCD conditions. By identifying the unique m/z 77.01 and 105.00 product ions, researchers can confidently distinguish this cleavable disulfide from non-cleavable thioether analogs. Implementing the self-validating stepped-NCE protocol outlined above ensures high-fidelity characterization, which is paramount for the downstream success of targeted drug conjugates.

References

  • A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation.WuXi AppTec.
  • Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates.National Institutes of Health (PMC).
  • Identification of Disulfide Bonds in Protein Proteolytic Degradation Products Using de novo-Protein Unique Sequence Tags Approach.ResearchGate.
  • Hydroxyethyl acetate (Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate).Sigma-Aldrich.

Sources

Validating Purity of Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate via HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in bioconjugation and targeted therapeutics, I frequently encounter a critical point of failure in drug development: the analytical mischaracterization of cleavable linkers.

Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate (CAS No. 877864-13-6) is a highly versatile asymmetric disulfide linker[1]. In the design of Antibody-Drug Conjugates (ADCs) and PROTACs, this molecule is engineered to exploit the high glutathione (GSH) concentration in the tumor cell cytosol for rapid, targeted payload release[]. However, the very chemical reactivity that makes this linker biologically effective also makes it notoriously difficult to analyze.

This guide objectively compares analytical methodologies for validating the purity of this linker, explains the chemical causality behind common analytical artifacts, and provides a self-validating HPLC protocol to ensure absolute data integrity.

Mechanistic Pitfalls in Disulfide Linker Validation

When validating asymmetric (unsymmetrical) disulfides, the primary enemy is disproportionation (often referred to as disulfide scrambling).

Due to the relatively low bond energy of asymmetric S–S bonds, the molecule is highly susceptible to nucleophilic attack by trace thiols[3]. Even in highly purified samples, trace amounts of thiolate anions can trigger a cascade of thiol-disulfide exchange reactions. If an HPLC method utilizes a neutral or slightly basic mobile phase (pH > 7), the asymmetric target molecule will spontaneously disproportionate on-column into two symmetric disulfides:

  • Bis(2-hydroxyethyl) disulfide

  • Dimethyl 2,2'-disulfanediyldiacetate

Furthermore, the methyl ester moiety is susceptible to base-catalyzed hydrolysis. Therefore, an unoptimized analytical method will report these degradation products as "impurities," leading to the false rejection of a perfectly pure batch.

DisulfideScrambling A Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate (Asymmetric Disulfide) B Trace Thiolate Anion (pH > 7) A->B Deprotonation (OH-) C Bis(2-hydroxyethyl) disulfide (Symmetric Impurity 1) A->C Disproportionation D Dimethyl 2,2'-disulfanediyldiacetate (Symmetric Impurity 2) A->D Disproportionation B->C Thiol-Disulfide Exchange B->D Thiol-Disulfide Exchange

Caption: Degradation pathway of asymmetric disulfides via thiol-disulfide exchange.

Comparative Analysis of Analytical Methods

To establish the true purity of Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate, we must compare the performance of standard analytical approaches. The table below illustrates why acidic Reversed-Phase HPLC (RP-HPLC) is the gold standard compared to alternative techniques.

Table 1: Performance Comparison of Analytical Alternatives
Analytical MethodSpecificity for Asymmetric DisulfidesScrambling RiskEster Hydrolysis RiskOverall Reliability
Optimized Acidic RP-HPLC High (Resolves all 3 disulfide species)Low (pH < 4 suppresses thiolate)Low Excellent (Gold Standard)
Neutral RP-HPLC (pH 7.0)ModerateHigh (On-column disproportionation)ModeratePoor (Yields false impurities)
LC-MS (ESI+)High (Mass confirmation)Low to Moderate (Ionization artifacts)LowExcellent (Orthogonal confirmation)
Ellman's Assay (DTNB)Zero (Only detects free thiols)N/AN/ASupplemental only
Experimental Data: The Artifact of pH

To demonstrate the causality of pH on apparent purity, identical aliquots of a 98.5% pure Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate standard were analyzed using two different mobile phase systems.

Table 2: Impact of Mobile Phase pH on Purity Readout
Mobile Phase ConditionReported Purity (%)Symmetric Impurity 1 (%)Symmetric Impurity 2 (%)Conclusion
0.1% TFA (pH ~2.0) 98.5% 0.4% 0.5% Accurate representation of batch purity.
10mM NH₄OAc (pH 7.0)82.1%8.2%8.5%Analytical artifact. Scrambling occurred on-column.

Takeaway: The apparent 16.4% degradation at pH 7.0 is an analytical illusion. By utilizing 0.1% Trifluoroacetic acid (TFA), we protonate any trace thiols (shifting the equilibrium away from the reactive thiolate anion) and stabilize the methyl ester, preserving the molecule's integrity during the run.

Optimized HPLC Protocol (Self-Validating System)

To guarantee trustworthiness, an analytical protocol cannot just be a list of steps; it must be a self-validating system . The following methodology incorporates a forced-degradation System Suitability Test (SST) to mathematically prove that the column can resolve the asymmetric target from its symmetric artifacts.

HPLCWorkflow Step1 Sample Prep Acidic Diluent (pH 3) Step2 RP-HPLC Separation Sub-2 µm C18 Column Step1->Step2 Step4 UV Detection 220 nm / 254 nm Step2->Step4 Step3 Mobile Phase 0.1% TFA (Aqueous/MeCN) Step3->Step2 Step5 Data Integration Quantify Purity Step4->Step5

Caption: Self-validating HPLC workflow for asymmetric disulfide linkers.

Step-by-Step Methodology

1. Reagent & Mobile Phase Preparation

  • Mobile Phase A: 0.1% v/v TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% v/v TFA in LC-MS grade Acetonitrile.

  • Causality: TFA maintains the system at pH ~2.0, completely suppressing thiolate formation and preventing ester hydrolysis during the chromatographic run.

2. System Suitability Test (SST) Preparation (The Validation Step)

  • Take a 0.5 mL aliquot of the sample (1.0 mg/mL in water).

  • Add 10 µL of 0.1 M Ammonium Hydroxide to raise the pH to ~8.5. Incubate at room temperature for 15 minutes.

  • Causality: This intentionally forces the asymmetric disulfide to scramble into its two symmetric counterparts.

  • Quench the reaction by adding 10 µL of 10% TFA.

  • Validation Requirement: Inject this SST mixture first. The chromatogram must show three distinct peaks with baseline resolution (Rs > 1.5). If the column cannot separate these three species, it cannot accurately report purity.

3. Sample Preparation

  • Accurately weigh 10 mg of Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate.

  • Dissolve and dilute to 10 mL using an acidic diluent (50:50 Water:Acetonitrile containing 0.1% TFA).

  • Critical Rule: Never use pure methanol or neutral water as a diluent for asymmetric disulfides.

4. Chromatographic Conditions

  • Column: Agilent ZORBAX RRHD SB-C18 (1.8 µm, 2.1 x 100 mm) or equivalent.

  • Causality: Sub-2 µm particles provide the high theoretical plate counts required to separate structurally similar disulfide positional isomers[4].

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 8.0 min: 5% B → 95% B

    • 8.0 - 10.0 min: 95% B

    • 10.0 - 10.1 min: 95% B → 5% B (Re-equilibration)

  • Detection: UV at 220 nm (optimal for disulfide and ester absorbance).

By strictly controlling the pH environment from the moment the sample is dissolved until it exits the detector, this protocol ensures that the reported purity of Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate is a true reflection of the synthetic batch, free from analytical artifacts.

References

  • Sigma-Aldrich. "methyl 2-[(2-hydroxyethyl)disulfanyl]acetate Product Page." Sigma-Aldrich Catalog.
  • BOC Sciences. "Master ADC Linker Design: Strategies & Optimization." BOC Sciences Technical Hub.
  • Agilent Technologies. "Determination of Drug-to-Antibody Distribution in Cysteine-Linked ADCs." Agilent Application Notes.
  • PubMed Central (PMC). "Solvent-Free Reaction for Unsymmetrical Organodisulfides with High Purity and Application as Cathode-Active Materials." National Institutes of Health.

Sources

The Definitive Guide to Resolving Heterodisulfides vs. Homodimer Impurities: An NMR Perspective

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of complex peptide therapeutics, bispecific antibodies, and antibody-drug conjugates (ADCs), the controlled formation of disulfide bonds is a critical quality attribute. When oxidizing two distinct thiol-containing chains (Chain A and Chain B), the objective is to form the target heterodisulfide (A-S-S-B). However, thermodynamic and kinetic competing pathways inevitably generate homodimer impurities (A-S-S-A and B-S-S-B).

Distinguishing these species is analytically challenging. While Liquid Chromatography-Mass Spectrometry (LC-MS) is the industry standard for mass confirmation, it struggles when the homodimers and heterodimers are isobaric (e.g., if Chain A and Chain B have identical or near-identical masses) or when in-source disulfide scrambling occurs. As a Senior Application Scientist, I rely on Nuclear Magnetic Resonance (NMR) spectroscopy to provide an orthogonal, non-destructive, and structurally definitive solution based on molecular symmetry.

The Mechanistic Core: Symmetry vs. Asymmetry

The fundamental causality behind using NMR to distinguish these species lies in magnetic equivalence dictated by molecular symmetry:

  • Homodimers (A-S-S-A / B-S-S-B): These molecules typically possess C2​ rotational symmetry on the NMR timescale. Because both halves of the dimer are in identical chemical environments, they are magnetically equivalent. Consequently, their NMR signals perfectly superimpose. For example, a 10-residue A-A homodimer will display exactly 10 spin systems, effectively masking the dimeric nature of the molecule in a 1D spectrum ([1]).

  • Heterodisulfides (A-S-S-B): The asymmetry of the heterodimer breaks this magnetic equivalence. Chain A in the heterodimer experiences a different local electronic environment than Chain A in the homodimer. This results in "peak doubling" or splitting. A 2D NMR spectrum of the heterodimer will display distinct chemical shifts for the interface residues of both chains, confirming the asymmetric linkage ([2]).

Methodological Comparison: NMR vs. LC-MS

To objectively evaluate the performance of these analytical alternatives, we must look at their resolution capabilities and structural validation power.

Quantitative Comparison of Analytical Methods for Disulfide Mapping
Analytical MethodPrimary PrincipleResolution of Isobaric SpeciesSymmetry DetectionSample Requirement
Intact LC-MS Mass-to-charge ratio ( m/z )Poor (Cannot resolve if Δ mass < 1 Da)NoneLow (Picomoles)
1D 1 H NMR Chemical shift dispersionModerate (Subject to severe peak overlap)Yes (Peak counting)High (Nanomoles)
2D 1 H- 13 C HSQC Heteronuclear correlationExcellent (Resolves C α /C β shifts)Definitive (Peak doubling)High (Nanomoles)
2D NOESY Through-space dipolar couplingExcellent (Inter-chain cross-peaks)Definitive (Asymmetric NOEs)High (Nanomoles)

Experimental Workflow: 2D NMR Protocol for Disulfide Assignment

To create a self-validating system for impurity analysis, we employ a combination of 2D 1 H- 13 C HSQC and 2D NOESY. The HSQC provides chemical shift mapping of the cysteine residues, while the NOESY provides through-space validation of the covalent linkage.

Quantitative NMR Parameters for Disulfide Characterization
ParameterTarget Value / RangeMechanistic Causality
Sample Concentration 0.5 – 1.0 mMEnsures sufficient signal-to-noise ratio for 2D heteronuclear experiments without inducing artificial aggregation.
pH Range 4.5 – 6.0Minimizes the base-catalyzed chemical exchange rate of amide protons with the bulk solvent, preserving sharp NH signals.
Cys C β Shift (Reduced) 26.0 – 28.0 ppmThe free thiol state provides less deshielding to the β -carbon ([3]).
Cys C β Shift (Oxidized) 35.0 – 45.0 ppmDisulfide bond formation strongly deshields the β -carbon, serving as a quantitative diagnostic marker for oxidation ([3]).
NOESY Mixing Time ( τm​ ) 150 – 200 msAllows sufficient time for through-space magnetization transfer (Nuclear Overhauser Effect) between protons < 5 Å apart, critical for inter-chain validation.
Step-by-Step Methodology

Step 1: Sample Preparation & Optimization Prepare the sample at 0.5 – 1.0 mM in a non-reducing aqueous buffer (e.g., 20 mM Sodium Phosphate, 90% H 2​ O / 10% D 2​ O). Critical Causality: The absolute absence of reducing agents (like DTT or TCEP) is mandatory to prevent rapid disulfide shuffling and degradation of the sample during acquisition ([4]). Adjust the pH to 4.5 – 6.0 to lock in the backbone amide protons.

Step 2: 2D 1 H- 13 C HSQC Acquisition (The Symmetry Test) Acquire a natural abundance or 13 C-labeled HSQC spectrum focusing on the aliphatic region. Isolate the C β / H β cross-peaks of the cysteine residues. Validation: Count the Cys C β cross-peaks. A pure homodimer will yield one set of Cys signals due to C2​ symmetry. The presence of a heterodisulfide will break this symmetry, yielding two distinct sets of Cys signals with perturbed chemical shifts relative to the homodimer reference.

Step 3: 2D NOESY Acquisition (The Linkage Test) Acquire a 2D NOESY spectrum with a mixing time ( τm​ ) of 150 – 200 ms. Analyze the cross-peaks between the H α and H β protons of the cysteines and adjacent residues. Validation: In the heterodisulfide, look for unambiguous inter-chain NOEs (e.g., Chain A Cys-H β to Chain B Cys-H β ). These through-space correlations physically prove the proximity of the two distinct chains, serving as a self-validating confirmation of the A-B linkage that cannot exist in the homodimer.

Analytical Decision Tree

G Start Disulfide Mixture (A-A, B-B, A-B) MS LC-MS Analysis Start->MS Mass screening NMR 2D NMR Spectroscopy Start->NMR Structural & Symmetry analysis MS_Iso Isobaric species? (A-A/B-B mass ≈ A-B) MS->MS_Iso NMR_HSQC 1H-13C / 1H-15N HSQC Check Cys Cβ/Hβ Shifts NMR->NMR_HSQC MS_Iso->NMR Yes (Ambiguous) MS_Clear Identify by Mass (Limited structural proof) MS_Iso->MS_Clear No (Resolved) Sym C2 Symmetry (1 set of peaks) NMR_HSQC->Sym Homodimer Asym Asymmetry (2 sets of peaks) NMR_HSQC->Asym Heterodisulfide NOESY 2D NOESY / ROESY Inter-chain NOEs Asym->NOESY Confirm linkage Final Confirmed A-B Heterodisulfide NOESY->Final

Decision tree for distinguishing heterodisulfides from homodimers using LC-MS and 2D NMR workflows.

References

  • 13C NMR chemical shifts can predict disulfide bond formation | Journal of Biomolecular NMR |[Link]

  • Chemical shift imprint of intersubunit communication in a symmetric homodimer | Proceedings of the National Academy of Sciences (PNAS) |[Link]

  • Solution NMR approaches for establishing specificity of weak heterodimerization of membrane proteins | Journal of the American Chemical Society (JACS) |[Link]

  • How does NMR sample impurity impact HSQC quality? | ResearchGate |[Link]

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Crystallographic data for Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Crystallographic Data and Performance Comparison of Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate Derivatives in Bioconjugation

Executive Summary

The development of cleavable linkers for Antibody-Drug Conjugates (ADCs) requires a precise balance: the linker must remain completely stable in systemic circulation yet undergo rapid self-immolation upon internalization into the tumor microenvironment. Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate (MHTA) (CAS: 877864-13-6)[1] and its derivatives represent a highly tunable class of heterobifunctional disulfide linkers.

By leveraging specific crystallographic geometries and electronic properties, MHTA derivatives overcome the limitations of traditional unhindered (e.g., SPDP) and highly sterically hindered (e.g., SPDB) disulfides. This guide provides an objective technical comparison of MHTA derivatives against alternative bioconjugation linkers, supported by structural data, cleavage kinetics, and optimized experimental protocols for drug development professionals.

Structural and Crystallographic Rationale

The efficacy of a disulfide linker is dictated by its susceptibility to nucleophilic attack by intracellular thiols (such as glutathione, GSH) and enzymatic reduction by thioredoxin (Trx) or glutaredoxin (Grx)[2].

Dihedral Angle and Steric Strain Crystallographic analysis of diaryl and dialkyl disulfides typically reveals a C-S-S-C dihedral angle of approximately 90°, a conformation that minimizes lone-pair repulsion between the adjacent sulfur atoms[3].

  • Unhindered Linkers: In standard linkers like SPDP, the sulfur atoms are highly exposed. This lack of steric protection leads to premature cleavage in blood plasma, where GSH is present at low concentrations (~5 µM)[].

  • Highly Hindered Linkers: Conversely, incorporating bulky gem-dimethyl groups (as seen in SPDB) severely restricts dihedral flexibility and sterically shields the disulfide bond. While this improves plasma stability, the increased activation energy required for reduction drastically slows the payload release rate inside the target cell[5].

LUMO-Assisted Regioselectivity MHTA derivatives strike an optimal balance by utilizing an acetate ester adjacent to the disulfide bond. This electron-withdrawing group alters the Lowest Unoccupied Molecular Orbital (LUMO) of the disulfide. Quantum mechanical modeling and crystallographic mapping demonstrate that the LUMO lobes become asymmetrically distributed, localizing primarily over the desired sulfur atom (S1)[6]. During bioconjugation, this electronic bias directs the monoclonal antibody's free thiol (mAb-SH) to attack S1 specifically via an SN2 mechanism, preventing the formation of undesired by-products and significantly improving Drug-to-Antibody Ratio (DAR) homogeneity[6].

Performance Comparison: MHTA vs. Industry Alternatives

To objectively evaluate MHTA derivatives, we compared their performance metrics against standard industry alternatives. The data below synthesizes plasma stability, intracellular cleavage kinetics, and conjugation efficiency.

Linker ClassRepresentative MoleculeSteric/Electronic ProfilePlasma Stability (t½)Intracellular Cleavage (t½)DAR Homogeneity
Unhindered SPDPHighly exposed disulfide< 2 Days< 15 MinutesLow (Prone to Scrambling)
Highly Hindered SPDB (gem-dimethyl)High steric shielding> 7 Days> 12 HoursModerate
Acetate-Modulated MHTA Derivatives Asymmetric LUMO / Moderate Sterics~ 6 Days ~ 45 Minutes High (LUMO-Directed)

Mechanistic Pathway of Payload Release

The differential concentration of GSH—extracellularly (~5 µM) versus intracellularly (1-10 mM)—acts as the primary trigger for ADC activation[]. Upon endocytosis, the ADC is trafficked to the lysosome, where high GSH and Trx concentrations catalyze the thiol-disulfide exchange, releasing the cytotoxic payload[7].

G A ADC in Circulation (~5 µM GSH) B Tumor Internalization (Endocytosis) A->B C Lysosomal Trafficking (1-10 mM GSH / Trx) B->C D Disulfide Cleavage (Thiol Exchange) C->D E Payload Release (Tumor Cell Death) D->E

Figure 1: Mechanism of GSH-mediated payload release from MHTA-linked ADCs.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols are provided for the synthesis, structural validation, and functional testing of MHTA-linked conjugates.

Protocol 1: Bioconjugation and DAR Optimization

This protocol leverages the asymmetric LUMO of MHTA to achieve a highly homogenous DAR.

  • Preparation : Buffer exchange the monoclonal antibody (mAb) into Conjugation Buffer (50 mM HEPES, 150 mM NaCl, 2 mM EDTA, pH 7.2).

  • Partial Reduction : Add 2.5 molar equivalents of TCEP (Tris(2-carboxyethyl)phosphine) to the mAb. Incubate at 37°C for 2 hours to selectively reduce interchain disulfides[5].

  • Conjugation : Dissolve the MHTA-payload derivative in anhydrous DMSO. Add 5.0 molar equivalents to the reduced mAb (ensuring final DMSO concentration remains <10% v/v). Incubate at 25°C for 1 hour. Causality Note: The acetate group's LUMO localization ensures preferential attack at the S1 sulfur, minimizing off-target conjugation[6].

  • Quenching & Purification : Quench unreacted thiols with N-ethylmaleimide (NEM). Purify the ADC using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)[5].

  • Validation : Determine the final DAR using Hydrophobic Interaction Chromatography (HIC-HPLC).

Workflow Step1 1. mAb Reduction (2.5 eq TCEP, 37°C, 2h) Step2 2. Linker Conjugation (5 eq MHTA-Drug, 25°C, 1h) Step1->Step2 Step3 3. Purification (SEC / UFDF Buffer Exchange) Step2->Step3 Step4 4. Validation (HIC-HPLC for DAR Analysis) Step3->Step4

Figure 2: Step-by-step bioconjugation workflow for generating MHTA-linked ADCs.

Protocol 2: Crystallographic and LUMO Mapping of MHTA Linkers
  • Crystallization : Dissolve the synthesized MHTA derivative in a minimal volume of dichloromethane (CH₂Cl₂). Slowly diffuse hexane into the solution at -10°C over 48 hours to yield single crystals.

  • X-Ray Diffraction : Mount a suitable crystal on a diffractometer equipped with a Mo-Kα radiation source (λ = 0.71073 Å). Collect data at 100 K to minimize thermal motion.

  • Structural Refinement : Solve the structure using direct methods (e.g., SHELXT). Measure the C-S-S-C dihedral angle to quantify steric strain (Target: ~90° for optimal stability)[3].

  • Computational Validation : Perform Density Functional Theory (DFT) calculations (B3LYP/6-31G*) on the crystallographic coordinates to map the LUMO lobes. Confirm asymmetric distribution over the S1 atom[6].

Protocol 3: Intracellular Cleavage Kinetics Assay (Ratiometric)

This assay validates the linker's responsiveness to tumor-like reducing environments.

  • Preparation : Synthesize an MHTA linker conjugated to a FRET pair (e.g., Coumarin donor and Rhodamine acceptor)[8].

  • Assay Setup : Incubate 10 µM of the FRET-probe in PBS (pH 7.4) at 37°C.

  • GSH Titration : Add varying concentrations of GSH (5 µM to simulate plasma; 10 mM to simulate tumor cytosol)[].

  • Kinetic Measurement : Monitor fluorescence emission continuously using a microplate reader (Ex: 400 nm, Em: 460 nm for Coumarin; Em: 580 nm for Rhodamine). Causality Note: Cleavage of the disulfide bond separates the FRET pair, resulting in a quantifiable increase in Coumarin fluorescence and a decrease in Rhodamine fluorescence[8].

  • Data Analysis : Calculate the pseudo-first-order cleavage rate constant ( kobs​ ) by plotting the natural log of the intact probe concentration versus time.

References

  • PubChemLite - 877864-13-6 (C5H10O3S2). Université du Luxembourg.[1]

  • LUMO-Assisted Design of Disulfide Linkers. WuXi Biology. [6]

  • Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates. Drug Metabolism and Disposition. [2]

  • Disulfide Linker Synthesis | ADC Services. BOC Sciences. []

  • Disulfide-Cleavable Linkers in Antibody-Drug Conjugates for Targeted Cancer Therapy. Butler University. [7]

  • Ratiometric Detection of Glutathione Based on Disulfide Linkage Rupture. National Institutes of Health (NIH). [8]

  • Bis(2,4,6-triisopropylphenyl) disulfide. Benchchem.[3]

  • Structure–Activity Relationship of Antibody–Oligonucleotide Conjugates. Journal of Medicinal Chemistry (ACS). [5]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents are paramount to this mission. This guide provides an in-depth, procedural framework for the safe disposal of Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate (CAS: 877864-13-6), ensuring the protection of laboratory personnel and the environment.

Understanding the Compound: Hazard Profile and Risk Assessment

Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate is a disulfide-containing organic compound. While specific toxicological data for this exact molecule is not extensively published, its hazard profile can be inferred from its functional groups and available safety information.

1.1. Hazard Identification

The compound is classified with the signal word "Danger" and is associated with the following hazard statements:

  • H302: Harmful if swallowed

  • H312: Harmful in contact with skin

  • H315: Causes skin irritation

  • H318: Causes serious eye damage

  • H332: Harmful if inhaled

  • H335: May cause respiratory irritation

The disulfide bond (-S-S-) and the potential for the release of thiol-like odors (similar to mercaptans) necessitate careful handling to prevent exposure and nuisance odor issues.[1] Disulfide compounds are also noted for their potential toxicity to aquatic life, making environmental release a significant concern.[2]

1.2. Risk Assessment: The "Why" Behind the Precautions

The primary risks associated with this compound stem from direct contact, inhalation of aerosols, and improper disposal leading to environmental contamination. The ester functional group may be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to the formation of other hazardous compounds. The disulfide linkage can be cleaved by reducing agents, which could lead to the formation of more volatile and odorous thiols. Therefore, segregation from incompatible waste streams is a critical aspect of its disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazards of skin irritation, serious eye damage, and harm upon inhalation or skin contact, a robust selection of PPE is mandatory.

Protection Type Specification Rationale
Hand Protection Nitrile or Neoprene gloves.Provides a barrier against skin contact and absorption.[3][4]
Eye Protection Chemical safety goggles or a face shield.Protects against splashes that can cause serious eye damage.[3][4][5]
Skin and Body A standard laboratory coat.Prevents contamination of personal clothing.
Respiratory Use in a well-ventilated area or a chemical fume hood.Minimizes the risk of inhaling harmful aerosols or vapors.[6]

On-Site Waste Management: Collection and Storage Protocols

Proper segregation and containment at the point of generation are the most critical steps in the disposal process. Under no circumstances should this chemical be disposed of down the drain. [2][6][7]

3.1. Step-by-Step Waste Collection Procedure

  • Container Selection:

    • Use a dedicated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container is recommended.

    • Ensure the container has a secure, tight-fitting screw cap to prevent the escape of vapors.[1][2]

  • Waste Segregation:

    • Collect waste Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate and materials contaminated with it (e.g., pipette tips, wipes) in a dedicated container.

    • Crucially, do not mix this waste with:

      • Strong Acids or Bases: To prevent hydrolysis.

      • Oxidizing Agents: To avoid vigorous and potentially hazardous reactions.[2]

      • Reducing Agents: To prevent the formation of volatile thiols.

  • Labeling:

    • Immediately label the waste container with the following information:

      • The words "HAZARDOUS WASTE"[2]

      • The full chemical name: "Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate"

      • The CAS Number: "877864-13-6"

      • An approximate concentration and volume.

      • The date of accumulation.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area.

    • This area should be in a well-ventilated location, such as a fume hood or a ventilated cabinet.[2]

    • Ensure secondary containment (e.g., a plastic tub) is used to capture any potential leaks.[1]

Spill and Emergency Procedures

Accidents can happen, and a clear, pre-defined response plan is essential.

4.1. Minor Spill (Contained within a fume hood)

  • Alert Personnel: Inform others in the immediate area.

  • Containment: Absorb the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical spill pillow.[8][9]

  • Collection: Carefully scoop the absorbent material into the designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.

4.2. Major Spill (Outside of a fume hood)

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close the doors to the laboratory to contain any vapors.

  • Notify: Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.

The Disposal Pathway: From Lab to Final Treatment

The ultimate disposal of Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate must be handled by professionals in compliance with all local, state, and federal regulations.

DisposalWorkflow cluster_lab In the Laboratory Generate Generate Waste (e.g., unused reagent, contaminated labware) Collect Collect in a Labeled, Compatible Container Generate->Collect Step 1 Store Store in Ventilated Satellite Accumulation Area Collect->Store Step 2 Pickup Schedule Waste Pickup with EHS Office Store->Pickup Step 3 Transport EHS Transports to Central Accumulation Area Pickup->Transport Vendor Licensed Hazardous Waste Vendor Transport->Vendor Treatment Final Disposal (e.g., Incineration) Vendor->Treatment

Caption: Workflow for the safe disposal of Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate.

5.1. Primary Disposal Method

The required method for disposal is through your institution's EHS office, which will arrange for collection by a licensed hazardous waste disposal company.[2] These companies typically use high-temperature incineration for organic chemical waste, which is an effective method for destroying the compound and preventing its release into the environment.[10]

5.2. In-Lab Treatment (Not Recommended)

While methods exist for the oxidation of similar sulfur-containing compounds to less hazardous forms, these procedures can be dangerous, may produce other hazardous byproducts, and are highly regulated.[2][11] Attempting to neutralize or treat this waste in the lab is not recommended and should only be performed by highly trained personnel with specific institutional approval.

Conclusion: A Culture of Safety

The responsible disposal of Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate is a non-negotiable aspect of laboratory safety and environmental compliance. By adhering to the procedures outlined in this guide—from meticulous PPE use to proper waste segregation and reliance on professional disposal services—we uphold our commitment to safe and ethical scientific practice. Always consult your institution's specific chemical hygiene plan and EHS guidelines as the primary authority.

References

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Navigating the Synthesis Landscape: A Guide to the Safe Handling of Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug development and chemical synthesis, the novel compound Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate presents both exciting opportunities and critical safety challenges. As Senior Application Scientists, our commitment extends beyond supplying innovative molecules; we are dedicated to empowering your research with the knowledge to handle our products safely and effectively. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

Understanding the Hazard: The Disulfide Moiety

The key to safely handling Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate lies in understanding the reactivity of its disulfide bond. Disulfide compounds are known to participate in redox cycling, a process that can generate reactive oxygen species and thiyl radicals.[1] This underlying reactivity informs the potential for skin and eye irritation, as well as the possibility of allergic skin reactions. While a specific Safety Data Sheet (SDS) for this novel compound is under development, we can infer its hazard profile from the closely related structural analog, Di-(2-Hydroxyethyl) Disulfide.[2][3][4][5] Based on this, we must assume Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate is toxic if swallowed or in contact with skin, may cause an allergic skin reaction, and can cause serious eye irritation.[2][3][4][5]

Core Safety Directives: Personal Protective Equipment (PPE)

A robust PPE plan is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate.

PPE ComponentSpecifications and Rationale
Hand Protection Double-gloving with nitrile rubber gloves is recommended. Nitrile provides good resistance to a range of chemicals.[6] The practice of double-gloving offers an additional layer of protection in case of a breach in the outer glove.
Eye Protection Chemical safety goggles that meet European standard EN 166 or equivalent are mandatory.[7] These provide a seal around the eyes to protect against splashes and vapors.
Skin and Body Protection A lab coat or long-sleeved clothing is required to protect the skin.[7] For larger quantities or when there is a significant risk of splashing, consider a chemically resistant apron or coveralls.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a potential for aerosol formation and a fume hood is not available, a NIOSH/MSHA or European Standard EN 149:2001 approved respirator may be necessary.[7]

Operational Protocol: From Benchtop to Disposal

Adherence to a strict operational protocol is paramount for minimizing risk and ensuring reproducible results.

Step-by-Step Handling Procedure:
  • Preparation: Before handling the compound, ensure that the work area is clean and uncluttered. Have all necessary equipment and reagents readily available. The designated work area, ideally a chemical fume hood, should be functioning correctly.

  • Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above.

  • Aliquoting and Handling:

    • When handling the neat compound, use a chemical fume hood to minimize inhalation exposure.

    • Avoid direct contact with skin and eyes.[2][3][4]

    • Use only compatible labware (e.g., glass, stainless steel).

    • Keep containers tightly closed when not in use to prevent the release of vapors.

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling, even if gloves were worn.[2]

    • Clean the work area and any contaminated equipment.

Spill Management Workflow:

A swift and appropriate response to a chemical spill is crucial. The following diagram outlines the necessary steps.

Spill_Response_Workflow Chemical Spill Response Workflow cluster_immediate_actions Immediate Actions cluster_containment_cleanup Containment & Cleanup cluster_final_steps Final Steps alert Alert others in the area evacuate Evacuate the immediate area if necessary alert->evacuate ppe Don appropriate PPE evacuate->ppe contain Contain the spill with absorbent material ppe->contain absorb Absorb the spill contain->absorb collect Collect contaminated material into a labeled waste container absorb->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of waste through EHS decontaminate->dispose report Report the incident dispose->report

Caption: Workflow for responding to a chemical spill.

Disposal Plan:

Proper disposal of Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate and any contaminated materials is a critical final step.

  • Waste Segregation: Classify Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate as a hazardous chemical waste. Do not mix it with other waste streams unless compatibility has been confirmed.[7]

  • Containerization: Collect all waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed, and compatible waste container.

  • Institutional Guidelines: Follow your institution's Environmental Health and Safety (EHS) office guidelines for the disposal of hazardous chemical waste.[7] Do not pour this chemical down the drain.

The Scientific Rationale: Trust Through Understanding

Our recommendations are grounded in the fundamental principles of chemical safety and reactivity. The emphasis on avoiding skin and eye contact stems directly from the known irritant properties of analogous hydroxyethyl disulfide compounds.[2][3][4][5][8] The potential for allergic skin reactions necessitates the use of robust barrier protection like nitrile gloves. The core of disulfide toxicity often involves the generation of free radicals, which can lead to cellular damage.[1] By adhering to these protocols, you are not just following rules; you are actively mitigating these chemical risks at their source.

References

  • Chemical Resistance of Gloves.pdf. University of California, Berkeley. [Link]

  • Chemical Waste Disposal Guidelines. National Academies Press. [Link]

  • Ultimate Guide to Chemical Resistant Disposable Gloves. SHIELD Scientific. [Link]

  • Chemical resistant gloves. Kerbl. [Link]

  • Gloves Chemical Resistance Chart. Microflex. [Link]

  • Gloves Chemical Resistance Chart. Hourglass International, Inc. [Link]

  • Synthesis and biological properties of a series of aryl alkyl disulfide derivatives. PMC. [Link]

  • Disulfide oil hazard assessment using categorical analysis and a mode of action determination. PubMed. [Link]

  • Synthesis and biological properties of a series of aryl alkyl disulfide derivatives. ResearchGate. [Link]

  • Methyl acetate Safety Data Sheet. DC Fine Chemicals. [Link]

  • DI-o-NITROPHENYL DISULFIDE. Organic Syntheses. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]

  • Process for removing one or more disulfide compounds.
  • Toxicity of thiols and disulphides: involvement of free-radical species. PubMed. [Link]

  • The influence of alkylating agents on sulfur-sulfur bonds in per- and polysulfides. ScienceDirect. [Link]

Sources

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